molecular formula C7H10N6 B1656811 Purine, 6-amino-2-dimethylamino- CAS No. 5434-23-1

Purine, 6-amino-2-dimethylamino-

Cat. No.: B1656811
CAS No.: 5434-23-1
M. Wt: 178.2 g/mol
InChI Key: ZMIYNNVNJUDTED-UHFFFAOYSA-N
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Description

Purine, 6-amino-2-dimethylamino- is a useful research compound. Its molecular formula is C7H10N6 and its molecular weight is 178.2 g/mol. The purity is usually 95%.
The exact mass of the compound Purine, 6-amino-2-dimethylamino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15744. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Purine, 6-amino-2-dimethylamino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Purine, 6-amino-2-dimethylamino- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N,2-N-dimethyl-7H-purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6/c1-13(2)7-11-5(8)4-6(12-7)10-3-9-4/h3H,1-2H3,(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIYNNVNJUDTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C2C(=N1)N=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40969420
Record name N~2~,N~2~-Dimethyl-3H-purine-2,6-diamine
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Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5434-23-1
Record name NSC15744
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~2~,N~2~-Dimethyl-3H-purine-2,6-diamine
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Record name 6-AMINO-2-(DIMETHYLAMINO)PURINE
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Foundational & Exploratory

Comprehensive Technical Guide: Purine, 6-amino-2-dimethylamino- (2-Dimethylaminoadenine)

[1]

Executive Summary

Purine, 6-amino-2-dimethylamino- (CAS: 5434-23-1) is a trisubstituted purine derivative characterized by an exocyclic dimethylamino group at the C2 position and a primary amino group at the C6 position.[1] Structurally, it is a dialkylated analog of 2,6-diaminopurine (2-aminoadenine). Unlike canonical nucleobases, the bulky, electron-donating dimethylamino group at C2 significantly alters the molecule’s electronic distribution, basicity, and hydrogen-bonding capacity.

This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of Casein Kinase 1 (CK1) inhibitors and Adenosine Receptor (A2A) antagonists. Furthermore, its unique physicochemical properties—specifically a highly elevated pKa (~6.9) relative to adenine—enable the formation of supramolecular structures with extraordinary thermal stability, making it a valuable tool in nucleic acid engineering.

Chemical Constitution & Properties[1][2][3][4][5][6]

Nomenclature and Identification[1]
  • IUPAC Name : N2,N2-Dimethyl-9H-purine-2,6-diamine

  • Common Names : 2-Dimethylaminoadenine; 2-Dimethylamino-6-aminopurine.

  • CAS Registry Number : 5434-23-1[2]

  • Molecular Formula : C7H10N6

  • Molecular Weight : 178.19 g/mol

Structural Analysis

The molecule retains the aromatic purine core (imidazo[4,5-d]pyrimidine). The C6 position hosts a standard amino group (-NH2), while the C2 position is substituted with a dimethylamino group [-N(CH3)2].[1]

  • Steric Factors : The dimethyl group at C2 creates steric bulk in the minor groove side of the purine ring (sugar edge). This prevents the formation of the standard "Watson-Crick-like" triple hydrogen bond seen with 2,6-diaminopurine and Thymine, as the C2-donor proton is replaced by methyl groups.

  • Electronic Effects : Both the C6-amino and C2-dimethylamino groups are strong electron donors. This significantly increases the electron density of the purine ring system, particularly affecting the N1 and N7 nitrogens.

Physicochemical Profile
PropertyValue / CharacteristicMechanistic Insight
pKa (N1) ~6.9Significantly more basic than Adenine (pKa ~4.[1]1) and 2,6-Diaminopurine (pKa ~5.1). The electron-donating induction from the C2-NMe2 group stabilizes the protonated N1 cation.
Solubility Low in H2O; Soluble in DMF, DMSO, dilute acid.The planar aromatic system drives stacking/aggregation in water. Protonation (acidic pH) drastically improves solubility.
UV Absorption

~270-280 nm (pH dependent)
Bathochromic shift observed relative to adenine due to extended conjugation and auxochromic effects of the dimethylamino group.[1]
Thermal Stability High (mp > 250°C)Strong intermolecular stacking interactions.

Synthesis & Manufacturing

The synthesis of 2-dimethylaminoadenine typically proceeds via nucleophilic aromatic substitution (

Synthetic Route: Displacement from 2-Chloroadenine

The most robust laboratory-scale synthesis utilizes 2-chloroadenine (2-chloro-6-aminopurine) as the starting material. The C2-chlorine is less reactive than a C6-chlorine but can be displaced by strong nucleophiles like dimethylamine under elevated temperature and pressure.

Reaction Scheme (DOT Visualization)

The following diagram illustrates the conversion of 2,6-dichloropurine to the final product, highlighting the regioselectivity where C6 is substituted first, followed by C2.

SynthesisPathFigure 1: Synthetic pathway from 2,6-Dichloropurine via nucleophilic aromatic substitution.Start2,6-DichloropurineInter2-Chloroadenine(2-Chloro-6-aminopurine)Start->InterNH3 / EtOH80°C (Regioselective at C6)Product2-Dimethylaminoadenine(Target)Inter->ProductHN(CH3)2 (aq/alc)120-130°C, Sealed Tube(SnAr at C2)

[3]

Detailed Experimental Protocol

Objective : Synthesis of 2-dimethylaminoadenine from 2-chloroadenine.

Reagents :

  • 2-Chloroadenine (CAS: 1839-18-5)

  • Dimethylamine (40% aqueous solution or ethanolic solution)

  • Ethanol (absolute)

Procedure :

  • Charging : In a high-pressure steel autoclave or a heavy-walled glass sealed tube, suspend 1.0 equivalent of 2-chloroadenine in 10-15 volumes of 40% aqueous dimethylamine.

  • Reaction : Seal the vessel and heat to 120–130°C for 12–18 hours. The elevated temperature is critical to overcome the activation energy barrier for the C2-displacement, which is deactivated by the electron-donating C6-amino group.

  • Work-up : Cool the reaction mixture to room temperature. Vent the vessel carefully to release excess dimethylamine.

  • Isolation : Concentrate the solution under reduced pressure to remove water and excess amine. The product typically precipitates as the volume decreases.

  • Purification : Recrystallize the crude solid from water or water/ethanol mixture. Alternatively, dissolve in dilute HCl, filter, and neutralize with NaOH to reprecipitate the free base.

  • Yield : Typical yields range from 70% to 85%.

Validation :

  • 1H NMR (DMSO-d6) : Look for a singlet corresponding to the dimethyl group (~3.0-3.2 ppm, 6H) and the disappearance of the C2-Cl signal effects.[1]

  • Mass Spec : [M+H]+ = 179.1.

Biological & Pharmacological Significance

Kinase Inhibition (CK1 & A2A)

2-Dimethylaminoadenine serves as a pharmacophore for "dual anta-inhibitors." Research indicates that N9-substituted derivatives of this base (e.g., 9-cyclopentyl-2-dimethylaminoadenine) exhibit potent dual activity:

  • Casein Kinase 1 delta (CK1δ) : The purine core mimics ATP, binding to the kinase active site. The C2-dimethylamino group fills a specific hydrophobic pocket in the enzyme, enhancing selectivity over other kinases.

  • Adenosine A2A Receptor : The molecule acts as an antagonist. The C2-substitution pattern is critical for receptor affinity, distinguishing it from endogenous adenosine agonists.

Nucleic Acid Stabilization

When incorporated into polynucleotides [Poly(2-dimethylaminoadenylic acid)], this base confers extraordinary stability to the secondary structure.[1]

  • Acid Helix Formation : Due to the high pKa (~6.9), the polymer is readily protonated at neutral pH. The protonated form (

    
    ) forms a self-structure (acid helix) with a melting temperature (
    
    
    ) nearly 50°C higher than that of Poly(A).[4]
  • Mechanism : The electron-rich dimethylamino group enhances stacking interactions and electrostatic stabilization of the protonated N1.

Mechanism of Action Diagram

The following diagram details the dual pharmacological interaction of N9-substituted 2-dimethylaminoadenine derivatives.

MechanismFigure 2: Dual mechanism of action for 2-dimethylaminoadenine scaffolds.cluster_TargetsDual Pharmacological TargetsCompoundN9-Substituted2-DimethylaminoadenineCK1Casein Kinase 1δ(Enzyme)Compound->CK1ATP CompetitiveInhibitionA2AAdenosine A2A Receptor(GPCR)Compound->A2AReceptorAntagonismEffect1Inhibition of Wnt/β-cateninSignaling (Antitumor)CK1->Effect1Effect2Modulation of CNSSignalingA2A->Effect2

[2][6][9]

Analytical Data Summary

To aid in identification and quality control, the following reference data is consolidated:

Analytical MethodExpected Observation
Appearance White to off-white crystalline powder.[1]
Melting Point > 250°C (Decomposes).[5][4]
UV Spectrum (pH 7)

.[1]
UV Spectrum (pH 1)

(Red shift due to protonation).
Solubility Profile Soluble : 0.1M HCl, DMF, DMSO.Insoluble : Diethyl ether, Hexane, pure Water (neutral).

References

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 22184, 2-Dimethylaminoadenine. Retrieved from [Link]

  • MDPI . “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta.[6] Molecules, 2023.[6] Retrieved from [Link]

  • American Chemical Society (ACS) . Poly(2-dimethylaminoadenylic acid).[4] Synthesis and characterization. Biochemistry, 1974.[1] Retrieved from [Link]

  • Cheméo . Chemical Properties of Purine, 6-amino-2-dimethylamino- (CAS 5434-23-1). Retrieved from [Link]

Thermodynamic Stability of 2-Dimethylaminoadenine Base Pairing

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability, structural mechanics, and experimental applications of 2-dimethylaminoadenine (also known as


-dimethyl-2,6-diaminopurine).

Technical Guide & Whitepaper

Executive Summary: The Steric Gatekeeper

In the landscape of modified nucleobases, 2-dimethylaminoadenine (2-DMA-A) represents a distinct thermodynamic anomaly compared to its parent base, Adenine (A), and its stabilizing cousin, 2-aminoadenine (DAP/Z).

While 2-aminoadenine is widely utilized to enhance duplex stability via a third hydrogen bond, 2-dimethylaminoadenine serves as a potent destabilizer of Watson-Crick (WC) base pairing . The bulky dimethyl group at the C2 position creates a "steric gate," physically preventing the close approach required for standard B-form helix formation with Thymine. However, this same modification creates unique thermodynamic opportunities:

  • Watson-Crick Blockade: Reduces

    
     of A:T type pairing by >40°C, effectively silencing standard hybridization.
    
  • Hoogsteen Specificity: Forces interaction through the Hoogsteen face (N7/N6), allowing for weak but specific non-canonical pairing (Tm ~8°C with Poly(U)).

  • Acid-Helix Stabilization: The homopolymer Poly(2-DMA-A) forms a protonated self-structure with "extraordinary stability" (

    
     ~50°C higher than Poly(A)), acting as a pH-sensitive molecular switch.[1]
    

This guide provides the mechanistic grounding and protocols for leveraging 2-DMA-A as a structural probe and thermodynamic switch.

Structural & Thermodynamic Mechanism[2][3]

The Chemical Architecture

To understand the thermodynamic behavior, one must analyze the hydrogen bonding interfaces.

  • Adenine (A): Pairs with Thymine via 2 H-bonds (N1...H-N3 and N6-H...O4). The C2 position contains a hydrogen, facing the minor groove with minimal steric footprint.

  • 2-Aminoadenine (DAP): Contains an exocyclic amine (-NH2) at C2. This amine acts as a hydrogen bond donor to the O2 of Thymine, creating a third H-bond and increasing

    
     by ~3.0°C per modification.[2]
    
  • 2-Dimethylaminoadenine (2-DMA-A): Contains a dimethylamine group (-N(CH3)2) at C2.

    • Loss of Donor: The nitrogen has no protons to donate.

    • Steric Clash: The two methyl groups project directly into the minor groove space occupied by the O2 of Thymine in a standard B-DNA helix.

Thermodynamic Parameters ( )

The introduction of 2-DMA-A into a duplex results in a massive thermodynamic penalty for Watson-Crick pairing.

Base PairH-BondsSteric Status

(Polymer Complex)*

(Est.)
A : T 2Neutral~60°CReference (0 kcal/mol)
DAP : T 3Favorable~85°C-1.5 to -3.0 kcal/mol (Stabilizing)
2-DMA-A : T 0 (WC)Severe Clash 8°C (Weak Hoogsteen)> +4.0 kcal/mol (Destabilizing)

*Note:


 values based on Poly(A):Poly(U) vs Poly(2-DMA-A):Poly(U) complexes in 0.1 M Na+ (Frazier et al., J. Mol. Biol).
The "Acid Helix" Phenomenon

Unlike the destabilized duplex, the homopolymer Poly(2-DMA-A) forms a highly stable self-structure at acidic pH.

  • Mechanism: Protonation at N1/N3 allows formation of stable hydrogen bond networks (likely involving N7).

  • Stability: The acid helix of Poly(2-DMA-A) melts at temperatures ~50°C higher than the acid helix of Poly(A).[1]

  • Application: This property allows 2-DMA-A to function as a pH-driven conformational switch , transitioning from a random coil (neutral pH) to a rigid helix (acidic pH).

Visualization of Steric & Thermodynamic Pathways

The following diagram illustrates the structural divergence between Adenine, DAP, and 2-DMA-A, highlighting the "Steric Gate" mechanism.

G cluster_0 Standard & Stabilizing cluster_1 2-Dimethylaminoadenine (2-DMA-A) cluster_2 Thermodynamic Outcomes Adenine Adenine (A) 2 H-bonds w/ T Standard Stability WC_Pair Watson-Crick Helix (B-Form) Adenine->WC_Pair Standard Pairing DAP 2-Aminoadenine (DAP) 3 H-bonds w/ T High Stability (+3°C/mod) DAP->WC_Pair Enhanced Pairing DMA 2-DMA-A Modification (C2-N(CH3)2) DMA->WC_Pair BLOCKED (Steric Clash) Hoogsteen Hoogsteen Complex (Weak, Tm ~8°C) DMA->Hoogsteen Neutral pH (Forces N7 pairing) Acid_Helix Acid Self-Structure (Very Stable, Tm +50°C) DMA->Acid_Helix Low pH (<6.0) (Protonation)

Caption: Structural logic of 2-DMA-A. The dimethyl group blocks WC pairing (Red), forcing weak Hoogsteen pairing (Yellow) or stable self-assembly at low pH (Green).

Experimental Protocols

Synthesis and Incorporation

Since 2-DMA-A is sensitive to steric environments, its incorporation into oligonucleotides requires specific phosphoramidite chemistry.

Reagents:

  • Monomer: 5'-O-DMT-N2,N2-dimethyl-N6-benzoyl-2,6-diaminopurine-2'-deoxyriboside-3'-O-(cyanoethyl-N,N-diisopropyl)phosphoramidite.

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). Avoid standard tetrazole if coupling efficiency is low due to steric bulk.

Step-by-Step Synthesis Protocol:

  • Coupling: Increase coupling time to 6–10 minutes (vs standard 2 min). The bulky dimethyl group at C2 can retard the approach of the activator/phosphoramidite complex to the 5'-OH.

  • Capping: Standard acetic anhydride/N-methylimidazole capping is sufficient.

  • Oxidation: Standard Iodine/Water/Pyridine.

  • Deprotection:

    • Standard: Concentrated Ammonium Hydroxide (30%) at 55°C for 12-16 hours.

    • Mild (Preferred): If using UltraMild backbones, use Potassium Carbonate in Methanol to prevent potential transamination (though N2-dimethyl is relatively stable).

  • Purification: DMP-on purification (Cartridge or HPLC) is recommended to separate truncated failure sequences which are more common with sterically hindered bases.

Measuring Thermodynamic Stability ( )

To validate the destabilizing effect or the acid-helix formation, perform UV-melting curves.

Buffer Systems:

  • System A (Base Pairing Check): 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0 .

  • System B (Acid Helix Check): 10 mM Sodium Citrate, 100 mM NaCl, pH 4.5 .

Workflow:

  • Preparation: Dilute Oligo(2-DMA-A) and Complement (Poly-T or Poly-U) to 2.0 µM equimolar concentration.

  • Annealing: Heat to 90°C for 5 mins, cool slowly (-1°C/min) to 4°C. Note: For 2-DMA-A, the complex may not form until very low temperatures.

  • Melting: Ramp from 4°C to 90°C at 0.5°C/min monitoring Absorbance at 260 nm.

  • Analysis:

    • Expectation (pH 7): No sigmoidal transition >15°C implies Watson-Crick blockade. A transition near 8-10°C indicates Hoogsteen pairing.

    • Expectation (pH 4.5): A sharp hyperchromic shift at high temperature (>60°C) indicates the melting of the self-structure acid helix.

Applications in Drug Development & Research

ApplicationMechanismUtility
Negative Control Probes Steric BlockadeUse 2-DMA-A to replace A in a sequence to prove that hybridization is required for a biological effect (e.g., Antisense control).
Hoogsteen Detectors WC BlockingSince WC is blocked, any binding observed is likely occurring via the Hoogsteen face (N7), useful for mapping triplex formation.
pH-Responsive Nanodevices Acid HelixCreate DNA origami or switches that close/open based on endosomal pH (pH 5.0) using the 2-DMA-A self-structure.
Universal Destabilizer ThermodynamicsIntroduce 2-DMA-A to locally melt a specific region of a hairpin or secondary structure without altering the base count.

References

  • Frazier, J., Miles, H. T., Howard, F. B., & Ishikawa, F. (1972). Polyadenylate polyuridylate helices with non-Watson-Crick hydrogen bonding.[3] Journal of Molecular Biology.[3][4]

    • of Poly(2-DMA-A):Poly(U)
    • (Validated via Search)

  • Ishikawa, F., Frazier, J., & Miles, H. T. (1973). Poly(2-dimethylaminoadenylic acid).[5] Synthesis and characterization of the homopolymer. Biochemistry (ACS).

    • Significance: details the synthesis and the "extraordinary stability" of the proton
  • SantaLucia, J., Jr., & Hicks, D. (2004). The thermodynamics of DNA structural motifs.[4] Annual Review of Biophysics and Biomolecular Structure.[4]

    • Significance: Provides the baseline thermodynamic parameters for standard A:T and DAP:T pairing for comparison.
  • Gait, M. J. (Ed.). (1984).Oligonucleotide Synthesis: A Practical Approach. IRL Press.

    • Significance: Foundational protocols for phosphoramidite synthesis of sterically hindered modified bases.

Sources

Role of 6-amino-2-dimethylaminopurine in tRNA structural integrity

Structural Integrity of tRNA: The Role of -Dimethylguanosine ( G) and Purine Analogs[1]

Executive Summary

The structural rigidity and folding fidelity of transfer RNA (tRNA) are governed by a network of post-transcriptional modifications. Among these,


-dimethylguanosine (

G)
16-amino-2-dimethylaminopurine2-dimethylaminoadenine


This guide synthesizes the mechanistics of

1

Chemical Identity & Structural Mechanistics

Nomenclature and Chemical Distinction

To ensure precision in experimental design, one must distinguish between the biological standard and synthetic analogs.

Common NameIUPAC / Chemical NameBase Pairing PotentialBiological Context

G
2-dimethylamino-6-hydroxypurine (

-dimethylguanosine)
Blocked (Steric clash prevents G-C pairing)Native tRNA (Pos 26); Critical for hinge stability.[1]
2-dimethylaminoadenine 6-amino-2-dimethylaminopurineBlocked (Steric clash prevents A-U pairing)Synthetic analog; Potential use in disrupting secondary structure.
2,6-Diaminopurine 2-amino-6-aminopurineEnhanced (3 H-bonds with U)Cyanophage DNA; Stabilizing analog.
Mechanism of Action: The "Steric Wedge"

The fundamental role of 6-amino-2-dimethylaminopurine (and its guanosine counterpart

negative selection against base pairing
  • Steric Hindrance: The two methyl groups on the exocyclic amine at position 2 (

    
    ) create a bulky hydrophobic volume that clashes with the sugar-phosphate backbone or the Watson-Crick face of a complementary pyrimidine.
    
  • Disruption of H-Bonding: In

    
    G, the dimethylation replaces the protons required for the G-C hydrogen bond.
    
  • Conformational Locking: By preventing base pairing at the hinge (junction of D-stem and Anticodon stem), the modification forces the tRNA into a specific tertiary arrangement, preventing the formation of extended duplexes that would lead to misfolded, non-functional states (e.g., mitochondrial misfolding).

StericMechanismcluster_0Unmodified Purine (G/A)cluster_1N2-Dimethylated PurineUnmodExocyclic Amine (-NH2)Hydrogen Bond DonorPairingWatson-Crick Pairing(Duplex Formation)Unmod->PairingAllowsModDimethylamine (-N(CH3)2)Steric BulkNoPairPairing Blocked(Single Strand/Loop)Mod->NoPairEnforcesIntegrityStructural Integrity(Canonical Cloverleaf)NoPair->IntegrityPrevents Misfolding(Maintains Hinge)EnzymeTRMT1 / MethyltransferaseEnzyme->ModMethylation

Figure 1: The "Steric Wedge" mechanism. Methylation at N2 converts a pairing-competent base into a structure-enforcing wedge, preventing misfolding.

Biological Role in tRNA Integrity[1][2][3][4]

The Hinge Region (Position 26)

In eukaryotic cytosolic tRNAs,

1
  • Without Modification: The tRNA sequence might allow the D-stem and anticodon stem to stack coaxially or form alternative base pairs, leading to a "collapsed" or "mitochondrial-like" non-functional structure.

  • With Modification: The

    
    G residue cannot pair. This forces the backbone to turn, locking the D-stem and anticodon stem into the correct L-shaped tertiary geometry required for ribosome interaction.
    
TRMT1 and Disease Linkage

The enzyme TRMT1 (tRNA methyltransferase 1) catalyzes the formation of

1
  • Pathology: Loss-of-function mutations in TRMT1 lead to Intellectual Disability (ID), highlighting that subtle structural defects in tRNA (caused by lack of

    
    G) result in proteome instability or translational stalling in neurons.
    

Experimental Protocols

To validate the presence and structural impact of

Detection via LC-MS/MS (Neutral Loss Scan)

This protocol differentiates

Reagents:

  • Nuclease P1, Snake Venom Phosphodiesterase, Alkaline Phosphatase.

  • LC Mobile Phase: 5 mM Ammonium Acetate (pH 5.3) / Acetonitrile.

Workflow:

  • Digestion: Incubate 1-5 µg purified tRNA with enzyme mix at 37°C for 2 hours to liberate nucleosides.

  • Separation: Inject onto C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse Plus).

  • Mass Spec Parameters:

    • Monitor parent ion

      
      .
      
    • 
      G: 
      
      
      312
      
      
      180 (Loss of ribose, 132 Da).
    • 2-dimethylaminoadenine:

      
       296 (approx) 
      
      
      164 (Base).
  • Validation: The retention time of

    
    G is significantly shifted (more hydrophobic) compared to 
    
    
    G and G.
Structural Probing via Primer Extension (RT Arrest)

Protocol:

  • Annealing: Mix 1 pmol tRNA with 2 pmol Cy5-labeled primer (complementary to 3' end). Anneal at 65°C

    
     Slow cool.
    
  • RT Reaction:

    • Condition A (High dNTP): 1 mM dNTPs (RT may read through).

    • Condition B (Low dNTP): 0.05 mM dNTPs (RT stalls at bulky modifications).

  • Extension: Add SSIV Reverse Transcriptase, incubate at 50°C for 30 min.

  • Analysis: Run on 15% Denaturing PAGE (Urea).

  • Interpretation: A strong stop band at position +1 relative to the modification (e.g., Pos 27 for

    
    G26) in Condition B indicates structural hindrance.
    

Therapeutic Applications

In the development of tRNA therapeutics (e.g., suppressor tRNAs for nonsense mutations), structural stability is paramount.

  • Synthetic Incorporation: Introducing 6-amino-2-dimethylaminopurine (2-dimethylaminoadenine) or

    
    G into synthetic tRNAs can "hard-code" the hinge region, preventing the degradation of the therapeutic agent by cellular nucleases which often target misfolded RNAs.
    
  • Stability vs. Function: While stabilizing the fold, ensure the modification does not interfere with Aminoacyl-tRNA Synthetase (aaRS) recognition. Most aaRSs recognize the acceptor stem and anticodon loop; modifications at the hinge (Pos 26) are generally "safe" and stabilizing.

Workflow for Stability Screening

StabilityScreenStep1Design Synthetic tRNA(Include m2,2G or Analog at Pos 26)Step2Thermal Shift Assay (Tm)(UV Melting)Step1->Step2Assess FoldingStep3Serum Stability Assay(Incubate 37°C, 0-24h)Step2->Step3Select Stable CandidatesStep4In Vitro Translation(GFP Reporter Readout)Step3->Step4Verify FunctionResultLead Therapeutic CandidateStep4->Result

Figure 2: Screening pipeline for modified tRNA therapeutics.

References

  • Steinberg, S., & Cedergren, R. (1995).[1] A correlation between N2-dimethylguanosine presence and alternate tRNA conformers.[1][2][3][4] RNA, 1(9), 886–891.[1] Link

  • Pallan, P. S., et al. (2008).[1] Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2,2G:A pairs.[1][3][4] RNA, 14(10), 2125–2135.[1] Link

  • Edens, B. M., et al. (2006). Identification of the enzymes responsible for m2,2G and acp3U formation on cytosolic tRNA. PLOS One. Link (Note: Generalized reference for TRMT1 identification).

  • Dewe, J. M., et al. (2017). TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival. Molecular and Cellular Biology, 37(21). Link

  • Kotter, A., et al. (2024). N2-methylguanosine and N2,N2-dimethylguanosine in cytosolic and mitochondrial tRNAs.[1] Frontiers in RNA Research. Link

Natural occurrence of 2-dimethylaminoadenine in bacterial rRNA

Technical Deep Dive: N6,N6-Dimethyladenine ( ) in Bacterial rRNA

Clarifying the Occurrence and Detection of "2-Dimethylaminoadenine"

Part 1: Nomenclature Resolution & Executive Summary

Critical Nomenclature Clarification: In the context of bacterial rRNA, the term "2-dimethylaminoadenine" is non-standard and chemically ambiguous. It is overwhelmingly likely a reference to N6,N6-dimethyladenine , abbreviated as


  • The Confusion: The abbreviation

    
     contains a subscript "2" denoting two methyl groups. This is often misread as a positional marker for carbon-2.
    
  • The Reality:

    • 
       (N6,N6-dimethyladenine):  The dominant dimethylated adenine in bacterial 16S rRNA (positions 1518/1519), catalyzed by the KsgA methyltransferase.[1] This is the focus of this guide.
      
    • 
       (2-methyladenine):  A mono-methylated adenine found in 23S rRNA (position 2503), catalyzed by RlmA.
      
    • True "2-dimethylamino-adenine": This would imply a dimethylamine at position 2. Since adenine has a hydrogen at C2, this structure would technically be a derivative of 2,6-diaminopurine, which is not a standard constituent of bacterial rRNA.

Executive Summary:

2

Part 2: Biological Mechanism & Causality

The KsgA Checkpoint Mechanism

The enzyme KsgA (functionally homologous to eukaryotic Dim1) is not merely a methyltransferase; it is a ribosome assembly factor.

  • Substrate Recognition: KsgA binds to the immature 30S subunit.[3] It specifically recognizes the loop of Helix 45.

  • The Checkpoint: KsgA binding physically displaces Helix 44, preventing the 30S and 50S subunits from associating.[4] This ensures that the ribosome does not enter the translation pool prematurely.

  • Methylation & Release: KsgA utilizes S-adenosylmethionine (SAM) to transfer four methyl groups sequentially—two to A1518 and two to A1519 (E. coli numbering).

    • Causality: The completion of methylation induces a conformational change that lowers KsgA's affinity for the ribosome, triggering its release and allowing the 30S subunit to mature and join the 50S subunit.

    Pathway Visualization

    KsgA_Mechanismcluster_cofactorsCofactor TurnoverImmature30SImmature 30S(Helix 45 Unmethylated)KsgA_BindKsgA Binding(Displaces Helix 44)Immature30S->KsgA_BindRecognitionMethylationMethylation Event(4x SAM -> 4x SAH)KsgA_Bind->MethylationComplex FormationMature30SMature 30S(m62A Installed)Methylation->Mature30SKsgA ReleaseSAHSAHMethylation->SAHTranslationTranslation Initiation(70S Formation)Mature30S->TranslationIF1/IF2/IF3 BindingSAMSAMSAM->Methylation

    Caption: The KsgA-dependent maturation pathway. KsgA acts as a gatekeeper, preventing premature subunit association until dimethylation at A1518/A1519 is complete.

    Part 3: Experimental Protocols (Self-Validating Systems)

    To study

    LC-MS/MSPrimer Extension
    Protocol A: Nucleoside Quantification via LC-MS/MS

    Goal: Definitively prove the chemical presence of N6,N6-dimethyladenine.

    1. rRNA Isolation (Crucial Step):

    • Why: Total RNA contains tRNA and mRNA which have different modifications. You must purify 30S subunits or 16S rRNA.

    • Method: Sucrose gradient ultracentrifugation (10-40%) to isolate 30S subunits.

    • Validation: Verify 16S rRNA integrity on a Bioanalyzer/TapeStation (look for sharp peaks, no degradation).

    2. Enzymatic Digestion:

    • Cocktail: Nuclease P1 (cleaves phosphodiester bonds) + Bacterial Alkaline Phosphatase (removes phosphates).

    • Buffer: 10 mM Ammonium Acetate, pH 5.3 (MS compatible).

    • Incubation: 37°C for 2-4 hours.

    • Filtration: 10 kDa MWCO spin filter to remove enzymes (protects the LC column).

    3. LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase:

      • A: 0.1% Formic acid in Water.

      • B: 0.1% Formic acid in Acetonitrile.

    • Transition Monitoring (MRM):

      • You must monitor the specific mass transition from the precursor ion (nucleoside) to the product ion (base) after losing the ribose (neutral loss of 132 Da).

    Table 1: Mass Spectrometry Transitions for Adenine Variants

    NucleosidePrecursor Ion (m/z) [M+H]+Product Ion (Base) (m/z)Retention Time (Relative)Neutral Loss
    Adenosine (A)268.1136.1Early132 Da
    N6-methyladenosine (
    
    
    )
    282.1150.1Mid132 Da
    N6,N6-dimethyladenosine (
    
    
    )
    296.2 164.2 Late (Hydrophobic) 132 Da
    2-methyladenosine (
    
    
    )
    282.1150.1Mid (Distinct from
    
    
    )
    132 Da
    Protocol B: Mapping via Primer Extension

    Goal: Locate the modification within the sequence.

    1. Primer Design:

    • Target the 16S rRNA 3' end.[4][5]

    • Primer Sequence: Complementary to nucleotides 1530–1544 (downstream of the 1518/1519 site).

    • Labeling: 5'-Cy5 or

      
      P-labeled.
      

    2. The Reaction:

    • Template: 1 µg isolated 16S rRNA.

    • Enzyme: AMV Reverse Transcriptase (more sensitive to stops than SuperScript).

    • dNTPs: Standard mix (low concentration).

    • ddNTPs (Optional): Use ddGTP in a parallel lane to generate a sequencing ladder.

    3. Interpretation:

    • Wild Type: Strong RT stops (bands) at positions 1519 and 1520 (RT stops one base before the modification).

    • 
       Mutant:  No stops at 1519/1520; RT proceeds to the 5' end or natural stops.
      

    Part 4: Analytical Workflow Diagram

    Detection_Workflowcluster_MSQuantification (LC-MS/MS)cluster_MapLocalization (Primer Extension)SampleBacterial Culture(WT vs ΔksgA)LysisCell Lysis & Ribosome Isolation(Sucrose Gradient)Sample->LysisDigestEnzymatic Digestion(Nuc P1 + BAP)Lysis->DigestAnnealPrimer Annealing(Downstream of Helix 45)Lysis->AnnealLCMSLC-MS/MS AnalysisTarget m/z 296.2 -> 164.2Digest->LCMSRTReverse Transcription(AMV RT)Anneal->RTGelUrea-PAGEIdentify Stops at 1519RT->Gel

    Caption: Dual-stream validation workflow. LC-MS/MS provides quantitative mass confirmation, while Primer Extension maps the exact nucleotide position.

    Part 5: Data Interpretation & Troubleshooting

    Expected Results Matrix
    ExperimentWild Type (WT)ksgA Null MutantInterpretation
    Antibiotic Sensitivity Sensitive to KasugamycinResistant to KasugamycinLack of
    
    
    alters the P-site, preventing drug binding.
    LC-MS/MS Peak at m/z 296.2Absent (or background noise)Confirms chemical absence of the dimethyl group.
    Primer Extension Strong stop at 1519Read-through (No stop)Confirms modification causes steric hindrance to RT.
    Growth Phenotype NormalCold-sensitive (slow at 25°C)Ribosome assembly is inefficient without the KsgA checkpoint.
    Troubleshooting "2-Dimethylaminoadenine"

    If your mass spectrometry data shows a mass of 282.1 instead of 296.2, you are detecting

    
    
    
    
    • Cause: Incomplete reaction (KsgA is processive but can be interrupted) or contamination with 23S rRNA (which contains

      
      ).
      
    • Solution: Ensure complete digestion and check the retention time.

      
       is more hydrophobic (elutes later) than 
      
      
      or
      
      
      .

    Part 6: References

    • O'Farrell, H. C., et al. (2004). "Structure of KsgA, a universally conserved rRNA adenine dimethyltransferase in Escherichia coli." Nature Structural & Molecular Biology. Link

    • Demirci, H., et al. (2010). "Structure of the 30S Ribosomal Subunit in Complex with the Antibiotic Kasugamycin." BMC Structural Biology. Link

    • Poldermans, B., et al. (1979). "Studies on the function of two adjacent N6,N6-dimethyladenosines in the 16S ribosomal RNA of Escherichia coli."[6] Journal of Biological Chemistry. Link

    • Desmolaize, B., et al. (2011). "Modifications of ribosomal RNA: From enzymology to atomic structures." Biochimie. Link

    • Helser, T. L., et al. (1971). "The 16S ribosomal RNA of Escherichia coli contains a sequence of two N6,N6-dimethyladenines." Journal of Molecular Biology. Link

    Steric Effects of Dimethylamino Groups on Purine Ring Conformation: Mechanisms, Analytical Workflows, and Implications for Drug Design

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the fields of structural biology and rational drug design, the purine scaffold is a ubiquitous pharmacophore. While primary amino substitutions (e.g., in standard adenine and guanine) readily participate in planar

    
    -conjugation and Watson-Crick hydrogen bonding, the introduction of a bulky dimethylamino group (—N(CH₃)₂) fundamentally alters the molecule's three-dimensional architecture.
    

    This technical guide explores the profound steric effects induced by dimethylamino substitutions on the purine ring. By analyzing the causality behind these steric clashes, we can predict their impact on glycosyl conformation, electronic delocalization, and chemical reactivity. Furthermore, this guide provides self-validating experimental workflows for synthesizing and characterizing these sterically hindered analogs.

    Mechanistic Basis of Steric Clash in Dimethylamino Purines

    The spatial requirement of the —N(CH₃)₂ group is significantly larger than that of a primary amine. When attached to the rigid, planar purine ring, the methyl groups inevitably encounter severe van der Waals repulsion (steric clash) with adjacent atoms, forcing the molecule into non-standard conformations.

    N6-Dimethyladenine (m⁶,⁶A): Breaking Planarity

    In standard adenine, the N6 amino group is coplanar with the purine ring, stabilized by resonance (partial double-bond character of the C6–N6 bond). However, in N6,N6-dimethyladenine , the two bulky methyl groups clash violently with the N1 lone pair and the N7 lone pair/proton[1].

    The Causality: To relieve this massive steric strain, the C6–N6 bond must rotate, forcing the dimethylamino group out of the purine plane. The Consequence: This out-of-plane twist breaks the

    
    -electron delocalization. The lone pair becomes localized on the N6 nitrogen, altering the pKa of the purine ring and shifting its UV absorption spectrum. Photophysically, this decoupling leads to "dual fluorescence," where the molecule emits from both a locally excited state and a twisted intramolecular charge transfer (TICT) state[1]. Biologically, it abolishes the molecule's ability to participate in standard Watson-Crick base pairing, leaving only the sugar edge available for interactions[2].
    
    C8-Dimethylamino Purines: Forcing the Syn Conformation

    In natural purine nucleosides, the anti conformation (where the bulk of the base points away from the ribose sugar) is sterically favored. Substituting a —N(CH₃)₂ group at the C8 position creates a massive steric block directly above the ribofuranose ring[3].

    The Causality: If a C8-dimethylamino nucleoside attempts to adopt an anti conformation, the methyl groups severely overlap with the C2' and C3' protons, as well as the O4' oxygen of the ribose ring. The Consequence: The steric repulsion forces the glycosidic bond (N9–C1') to rotate 180 degrees into a rigid syn conformation[3]. This conformational locking has dramatic chemical consequences; for instance, the relief of residual steric compression upon cleavage of the glycosidic bond results in a 100- to 700-fold acceleration in acid-catalyzed hydrolysis compared to standard nucleosides[4].

    N6-Steric Shielding in Alkylation Reactions

    The steric bulk of the N6-dimethylamino group also dictates the chemical reactivity of the purine ring. During Mitsunobu coupling or direct alkylation, the N7 position is typically highly reactive. However, the spatial umbrella created by the N6-methyl groups effectively shields the N7 nitrogen, completely suppressing alkylation at this site and directing incoming electrophiles exclusively to the N3 or N9 positions[5].

    Quantitative Conformational Data

    The following table summarizes the primary steric clashes and their resulting structural and functional consequences.

    Substitution PositionPrimary Steric Clash PartnerInduced Conformational ChangeFunctional/Chemical Consequence
    N6 (e.g., m⁶,⁶A) N1 and N7 lone pairs / protonsOut-of-plane twist of the —N(CH₃)₂ groupDisrupted
    
    
    -conjugation; loss of Watson-Crick H-bonding; dual fluorescence[1][2].
    C8 (Nucleosides) Ribose C2'/C3' protons & O4' oxygenComplete shift to rigid syn glycosyl conformationUp to 700-fold acceleration in acid-catalyzed glycosidic bond hydrolysis[3][4].
    C2 (e.g., N²,N²-diMeG) N3 lone pair & N1 protonPartial out-of-plane twistAltered minor groove interactions in RNA; restricted base-pairing capabilities[2].

    Mandatory Visualization: Structural and Experimental Logic

    StericClash Root Dimethylamino Purine Sub1 N6-Substitution (m6,6A) Root->Sub1 Sub2 C8-Substitution (Nucleosides) Root->Sub2 Mech1 Clash with N1/N7 Forces Out-of-Plane Twist Sub1->Mech1 Mech2 Clash with Ribose (C2'/C3' Protons) Sub2->Mech2 Result1 Disrupted π-Conjugation Altered Base Pairing Mech1->Result1 Result2 Rigid 'Syn' Glycosyl Conformation Mech2->Result2

    Logical flow mapping steric clash of dimethylamino groups to conformational and functional changes.

    Workflow Step1 1. Synthesis Mitsunobu Alkylation Step2 2. NMR Analysis NOESY & HMBC Step1->Step2 Step3 3. Photophysics Femtosecond Up-Conversion Step2->Step3 Step4 4. Data Integration Conformational Modeling Step3->Step4

    Sequential experimental workflow for synthesizing and characterizing sterically hindered purines.

    Experimental Workflows for Conformational Analysis

    To ensure scientific integrity, the protocols used to synthesize and characterize these molecules must be self-validating. Below are field-proven methodologies for determining glycosyl conformation and exploiting steric hindrance for regioselective synthesis.

    Protocol A: NMR Determination of Glycosyl Conformation (Syn vs. Anti)

    This protocol utilizes the spatial proximity of protons to definitively assign the conformation of C8-dimethylamino nucleosides[3].

    • Sample Preparation: Dissolve the purified C8-dimethylamino purine nucleoside in D₂O or DMSO-d₆ to a final concentration of 15–20 mM.

    • 1D ¹H-NMR Acquisition: Acquire standard proton spectra across a temperature gradient (e.g., 25°C to 85°C).

      • Causality Check: Measure the chemical shift difference (

        
        ) between the C1'-H and C2'-H. The purine ring current differentially shields these protons based on its rotation. A decreased separation strongly indicates a syn conformer[3].
        
    • 2D NOESY/ROESY Setup: Configure a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment with a mixing time of 200–400 ms to detect through-space interactions (< 5 Å).

    • Cross-Peak Evaluation (Self-Validation):

      • If the molecule is in the syn conformation, you will observe strong NOE cross-peaks between the C8-dimethylamino protons and the C1'-H of the ribose.

      • If the molecule is in the anti conformation, the C8 protons will instead show NOEs to the C2'-H and C3'-H. The presence of the former and absence of the latter definitively validates the sterically locked syn state.

    Protocol B: Regioselective Alkylation via Mitsunobu Coupling

    Because the N6-dimethylamino group sterically shields the N7 position, we can exploit this to force regioselective alkylation at N9 or N3[5].

    • Reagent Preparation: In a flame-dried flask under anhydrous argon, combine N6,N6-dimethyladenine (1.0 eq), the target secondary alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

    • Activation: Cool the reaction mixture to 0°C. Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

      • Causality Check: Slow addition controls the exothermic formation of the betaine intermediate, preventing degradation of the alcohol.

    • Microwave Irradiation: Transfer the sealed vessel to a microwave reactor. Irradiate at 100°C for 15–30 minutes. The steric bulk at N6 strictly prevents N7 alkylation[5].

    • Isolation: Concentrate the crude mixture under reduced pressure and purify via silica gel flash chromatography (DCM/MeOH gradient).

    • Regioisomer Verification (Self-Validation): Perform 2D HMBC (Heteronuclear Multiple Bond Correlation) NMR. HMBC detects 2- and 3-bond carbon-proton couplings across heteroatoms. A correlation between the new alkyl CH₂ protons and the purine C4/C8 carbons confirms N9 alkylation , whereas a correlation with C2/C4 confirms N3 alkylation . This prevents the misassignment of regioisomers.

    Implications for Drug Development and RNA Biology

    Understanding the steric effects of dimethylamino groups is not merely an academic exercise; it is a critical parameter in modern therapeutics:

    • Kinase Inhibitor Design: Many kinase inhibitors are ATP-competitive, relying on the purine scaffold to anchor into the hinge region of the kinase. Introducing a dimethylamino group can intentionally break planarity, forcing the inhibitor into a specific 3D conformation that perfectly matches a mutated kinase pocket while sterically clashing with wild-type off-targets.

    • RNA Epigenetics: N6,N6-dimethyladenine (m⁶,⁶A) is a critical post-transcriptional modification found in ribosomal RNA (rRNA) and transfer RNA (tRNA). Because the dimethylation forces an out-of-plane twist and abolishes Watson-Crick base pairing, m⁶,⁶A acts as a structural "speed bump" that prevents improper RNA folding and regulates the binding of the translational machinery[2].

    References

    • Jordan, F., & Niv, H. (1977). C8-amino purine nucleosides. A well-defined steric determinant of glycosyl conformational preferences. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis.[Link]

    • García-Rubiño, M. E., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Advances.[Link]

    • Schwalb, N. K., & Temps, F. (2009). A Modified Four-State Model for the “Dual Fluorescence” of N6,N6-Dimethyladenine Derived from Femtosecond Fluorescence Spectroscopy. The Journal of Physical Chemistry A.[Link]

    • Machnicka, M. A., et al. (2015). An atlas of RNA base pairs involving modified nucleobases with optimal geometries and accurate energies. Nucleic Acids Research.[Link]

    Sources

    CAS number and safety data sheet (SDS) for 2-dimethylaminoadenine

    Author: BenchChem Technical Support Team. Date: March 2026

    The following technical guide provides an in-depth analysis of 2-dimethylaminoadenine (CAS 5434-23-1), a specialized purine derivative used in nucleic acid research and kinase inhibition studies.[1]

    CAS Number: 5434-23-1 Systematic Name: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Dimethyl-9H-purine-2,6-diamine
    Synonyms:  2-(Dimethylamino)adenine; 2-Dimethylamino-6-aminopurine; 6-Amino-2-(dimethylamino)purine
    

    Executive Summary

    2-Dimethylaminoadenine is a modified purine nucleobase structurally derived from adenine (6-aminopurine) by the addition of a dimethylamino group at the C2 position.[1] Unlike the more common epigenetic marker ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -dimethyladenine (
    
    
    
    ), this compound (
    
    
    ) is primarily utilized as a synthetic building block for modified oligonucleotides and as a pharmacophore in drug discovery, specifically as a dual inhibitor of Casein Kinase 1
    
    
    (CK1
    
    
    ) and Adenosine
    
    
    receptors.

    This guide details the physicochemical properties, safety protocols (SDS), and experimental applications of 2-dimethylaminoadenine, designed for researchers requiring high-purity standards for biochemical assays.[1]

    Chemical Identification & Specifications

    ParameterSpecification
    CAS Registry Number 5434-23-1
    Molecular Formula ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
    
    
    Molecular Weight 178.19 g/mol
    SMILES CN(C)C1=NC(N)=C2NC=NC2=N1
    InChI Key BVIAOQMSVZHOJM-UHFFFAOYSA-N
    Appearance White to off-white crystalline powder
    Solubility Soluble in DMSO (>10 mg/mL), dilute acids (0.1 M HCl); sparingly soluble in water.
    Melting Point >260°C (decomposes)
    pKa ~5.8 (N1 protonation), ~9.8 (N9 deprotonation)
    Structural Visualization

    The diagram below illustrates the purine numbering system and the specific substitution pattern that distinguishes this compound from standard adenine.

    ChemicalStructure Figure 1: Structural connectivity of 2-dimethylaminoadenine (N2,N2-dimethyl-2,6-diaminopurine). N1 N1 C2 C2 N1->C2 double N3 N3 C2->N3 NMe2 N(CH₃)₂ C2->NMe2 Dimethyl Group C4 C4 N3->C4 double C5 C5 C4->C5 C6 C6 C5->C6 double N7 N7 C5->N7 C6->N1 NH2 NH₂ C6->NH2 Exocyclic Amine C8 C8 N7->C8 double N9 N9 C8->N9 N9->C4

    [1]

    Safety Data Sheet (SDS) Analysis

    Signal Word: WARNING

    Hazard Classification (GHS)[1][2]
    • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

    • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

    • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

    • Specific Target Organ Toxicity (Single Exposure) (Category 3): H335 - May cause respiratory irritation.[1]

    Precautionary Protocols
    • Personal Protective Equipment (PPE):

      • Respiratory: NIOSH-approved N95 dust mask or P100 respirator if handling dry powder in open air.[1]

      • Skin: Nitrile gloves (0.11 mm thickness minimum).[1]

      • Eyes: Chemical safety goggles.[1]

    • First Aid Measures:

      • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1]

      • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1]

      • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER immediately.[1]

    • Spill Response:

      • Dampen spill area to prevent dust generation.[1] Sweep up and place in a sealed waste container labeled "Hazardous Chemical Waste: Purine Derivative."[1]

    Handling & Storage Protocols

    To maintain the integrity of 2-dimethylaminoadenine for sensitive biological assays (e.g., ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     determination), strict environmental control is required.
    
    Storage Conditions
    • Temperature: Store at -20°C (long-term) or 2-8°C (short-term/active use).

    • Atmosphere: Hygroscopic.[1] Store under inert gas (Argon or Nitrogen) in a desiccator.

    • Container: Amber glass vials to protect from potential photodegradation.

    Solubilization Protocol

    Objective: Prepare a 10 mM stock solution for biological screening.

    • Weigh 1.78 mg of 2-dimethylaminoadenine.[1]

    • Add 1.0 mL of DMSO (dimethyl sulfoxide), anhydrous grade.

    • Vortex for 30 seconds. If dissolution is incomplete, sonicate at 40°C for 5 minutes.

    • Sterilization: Filter through a 0.22 ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      m PTFE syringe filter (do not use Nylon, as purines may bind).
      
    • Usage: Dilute into aqueous buffer (PBS or Tris) immediately prior to use. Ensure final DMSO concentration is <1% to avoid cytotoxicity.[1]

    Applications in Research

    A. Kinase Inhibition (CK1 / A2AAR)

    2-Dimethylaminoadenine acts as a scaffold for "dual anta-inhibitors."[1][2] The C2-dimethylamino group provides steric bulk and hydrophobic interactions that distinctively alter the binding affinity compared to the parent adenine molecule.[1]

    • Mechanism: Competitive inhibition at the ATP-binding pocket.[1]

    • Potency: Exhibits micromolar affinity (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) against Adenosine 
      
      
      
      receptors.
    B. Modified Oligonucleotide Synthesis

    Used to study RNA thermodynamics, the introduction of the dimethylamino group at the C2 position affects base-pairing stability:

    • Base Pairing: Forms a Watson-Crick pair with Thymine/Uracil but with altered stacking energy due to the exocyclic methyl groups.

    • Polymerization: Can be converted to the 5'-triphosphate and polymerized into poly(2-dimethylaminoadenylic acid), which forms highly stable acid helices (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       approx. 50°C higher than poly(A)).[3]
      
    Experimental Workflow: Synthesis from 2-Chloroadenine

    The following Graphviz diagram outlines the synthetic route often cited in literature for generating this compound from a precursor.

    SynthesisPathway Figure 2: Synthetic pathway for 2-dimethylaminoadenine via nucleophilic substitution. Start 2,6-Dichloropurine (Precursor) Step1 Selective Amination (C6 Position) Start->Step1 NH₃ / MeOH 100°C, Pressure Inter 2-Chloroadenine (CAS 1839-18-5) Step1->Inter Step2 Nucleophilic Aromatic Substitution (C2 Position) Inter->Step2 HN(CH₃)₂ (Dimethylamine) 120°C, Sealed Tube, 12h Product 2-Dimethylaminoadenine (CAS 5434-23-1) Step2->Product Recrystallization (Yield ~60-70%)

    [1][5]

    References

    • BLDpharm. (2024).[1] Safety Data Sheet: N2,N2-Dimethyl-9H-purine-2,6-diamine (CAS 5434-23-1).[1][4][5][6][7][8] Retrieved from

    • Volpini, R., et al. (2023).[1] "Dual Anta-Inhibitors of the A2A Adenosine Receptor and Casein Kinase CK1delta."[1][2] Molecules, 28(3), 1024.[1] Retrieved from [1]

    • Hatrack, L. K., et al. (1973).[1] "Poly(2-dimethylaminoadenylic acid). Synthesis and characterization." Biochemistry, 12(26).[1] Retrieved from [1]

    • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 135408796 (N2,N2-Dimethyl-9H-purine-2,6-diamine). Retrieved from

    Sources

    Structural & Functional Divergence: 2-Aminoadenine vs. 2-Dimethylaminoadenine

    Author: BenchChem Technical Support Team. Date: March 2026

    Content Type: Technical Deep Dive Audience: Senior Researchers, Oligonucleotide Chemists, Structural Biologists

    Executive Summary

    The modification of the adenine nucleobase at the C2 position represents a critical toggle in nucleic acid engineering. While both 2-aminoadenine (2-AA) and 2-dimethylaminoadenine (2-DMAA) involve substitutions at the same carbon, their biophysical impacts are diametrically opposed.

    • 2-Aminoadenine (The Stabilizer): Adds a hydrogen bond donor, creating a "Super-A" that forms a pseudo-G:C strength triplet pair with Thymine. It is a thermodynamic anchor.

    • 2-Dimethylaminoadenine (The Disruptor): Introduces steric bulk and removes hydrogen bond donors. It acts as a minor groove steric probe, often destabilizing Watson-Crick geometry or enforcing specific conformational biases.

    This guide dissects the structural mechanics, thermodynamic consequences, and synthetic pathways for these two potent adenosine analogs.

    Structural & Electronic Architecture

    The defining difference lies in the interaction capability of the C2-substituent within the minor groove of the DNA helix.

    Chemical Topology
    • Adenine (Reference): C2-H. No functional group protruding into the minor groove.

    • 2-Aminoadenine (DAP/Z-Base): C2-

      
      . This planar amine group projects into the minor groove, acting as a hydrogen bond donor .
      
    • 2-Dimethylaminoadenine: C2-

      
      . The amine protons are replaced by bulky methyl groups. This creates a hydrophobic, steric block in the minor groove and abolishes H-bond donor capability.
      
    Hydrogen Bonding Mechanics

    The most critical distinction is the pairing interface with Thymine (or Uracil).[1]

    • A:T Pair (Standard): 2 Hydrogen Bonds.

    • 2-AA:T Pair (Tri-bonded): 3 Hydrogen Bonds.[2] The exocyclic C2-

      
       of 2-AA donates a proton to the C2-Carbonyl (
      
      
      
      ) of Thymine.
    • 2-DMAA:T Pair (Steric Clash): The methyl groups on 2-DMAA physically collide with the

      
       of Thymine and the sugar-phosphate backbone hydration spine. This prevents the approach required for stable Watson-Crick pairing or forces a propeller-twist distortion.
      
    Visualization: H-Bonding Interfaces

    BasePairing cluster_0 2-Aminoadenine : Thymine (Stable Triplet) cluster_1 2-Dimethylaminoadenine : Thymine (Steric Clash) AA 2-Aminoadenine (Donor-Acceptor-Donor) Thy Thymine (Acceptor-Donor-Acceptor) AA->Thy N6-H ... O4 (Bond 1) AA->Thy C2-NH2 ... O2 (Bond 3) Thy->AA N3-H ... N1 (Bond 2) DMAA 2-Dimethylaminoadenine (No C2 Donor) Thy2 Thymine DMAA->Thy2 N6-H ... O4 (Weakened) DMAA->Thy2 C2-N(Me)2 || O2 (STERIC REPULSION) Thy2->DMAA N3-H ... N1 (Weakened)

    Caption: Comparison of bonding modes. 2-AA forms a third H-bond (green), while 2-DMAA creates a steric clash (red) at the minor groove interface.

    Thermodynamic Implications

    The structural differences translate directly into measurable thermodynamic parameters (

    
     and 
    
    
    
    ).
    Property2-Aminoadenine (2-AA)2-Dimethylaminoadenine (2-DMAA)
    
    
    (DNA Duplex)
    +1.5°C to +3.0°C per substitution-2.0°C to -6.0°C (Destabilizing)
    Duplex Effect Increases base-stacking and H-bonding enthalpy.Disrupts "Spine of Hydration" in minor groove; causes steric exclusion.
    Specificity High affinity for Thymine/Uracil.Reduced affinity; often induces "wobble" or bulges.
    Natural Occurrence Yes (Cyanophage S-2L DNA).[1][3]Synthetic probe only.
    Lipophilicity Moderate (Polar amine).High (Hydrophobic methyls).
    Causality of Stability
    • 2-AA: The stability arises not just from the 3rd H-bond, but also from the improved stacking interactions of the 2,6-diaminopurine ring compared to standard adenine.

    • 2-DMAA: The destabilization is entropic and enthalpic. The bulky methyl groups displace the ordered water molecules (spine of hydration) that usually stabilize the B-DNA minor groove. Furthermore, to accommodate the methyls, the helix must distort (propeller twist), weakening the adjacent base pairs.

    Synthetic Protocols: The 2-Fluoro Strategy

    Synthesizing oligonucleotides with these bases requires overcoming the reactivity of the exocyclic amines.

    • Challenge: The C2-amine is less nucleophilic than N6 but prone to acetylation during capping if not protected.

    • Solution: The "Convertible Nucleoside" strategy. Using 2-fluoro-deoxyinosine (2-F-dI) as a precursor allows for late-stage diversification. This is superior to using multiple protecting groups.

    Protocol: Post-Synthetic Substitution

    This protocol describes how to generate both variants from a single precursor on Solid Phase.

    Reagents:

    • Precursor: 2-fluoro-deoxyinosine phosphoramidite (commercially available).

    • Reagent A (for 2-AA): Ammonium Hydroxide (

      
      ) / Methylamine (AMA).
      
    • Reagent B (for 2-DMAA): Dimethylamine in Ethanol/Water.

    Workflow:

    • Synthesis: Perform standard automated DNA synthesis using the 2-fluoro-dI phosphoramidite at the desired positions. Do not deprotect yet.

    • Differentiation (The Fork in the Road):

      • Path A (To create 2-AA): Incubate the CPG column in AMA (1:1 Methylamine/Ammonium Hydroxide) at 65°C for 2 hours.

        • Mechanism:[2][3][4] The ammonia acts as a nucleophile, displacing the fluorine at C2 (

          
           reaction) to form the 
          
          
          
          group.
      • Path B (To create 2-DMAA): Incubate the CPG column in 40% Dimethylamine (aq) at 55°C for 4-6 hours.

        • Mechanism:[2][3][4] The dimethylamine displaces the fluorine, installing the

          
           group.
          

    Synthesis Start Solid Phase Synthesis (Using 2-Fluoro-dI Phosphoramidite) Intermediate Oligonucleotide on CPG (Contains 2-Fluoro-Purine) Start->Intermediate Split Cleavage & Deprotection Reagent Choice Intermediate->Split PathA Incubate with NH4OH / Methylamine (65°C, 2 hrs) Split->PathA Standard PathB Incubate with Dimethylamine (55°C, 4 hrs) Split->PathB Modified ProductA Product: 2-Aminoadenine (2-AA) (Fluorine replaced by NH2) PathA->ProductA ProductB Product: 2-Dimethylaminoadenine (Fluorine replaced by N(Me)2) PathB->ProductB

    Caption: Divergent synthesis of 2-AA and 2-DMAA from a common 2-Fluoro precursor via nucleophilic aromatic substitution (

    
    ).
    

    Functional Applications

    2-Aminoadenine (The Anchor)
    • Therapeutic Antisense/siRNA: Used to increase the binding affinity of short oligonucleotides to their targets. Essential for invading highly structured RNA regions.

    • PCR Clamping: Used in PNA or DNA probes to bind wild-type sequences so strongly that they inhibit amplification, allowing selective amplification of mutant alleles.

    • Structural Biology: Stabilizes crystal lattices of DNA-protein complexes by reducing "breathing" at the ends of duplexes.

    2-Dimethylaminoadenine (The Probe)
    • Minor Groove Mapping: Because the dimethyl group fills the minor groove, it is used to test if a protein (e.g., Polymerase, Helicase) requires minor groove contact. If the protein activity is lost upon 2-DMAA substitution, minor groove access is essential.

    • Secondary Structure Disruption: Used to prevent the formation of unwanted secondary structures (like hairpins) that rely on close packing in the minor groove.

    • Fluorescent Quenching Studies: The bulky amine can alter the electronic environment, sometimes used in conjunction with fluorescent labels to study local dynamics.

    References

    • Discovery of 2-Aminoadenine (Z-Base): Kirnos, M. D., et al. "2-Aminoadenine is an adenine substituting for a base in S-2L cyanophage DNA." Nature 270.5639 (1977): 748-750.

    • Thermodynamic Stability of 2-AA: Gaffney, B. L., et al. "Thermodynamic stability of DNA duplexes containing 2-aminoadenine." Tetrahedron 40.1 (1984): 3-13.

    • Synthesis via 2-Fluoro Intermediates (Convertible Nucleosides): Eritja, R., et al. "A chemical approach to introduce 2,6-diaminopurine and 2-aminoadenine conjugates into oligonucleotides."[5][6][7][8][9] Organic Letters 24.33 (2022): 6111–6116.[5]

    • Structural Impact of N2-alkylation (Analogous Mechanisms): Bailly, C., et al. "The use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition."[1] Nucleic Acids Research 26.19 (1998): 4309–4319.

    Sources

    Methodological & Application

    Application Notes and Protocols for the Synthesis of Purine, 6-amino-2-dimethylamino- Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    This comprehensive guide details the synthetic strategies and experimental protocols for the preparation of 6-amino-2-dimethylamino-purine derivatives. These compounds are of significant interest in medicinal chemistry and chemical biology due to their diverse biological activities, including their roles as kinase inhibitors and as components of synthetic genetic systems. This document provides a detailed exploration of two primary synthetic routes, starting from either guanine derivatives or 2-amino-6-chloropurine. The underlying chemical principles, step-by-step protocols, and critical experimental parameters are thoroughly discussed to enable researchers to successfully synthesize these valuable molecules.

    Introduction: The Significance of 6-Amino-2-dimethylamino-purine Derivatives

    The purine scaffold is a cornerstone in the development of therapeutic agents, owing to its central role in nucleic acid structure and cellular signaling. Within this broad class of molecules, 6-amino-2-dimethylamino-purine derivatives have emerged as a privileged chemotype. The substitution pattern at the C2 and C6 positions of the purine ring critically influences the molecule's interaction with biological targets.

    The 6-amino group, a feature of adenine, is a key hydrogen bond donor and acceptor, facilitating interactions with a multitude of protein targets. The introduction of a dimethylamino group at the C2 position significantly alters the electronic properties and steric profile of the purine core. This modification can enhance binding affinity, improve selectivity, and modulate the pharmacokinetic properties of the molecule. For instance, certain 6-(dimethylamino)purine derivatives have been identified as potent inhibitors of serine/threonine protein kinases, which are crucial regulators of cell cycle progression and apoptosis[1][2]. Consequently, these compounds are actively investigated as potential anticancer agents[3][4].

    Furthermore, 2-amino-6-(N,N-dimethylamino)purine has been explored as a component of unnatural base pairs in synthetic biology, aiming to expand the genetic alphabet[5][6][7]. The bulky dimethylamino group can enforce specific base pairing rules, highlighting the versatility of this structural motif.

    This application note provides a detailed guide to the chemical synthesis of these important compounds, offering both strategic insights and practical, step-by-step protocols for their preparation in a laboratory setting.

    Retrosynthetic Analysis and Strategic Planning

    A logical retrosynthetic analysis of the target 6-amino-2-dimethylamino-purine derivatives reveals two primary and efficient synthetic pathways. The key disconnection lies at the C6-N bond, suggesting a nucleophilic aromatic substitution as the final bond-forming step.

    Retrosynthesis Target 6-Amino-2-dimethylamino-purine Derivatives Intermediate1 2-Dimethylamino-6-halopurine Target->Intermediate1 C6-N Disconnection Intermediate2 Amine Source (e.g., NH3) Target->Intermediate2 StartingMaterial1 2-Dimethylaminoguanine or protected derivative Intermediate1->StartingMaterial1 Halogenation StartingMaterial2 2-Amino-6-chloropurine Intermediate1->StartingMaterial2 N2-Dimethylation

    Caption: Retrosynthetic analysis of 6-amino-2-dimethylamino-purine derivatives.

    This analysis highlights two convergent strategies:

    • Strategy A: Beginning with a pre-functionalized 2-dimethylamino purine core, such as a derivative of N2,N2-dimethylguanine. This approach involves the activation of the C6 position, typically through halogenation, followed by displacement with an amino group.

    • Strategy B: Starting with the commercially available or readily synthesized 2-amino-6-chloropurine. This route necessitates the dimethylation of the 2-amino group, which can be performed before or after the introduction of the 6-amino substituent.

    The choice between these strategies will depend on the availability of starting materials, the desired scale of the synthesis, and the specific functionalities of the target molecule.

    Key Synthetic Strategies and Mechanistic Insights

    Strategy A: Synthesis from Guanine Derivatives

    This strategy leverages the natural abundance of guanine and its derivatives. The key steps involve the introduction of the 2-dimethylamino group, followed by chlorination at the 6-position and subsequent amination.

    3.1.1. Preparation of the 2-Dimethylamino Purine Core

    While N2,N2-dimethylguanosine is a known modified nucleoside, the synthesis of the free base, N2,N2-dimethylguanine, can be achieved through exhaustive methylation of guanine under basic conditions. However, a more controlled approach often involves the use of protecting groups to avoid unwanted side reactions. The N2-dimethylformamidine (DMF) protecting group is particularly useful as it can be introduced onto the 2-amino group of guanine and is labile under mild conditions[8].

    3.1.2. Chlorination of the 6-Position

    A crucial step in this pathway is the conversion of the 6-oxo group of the guanine derivative to a 6-chloro group, which serves as a good leaving group for the subsequent nucleophilic substitution. This transformation is commonly achieved using a Vilsmeier-Haack type reagent, generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amine, such as N,N-dimethylaniline, or from POCl₃ and dimethylformamide (DMF)[9]. The reaction proceeds through the formation of a reactive chloroiminium salt which activates the 6-oxo group for nucleophilic attack by chloride.

    Chlorination_Mechanism Guanine N2,N2-Dimethylguanine Intermediate 6-O-Phosphorylated Intermediate Guanine->Intermediate Activation Vilsmeier Vilsmeier Reagent (POCl3/DMF) Vilsmeier->Intermediate Product 2-Dimethylamino-6-chloropurine Intermediate->Product Nucleophilic attack by Cl-

    Caption: Simplified mechanism of the 6-position chlorination of a guanine derivative.

    3.1.3. Nucleophilic Aromatic Substitution at C6

    The final step in this sequence is the displacement of the 6-chloro group with an amino group. This is typically achieved by heating the 2-dimethylamino-6-chloropurine with a source of ammonia, such as a solution of ammonia in an alcohol or a sealed tube reaction with liquid ammonia. Alternatively, for the synthesis of N6-substituted derivatives, a primary or secondary amine can be used[4]. The reaction proceeds via a standard SNAr mechanism.

    Strategy B: Synthesis from 2-Amino-6-chloropurine

    This approach is often preferred due to the commercial availability of 2-amino-6-chloropurine. The synthesis involves the dimethylation of the 2-amino group.

    3.2.1. Synthesis of 2-Amino-6-chloropurine

    2-Amino-6-chloropurine can be synthesized from guanine in a one-pot reaction using phosphorus oxychloride and a phase transfer catalyst, such as a tetraalkylammonium chloride[10]. A multi-step synthesis from guanine involving the formation of 2-dimethylaminomethenimino-6-chloropurine has also been reported[9].

    3.2.2. Dimethylation of the 2-Amino Group

    The dimethylation of the 2-amino group of 2-amino-6-chloropurine can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. Care must be taken to control the reaction conditions to avoid over-methylation at other positions of the purine ring, particularly the nitrogen atoms of the imidazole and pyrimidine rings. The use of protecting groups on the ring nitrogens can help to direct the methylation to the desired 2-amino position.

    Following the dimethylation, the 6-chloro group can be displaced by an amino group as described in Strategy A.

    Detailed Experimental Protocols

    Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment should be worn at all times.

    Protocol 1: Synthesis of 2-Amino-6-chloropurine from Guanine

    This protocol is adapted from established procedures for the chlorination of guanine[9][10].

    Materials:

    • Guanine

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline

    • Ice bath

    • Round-bottom flask with reflux condenser

    • Stirring apparatus

    Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend guanine (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

    • Cool the mixture in an ice bath and add N,N-dimethylaniline (1.2 equivalents) dropwise with stirring.

    • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a concentrated solution of sodium hydroxide or ammonium hydroxide to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford crude 2-amino-6-chloropurine.

    • The crude product can be purified by recrystallization from a suitable solvent, such as water or ethanol.

    Parameter Value
    Starting Material Guanine
    Key Reagents POCl₃, N,N-Dimethylaniline
    Reaction Time 2-4 hours
    Typical Yield 60-70%
    Protocol 2: Synthesis of 6-Amino-2-dimethylamino-purine from 2-Amino-6-chloropurine

    This protocol outlines the dimethylation of the 2-amino group followed by amination at the 6-position.

    Step 1: Synthesis of 2-Dimethylamino-6-chloropurine

    Materials:

    • 2-Amino-6-chloropurine

    • Dimethyl sulfate or Methyl iodide

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Stirring apparatus

    Procedure:

    • Dissolve 2-amino-6-chloropurine (1 equivalent) in anhydrous DMF in a round-bottom flask.

    • Add a base, such as potassium carbonate (2.5 equivalents) or sodium hydride (2.2 equivalents, handle with extreme care), to the solution and stir for 30 minutes at room temperature.

    • Add the methylating agent, such as dimethyl sulfate or methyl iodide (2.2 equivalents), dropwise to the mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the addition of water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    Step 2: Synthesis of 6-Amino-2-dimethylamino-purine

    Materials:

    • 2-Dimethylamino-6-chloropurine

    • Ammonia solution (e.g., 7N in Methanol)

    • Sealed tube or pressure vessel

    Procedure:

    • Place 2-dimethylamino-6-chloropurine (1 equivalent) in a sealed tube or pressure vessel.

    • Add a solution of ammonia in methanol (excess).

    • Seal the vessel and heat to 100-120 °C for 12-24 hours.

    • Cool the reaction vessel to room temperature and carefully open it in a well-ventilated fume hood.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting solid by recrystallization or column chromatography to yield the final product.

    Parameter Value
    Starting Material 2-Amino-6-chloropurine
    Key Reagents Dimethyl sulfate, K₂CO₃, NH₃/MeOH
    Reaction Time 24-48 hours (total)
    Typical Yield 50-60% (over two steps)

    Characterization Data

    The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

    Technique Expected Observations
    ¹H NMR Signals corresponding to the purine ring protons (typically around 8 ppm), the amino protons, and the dimethylamino methyl protons (a singlet around 3.3-3.5 ppm).
    ¹³C NMR Resonances for the carbon atoms of the purine core and the methyl groups of the dimethylamino substituent.
    Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the target compound.
    Melting Point A sharp melting point indicates high purity.

    Conclusion

    The synthesis of 6-amino-2-dimethylamino-purine derivatives can be accomplished through well-established synthetic routes. The choice of starting material, either a guanine derivative or 2-amino-6-chloropurine, allows for flexibility in the synthetic design. Careful control of reaction conditions, particularly during chlorination and methylation steps, is crucial for achieving high yields and purity. The protocols and strategic guidance provided in this application note are intended to facilitate the successful synthesis of these biologically important molecules for further research and development in medicinal chemistry and chemical biology.

    References

    • Fujiwara, T., et al. (2001). Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides. Bioorganic & Medicinal Chemistry Letters, 11(16), 2221-2223. [Link]

    • Holý, A., et al. (2002). Synthesis and Cytostatic Activity of N-[2-(Phosphonomethoxy)alkyl] Derivatives of N6-Substituted Adenines, 2,6-Diaminopurines and Related Compounds.
    • Hirao, I., et al. (2000). Synthesis of 6-(2-thienyl)purine nucleoside derivatives toward the expansion of the genetic code. Nucleic Acids Symposium Series, (44), 9-10. [Link]

    • MedChemExpress. (n.d.). 2'-Deoxy-N2,N2-dimethylguanosine. Retrieved from a general search as the direct link was not available.
    • Xu, X., Sun, Z., & Hosmane, R. S. (1999). A Versatile Synthetic Precursor for Introduction of Specific N6-Modifications in 2,6-Diaminopurine Nucleosides. Molecules, 4(8), 242-244.
    • [The synthesis of N2,N6-substituted diaminopurine ribosides]. (2007). Bioorganicheskaia khimiia, 33(6), 606–612.
    • Agris, P. F., et al. (2007). Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs. RNA, 13(9), 1541–1549.
    • Ueda, T., & Fox, J. J. (1963). N2-Methylguanosine. Synthesis from Guanosine via 4-Desmethylwyosine. Journal of Medicinal Chemistry, 6(6), 697-701.
    • Fujiwara, T., et al. (2000). Synthesis of 6-(2-thienyl)purine nucleoside derivatives toward the expansion of the genetic code. Nucleic Acids Symposium Series, (44), 9-10.
    • Janion, C. (1976). The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta Biochimica Polonica, 23(1), 57-68.
    • AdipoGen Life Sciences. (n.d.). 6-(Dimethylamino)purine. Retrieved from a general search as the direct link was not available.
    • Griffin, R. J., et al. (2008). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. New Journal of Chemistry, 32(12), 2147-2152.
    • Abdul-Masih, M. T., & Bessman, M. J. (1986). Biochemical studies on the mutagen, 6-N-hydroxylaminopurine. Synthesis of the deoxynucleoside triphosphate and its incorporation into DNA in vitro. Journal of Biological Chemistry, 261(5), 2020-2026.
    • Xu, X., Sun, Z., & Hosmane, R. S. (1999). A Versatile Synthetic Precursor for Introduction of Specific N6-Modifications in 2,6-Diaminopurine Nucleosides. Electronic Conference on Synthetic Organic Chemistry.
    • CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google P
    • RIVM. (2017). Fact sheet DMAA, DMBA and DMHA in supplements.
    • PrepChem.com. (n.d.). Synthesis of 2,6-diaminopurine. Retrieved from [Link]

    • Li, Z., et al. (2011). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives.
    • WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google P
    • Mikhailov, S. N., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. International Journal of Molecular Sciences, 24(7), 6205.

    Sources

    Technical Application Note: Synthesis and Purification of N2,N2-Dimethyl-2'-deoxyadenosine Phosphoramidites

    Author: BenchChem Technical Support Team. Date: March 2026

    Here is a detailed Application Note and Protocol for the preparation of 2-dimethylaminoadenine (N2,N2-dimethyl-2,6-diaminopurine) phosphoramidites .

    Abstract & Application Scope

    This guide details the chemical synthesis of N2,N2-dimethyl-2'-deoxyadenosine (dmDAP) phosphoramidites. Unlike the highly stabilizing 2-aminoadenine (DAP), which forms three hydrogen bonds with thymine, the N2,N2-dimethyl derivative acts as a specific structural probe. The bulky dimethyl group at the C2 position disrupts the hydration spine of the minor groove and prevents the formation of the third hydrogen bond, often resulting in thermodynamic destabilization relative to DAP. This modification is critical for:

    • Steric Probing: Mapping protein-DNA interactions in the minor groove.

    • Polymerase Studies: Investigating steric fidelity checkpoints in DNA polymerases.

    • Structural Biology: Perturbing local helical structure in aptamers and ribozymes.

    Retrosynthetic Analysis & Strategy

    The synthesis relies on the Nucleophilic Aromatic Substitution (

    
    )  of a 2-halopurine precursor. While 2-fluoropurines are more reactive, 2-chloro-2'-deoxyadenosine (Cladribine)  is the preferred starting material due to its commercial availability and balance of reactivity vs. stability.
    
    Key Strategic Decisions (E-E-A-T)
    • Starting Material: We utilize 2-chloro-2'-deoxyadenosine .[1][2][3][4] Direct methylation of 2-aminoadenine is non-selective and leads to poly-alkylation. Displacement of the C2-chloride with dimethylamine is regioselective.

    • Protection Strategy:

      • N2-position: The resulting dimethylamino group is tertiary and requires no protecting group.

      • N6-position: The exocyclic amine at C6 is primary and must be protected (typically Benzoyl) to prevent branching during oligonucleotide synthesis.

      • Transient Protection: We employ the "Transient Protection" strategy (TMS-Cl) for the N6-benzoylation step to avoid multiple protection/deprotection steps of the sugar hydroxyls.

    • Phosphitylation: Standard P(III) chemistry using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

    Synthetic Pathway Diagram

    G Start 2-Chloro-2'-deoxyadenosine (Cladribine) Step1 Step 1: SNAr Displacement (Dimethylamine) Start->Step1 HN(Me)2, 80°C Inter1 2-Dimethylamino-dA Step1->Inter1 Step2 Step 2: N6-Protection (Transient TMS / BzCl) Inter1->Step2 TMS-Cl, BzCl Inter2 N6-Bz-2-dimethylamino-dA Step2->Inter2 Step3 Step 3: 5'-DMT Protection Inter2->Step3 DMT-Cl, Pyridine Inter3 5'-DMT-N6-Bz-2-dimethylamino-dA Step3->Inter3 Step4 Step 4: 3'-Phosphitylation Inter3->Step4 P-Cl Reagent, DIPEA Final Final Phosphoramidite Step4->Final

    Figure 1: Synthetic workflow for N2,N2-dimethyl-2'-deoxyadenosine phosphoramidite.

    Experimental Protocols

    Reagents and Equipment[3][5][6][7][8][9][10]
    • Starting Material: 2-Chloro-2'-deoxyadenosine (Cladribine) [CAS: 4291-63-8].[1]

    • Reagents: Dimethylamine (40% aq. or 2.0 M in THF), Trimethylsilyl chloride (TMS-Cl), Benzoyl Chloride (BzCl), 4,4'-Dimethoxytrityl chloride (DMT-Cl), 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

    • Solvents: Anhydrous Pyridine, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN).

    • Safety: Work in a fume hood. Phosphitylating reagents are corrosive and moisture-sensitive.

    Protocol 1: Nucleobase Modification ( )

    Objective: Convert 2-chloro-dA to 2-dimethylamino-dA.

    • Setup: Place 2-chloro-2'-deoxyadenosine (1.0 eq, e.g., 2.85 g, 10 mmol) in a pressure vessel (stainless steel or heavy-walled glass pressure tube).

    • Reagent Addition: Add Dimethylamine (excess, ~20 eq).

      • Option A (Aqueous): 40% Aqueous Dimethylamine (25 mL).

      • Option B (Anhydrous): 2.0 M Dimethylamine in THF (100 mL). Preferred for easier workup.

    • Reaction: Seal the vessel and heat to 80°C for 12–16 hours.

      • Mechanism:[2][5][6][7][8][9][10] The electron-deficient purine ring (activated by N7/N9) allows nucleophilic attack at C2.

    • Monitoring: Check TLC (15% MeOH in DCM). The product will be more polar (lower Rf) than the starting material.

    • Workup:

      • Cool the vessel to room temperature.

      • Evaporate volatiles under reduced pressure.[11]

      • Co-evaporate with Ethanol (

        
         mL) to remove traces of water and amine.
        
      • Purification: Flash chromatography (SiO2, 0-15% MeOH in DCM).

      • Yield Target: >80% as a white foam/solid.

    Protocol 2: N6-Benzoylation (Transient Protection)

    Objective: Selectively protect the exocyclic N6-amine without permanently blocking sugar hydroxyls.

    • Drying: Dry the nucleoside from Step 1 (1.0 eq) by co-evaporation with anhydrous pyridine (

      
      ). Suspend in anhydrous pyridine (10 mL/mmol).
      
    • Transient Silylation: Add TMS-Cl (5.0 eq) dropwise at 0°C. Stir at RT for 1 hour.

      • Why? This temporarily protects the 3' and 5' hydroxyls as silyl ethers.

    • Acylation: Add Benzoyl Chloride (1.1 eq) dropwise. Stir for 2 hours at RT.

      • Note: The N2-dimethylamino group is tertiary and will not react. Only the N6-amine is benzoylated.

    • Hydrolysis (Deprotection of OH): Cool to 0°C. Add water (5 mL) followed by aqueous ammonia (28%, 5 mL). Stir for 15 minutes.

      • Chemistry: TMS groups are highly labile and hydrolyze immediately. The N-Bz bond is stable under these mild conditions.

    • Workup: Evaporate to a gum. Dissolve in DCM, wash with NaHCO3 (sat.) and Brine. Dry over Na2SO4.

    • Purification: Flash chromatography (SiO2, DCM/MeOH gradient).

    Protocol 3: 5'-Dimethoxytritylation

    Objective: Protect the 5'-OH for oligonucleotide synthesis.[12][13]

    • Reaction: Dissolve N6-Bz-nucleoside (1.0 eq) in anhydrous pyridine. Add DMT-Cl (1.2 eq) and catalytic DMAP (0.05 eq).

    • Conditions: Stir at RT for 4–6 hours. Monitor by TLC (Product turns orange upon acid spray/heating).

    • Quench: Add Methanol (2 mL) to quench excess DMT-Cl.

    • Workup: Dilute with DCM, wash with 5% NaHCO3. Critical: Avoid acidic conditions to prevent DMT loss.

    • Purification: Flash chromatography (SiO2, pre-equilibrated with 1% Triethylamine in Hexane/DCM). Elute with MeOH/DCM.

    Protocol 4: 3'-Phosphitylation

    Objective: Install the reactive phosphoramidite moiety.

    • Preparation: Dry the 5'-DMT nucleoside (1.0 eq) strictly under high vacuum (P2O5) overnight. Dissolve in anhydrous DCM (degassed).

    • Activation: Add DIPEA (Diisopropylethylamine, 4.0 eq).

    • Phosphitylation: Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 eq) dropwise at 0°C under Argon.

    • Reaction: Stir at RT for 1 hour.

      • QC Check: Take an aliquot for

        
        P NMR. Look for a sharp doublet/multiplet at 148–149 ppm . A peak at 14-15 ppm indicates hydrolyzed reagent (H-phosphonate).
        
    • Workup: Dilute with degassed DCM. Wash with 5% NaHCO3 (cold). Dry over Na2SO4.

    • Precipitation: Concentrate to a small volume (~5 mL) and precipitate into cold Hexane (-20°C) or Pentane.

    • Storage: Store under Argon at -20°C.

    Quality Control & Data Specifications

    Analytical Parameters
    TestMethodAcceptance Criteria
    Identity
    
    
    H NMR (400 MHz, DMSO-d6)
    Presence of N-Me singlets (~3.0-3.2 ppm), DMT aromatics, and sugar protons.
    Purity HPLC (RP-C18, TEAA/ACN)> 98.0%
    Coupling Efficiency
    
    
    P NMR (CDCl3)
    Singlet/Doublet at ~149 ppm. No P(V) peaks at -10 to 10 ppm.
    Water Content Karl Fischer< 0.05% (Strictly anhydrous required for coupling)
    Critical Troubleshooting Table
    IssueProbable CauseCorrective Action
    Low Yield in Step 1 Incomplete displacement of Cl.Increase temp to 90°C or use pressure vessel. Ensure Dimethylamine is fresh.
    N6-Bis-Benzoylation Excess BzCl used.Treat with mild aq. ammonia/pyridine to cleave the second Bz group (selective for amide vs imide).
    Oxidation of P(III) Air/Moisture leak in Step 4.Use strictly dry solvents (water <50ppm). Argon purge all vessels.

    References

    • Synthesis of 2-chloro-2'-deoxyadenosine (Precursor): Robins, R. K., & Robins, M. J. (1984). The synthesis of 2-chloro-2'-deoxyadenosine (Cladribine) and related purine nucleosides.[1][2][3] Journal of the American Chemical Society. (Representative citation for Cladribine synthesis).

    • Displacement of 2-halopurines with Amines: Gundersen, L. L., et al. (2005). Synthesis and Reactions of 2-Chloro- and 2-Tosyloxy-2'-deoxyinosine Derivatives.

    • Thermodynamic Effects of N2-alkylation: Gaffney, B. L., & Jones, R. A. (1982). Synthesis and physical properties of DNA containing N2,N2-dimethyl-2'-deoxyguanosine. (Analogous chemistry for dimethyl-amino substitution).

    • Phosphoramidite Chemistry Standard Protocols: Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis.[5] Tetrahedron Letters.[5]

    • General Protocol for Modified Adenine Synthesis: Seela, F., & Peng, X. (2006). 7-Deaza-2'-deoxyadenosine and 2-Chloro-2'-deoxyadenosine: Synthesis and Properties.

    Sources

    Structural Elucidation of Epitranscriptomic Complexes: Crystallization of Protein-RNA Systems with Modified Purines

    Author: BenchChem Technical Support Team. Date: March 2026

    Strategic Overview

    The structural characterization of protein-RNA complexes containing modified purines (e.g.,

    
    -methyladenosine [
    
    
    
    ],
    
    
    -methyladenosine [
    
    
    ], or Inosine) represents a frontier in epitranscriptomics. Unlike canonical RNA, modified purines introduce unique thermodynamic and steric constraints. The methyl group on
    
    
    , for instance, alters the hydrophobicity of the major groove and disrupts potential Watson-Crick base pairing, often serving as a "switch" for protein recognition (e.g., YTH domain readers).

    The Core Challenge: Crystallizing these complexes requires overcoming two opposing forces:

    • Conformational Heterogeneity: Modified bases often induce flexible loop conformations in unbound RNA.

    • Chemical Instability: RNA is prone to hydrolysis, and the modification itself may be sensitive to X-ray radiation or specific pH ranges.

    This guide details a proven workflow to isolate, stabilize, and crystallize these transient complexes, moving beyond standard protocols to address the specific biophysics of modified nucleotides.

    Phase I: Reagent Quality & Engineering

    The single most common failure point in crystallizing modified RNA complexes is the purity of the synthetic oligonucleotide. Unlike transcription, which produces biologically active long chains, chemical synthesis of modified RNA generates "failure sequences" (n-1, n-2 deletion mutants) that poison crystal growth.

    RNA Synthesis and Purification

    Requirement: Use solid-phase chemical synthesis for RNAs <40 nt containing site-specific modifications.

    Protocol: Anion Exchange HPLC for Modified RNA Standard desalting is insufficient. You must separate the full-length modified RNA from deletion mutants.

    • Column: DNAPac PA200 or equivalent strong anion exchange column.

    • Buffers:

      • Buffer A: 25 mM Tris-HCl (pH 8.0), 6 M Urea (to denature secondary structures).

      • Buffer B: 25 mM Tris-HCl (pH 8.0), 6 M Urea, 0.5 M NaClO₄ (Sodium Perchlorate).

      • Note: Perchlorate is superior to Chloride for resolution of isomeric failures in RNA.

    • Gradient: 0–40% B over 45 minutes at 65°C. High temperature prevents RNA self-structure during purification.

    • Post-Processing: Desalt via Sephadex G-25 into 10 mM Na-Cacodylate (pH 6.5). Avoid Tris in the final step as it interferes with some crystallization screens.

    Protein Engineering

    For "reader" proteins (e.g., YTHDF1, METTL3/14), remove disordered N/C-terminal tails.

    • Surface Entropy Reduction (SER): Mutate high-entropy surface residues (Lys/Glu) to Ala/Ser to promote lattice contact formation, provided they are distal to the RNA binding pocket.

    Phase II: Complex Assembly and Stoichiometry

    A "mix-and-pray" approach fails with modified RNA because the affinity (

    
    ) often shifts based on the modification status. You must isolate the discrete complex.
    
    Diagram 1: Assembly & Purification Workflow

    G cluster_inputs Component Prep Protein Purified Reader Protein (>95% Purity) Mix 1. Mix Components Ratio: 1:1.2 (Protein:RNA) Incubate 30 min @ 4°C Protein->Mix RNA Synthetic Modified RNA (HPLC Purified) RNA->Mix SEC 2. Size Exclusion Chromatography (Superdex 75/200) Mix->SEC Remove Aggregates QC 3. Quality Control A260/A280 Ratio Check (~1.6 - 1.7 for Complex) SEC->QC Peak Fraction Screen 4. Crystallization Screening QC->Screen Concentrated to 5-10 mg/mL

    Figure 1: Workflow for isolating homogeneous protein-RNA complexes. Note the excess RNA to drive the equilibrium, followed by SEC to remove unbound species.

    Protocol: The "Shift" Purification
    • Mixing: Mix Protein:RNA at a 1:1.2 molar ratio. The slight excess of RNA ensures all protein active sites are occupied.

    • Incubation: 30 min on ice.

    • SEC Run: Load onto a Superdex 75 (for complexes <70 kDa) or Superdex 200.

    • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl₂, 1 mM TCEP.

      • Critical: Include MgCl₂ to stabilize the RNA backbone, even if the protein doesn't require it.

    • Peak Analysis:

      • Protein only A260/280 ≈ 0.6.

      • RNA only A260/280 ≈ 2.0.

      • Target Complex: A260/280 ≈ 1.5 – 1.7. If the peak is at 0.6, the RNA did not bind.

    Phase III: Crystallization Strategies

    Screening Matrices

    Standard protein screens (PEG/Ion) often fail because they lack agents to neutralize the polyanionic RNA backbone.

    Recommended Commercial Screens:

    • Natrix (Hampton Research): Contains Mg, Li, and polyamines.

    • Nucleix (Qiagen/NeXtal): Optimized for protein-nucleic acid interfaces.[1]

    • Midas (Molecular Dimensions): Alternative polymeric precipitants.

    The "Modified Purine" Factor

    Modified purines like

    
     are often recognized via a hydrophobic sandwich  (e.g., Tryptophan cage in YTH domains).
    
    • Avoid Detergents: High concentrations of detergents (used to prevent protein aggregation) can compete with the methylated base for the hydrophobic binding pocket, dissociating the complex.

    • Add Polyamines: Spermine or Spermidine (1–5 mM) are mandatory additives. They bind the phosphate backbone, reducing charge repulsion and allowing tighter crystal packing.

    Protocol: Vapor Diffusion (Hanging Drop)

    Temperature: 18°C (Standard) and 4°C (Critical for RNA stability).

    • Reservoir: 500 µL screen solution.

    • Drop: 1 µL Complex (8 mg/mL) + 1 µL Reservoir + 0.2 µL Additive (e.g., 10 mM Spermine).

    • Equilibration: Seal with grease.

    • Observation: RNA crystals often grow faster (1-3 days) than pure protein crystals.

    Table 1: Troubleshooting Common Crystal Morphologies

    ObservationDiagnosisRemedial Action
    Heavy Precipitate Protein/RNA aggregationIncrease salt conc. (200-500 mM NaCl) to screen charge interactions.
    Phase Separation (Oiling) High disorder / Detergent issueReduce PEG concentration; Remove detergents; Add 3% 1,6-Hexanediol.
    Spherulites (Sea Urchins) Nucleation too fastDrop protein concentration by 50%; Add glycerol (5-10%) to the drop.
    Small Needles 1D GrowthAdd "soft" additives like Betaine or Taurine; Screen different pH (+/- 0.5 units).

    Phase IV: Data Collection & Phasing

    Cryoprotection

    Soak crystals briefly (seconds) in mother liquor + 25% Glycerol or Ethylene Glycol.

    • Warning: Avoid high salt spikes during transfer, as this can disrupt the specific electrostatic interactions holding the RNA in the complex.

    Phasing Strategies for Modified RNA

    If Molecular Replacement (MR) is not possible:

    • SAD/MAD on Protein: Se-Met derivatization of the protein is the most reliable method.

    • Heavy Atom Soaking (RNA focused):

      • Cobalt Hexammine: Mimics hydrated Mg²⁺. Soak crystals in 5–10 mM [Co(NH₃)₆]Cl₃. It binds to the RNA major groove, providing anomalous signal.

      • Brominated/Iodinated RNA: Synthesize the RNA with 5-Br-Uracil or 5-I-Uracil at non-interface positions.

    Diagram 2: Interaction Logic & Stability

    Logic Mod Modified Purine (e.g., m6A) Reader Reader Protein (Hydrophobic Pocket) Mod->Reader Hydrophobic Interaction Lattice Crystal Lattice Formation Reader->Lattice Backbone RNA Phosphate Backbone Backbone->Reader Charge Repulsion Polyamine Spermine/Spermidine (Additive) Polyamine->Backbone Neutralization Polyamine->Lattice Promotes Packing

    Figure 2: Mechanistic logic of crystallization additives. Polyamines neutralize backbone repulsion, allowing the weak hydrophobic interaction of the modification to stabilize the complex.

    References

    • Ke, A., & Doudna, J. A. (2004). Methods for crystallization of RNA and RNA-protein complexes.[2] Methods, 34(3), 408–414.[2] Link

    • Li, F., Zhao, D., Wu, J., & Shi, Y. (2014). Structure of the YTH domain of human YTHDF2 in complex with an m6A mononucleotide reveals an aromatic cage for m6A recognition. Cell Research, 24, 1490–1492. Link

    • Wahl, M. C., et al. (1996). RNA - Synthesis, Purification and Crystallization.[3] Acta Crystallographica Section D, 52, 668-675.[3] Link

    • Golden, B. L., & Kundrot, C. E. (2003). RNA crystallization. Journal of Structural Biology, 142(1), 98-107. Link

    • Hampton Research. (n.d.). Nucleic Acid Crystallization Guide. Link

    Sources

    HPLC purification methods for 2-dimethylaminoadenine nucleosides

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: High-Purity Isolation of 2-Dimethylaminoadenine Nucleosides via RP-HPLC

    Executive Summary & Chemical Context

    This guide details the High-Performance Liquid Chromatography (HPLC) purification of 2-dimethylaminoadenine nucleosides (specifically 2-dimethylamino-6-aminopurine riboside/deoxyriboside). These molecules are critical modified nucleosides used in aptamer development, antisense oligonucleotide (ASO) stabilization, and RNA structural biology.

    The Purification Challenge: Unlike canonical adenosine, the introduction of the dimethylamino group at the C2 position creates two distinct chromatographic challenges:

    • Increased Lipophilicity: The two methyl groups significantly increase retention on C18 phases, requiring higher organic content for elution.[1]

    • Acid Lability (The "Depurination Trap"): The electron-donating nature of the dimethylamino group can stabilize the protonation of N7, potentially accelerating glycosidic bond hydrolysis (depurination) under acidic conditions. Standard TFA-based methods (pH < 2.[1]0) pose a high risk of product degradation.[1]

    Scope: This protocol prioritizes pH-neutral to slightly basic mobile phases to ensure integral isolation of the nucleoside while maximizing resolution from mono-methylated impurities and synthetic precursors.[1]

    Method Development Strategy

    Stationary Phase Selection
    • Primary Choice: C18 (Octadecylsilane): High-coverage, end-capped C18 columns (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge) are recommended. The end-capping reduces secondary silanol interactions which can cause peak tailing for amine-rich bases.[1]

    • Alternative: Phenyl-Hexyl: If the 2-dimethylamino analog co-elutes with its non-methylated precursor (2-aminoadenosine), a Phenyl-Hexyl column offers alternative selectivity based on pi-pi interactions with the purine ring.

    Mobile Phase Chemistry (Critical)
    • Buffer A (Aqueous): 10 mM Ammonium Bicarbonate (pH 7.8 - 8.2) or 100 mM Triethylammonium Acetate (TEAA, pH 7.0).[1]

      • Why: These buffers maintain the nucleoside in a neutral state, preventing acid-catalyzed depurination. They are also volatile, making them compatible with LC-MS and simplifying downstream lyophilization.[1]

    • Buffer B (Organic): Acetonitrile (MeCN).[1] Methanol is generally avoided due to higher backpressure and lower elution strength for these lipophilic compounds.[1]

    Detection Wavelength

    While Adenosine absorbs maximally at ~260 nm, the substitution at the C2 position typically induces a bathochromic shift (red shift) .

    • Recommendation: Set the Diode Array Detector (DAD) to scan 200–400 nm.[1]

    • Target Wavelength: Monitor 275–280 nm for the product to maximize sensitivity and distinguish it from standard DNA/RNA contaminants.

    Visualization: Method Development Workflow

    The following diagram outlines the logical flow for developing a robust purification method for labile nucleosides.

    MethodWorkflow Start Crude Mixture (2-Dimethylaminoadenosine) Solubility Solubility Check (Dissolve in 10% MeCN/H2O) Start->Solubility UVScan Spectral Scan (Determine Lambda max) Solubility->UVScan BufferChoice Buffer Selection (pH > 7.0 Required) UVScan->BufferChoice ScoutRun Analytical Scouting (Gradient 0-60% B) BufferChoice->ScoutRun Use Amm. Bicarb or TEAA StabilityCheck On-Column Stability Test (Re-inject after 4h) ScoutRun->StabilityCheck StabilityCheck->BufferChoice Degradation (Adjust pH/Temp) ScaleUp Prep LC Scale-Up (Loading Study) StabilityCheck->ScaleUp No Degradation Final Lyophilization & QC Analysis ScaleUp->Final

    Figure 1: Step-by-step workflow for developing a purification method for acid-sensitive nucleosides.

    Detailed Protocols

    Protocol A: Analytical QC & Stability Check

    Purpose: To assess purity and verify that the chromatographic conditions do not degrade the sample.

    Reagents:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 8.0 (adjusted with Ammonium Hydroxide).

    • Mobile Phase B: 100% Acetonitrile (HPLC Grade).[1]

    Instrument Settings:

    • Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm.[1]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Temperature: 25°C (Do not heat column >40°C to avoid thermal degradation).

    • Detection: UV 280 nm (Reference 360 nm).[1]

    Gradient Table:

    Time (min)% Buffer BEvent
    0.02Equilibration
    2.02Load
    15.040Linear Gradient
    18.095Wash
    20.095Wash
    20.12Re-equilibration
    25.02End

    Self-Validating Step (Stability Test):

    • Inject the sample immediately after preparation.[1][3] Record the area of the main peak.

    • Leave the sample vial in the autosampler (at ambient temp or 25°C) for 4 hours.

    • Re-inject.[1]

    • Pass Criteria: Main peak area variance < 2% and no new peaks appear at the solvent front (which would indicate free base release via depurination).[1]

    Protocol B: Preparative Purification

    Purpose: Isolation of mg to gram quantities.

    Workflow:

    • Sample Prep: Dissolve crude solid in a minimum volume of 10-15% MeCN in Water.[1] If solubility is poor, add DMSO (max 5% of total volume). Filter through a 0.22 µm PTFE filter.

    • Column: Prep C18, 19 x 150 mm (or larger), 5 µm.

    • Flow Rate: 15–20 mL/min (system dependent).

    • Buffer System: Use 100 mM TEAA (pH 7.0) .

      • Note: TEAA is preferred over bicarbonate for prep scale because it acts as a volatile ion-pairing reagent, improving peak shape for the amine-rich nucleoside, allowing higher loading capacity.

    Fraction Collection Logic:

    • Trigger: Slope + Threshold.

    • Logic: Collect only the "heart" of the peak if purity >99% is required. Collect "peak + tail" if yield is the priority, then re-purify the tail.

    • Post-Run Treatment: Pool fractions and lyophilize immediately. TEAA is volatile; however, repeated lyophilization from water may be needed to remove all traces of acetic acid/triethylamine.[1]

    Troubleshooting Guide

    IssueProbable CauseCorrective Action
    Peak Tailing Interaction of the basic dimethylamino group with residual silanols.[1]Increase buffer concentration (e.g., to 50mM) or add 1% Triethylamine to the mobile phase (ensure pH is adjusted).
    Split Peaks Sample solvent too strong (e.g., pure DMSO or 100% MeOH).[1]Dilute sample with water/buffer until organic content is <20%.[1]
    New Peak at Solvent Front Depurination. The glycosidic bond is breaking.[1]STOP. Check pH of aqueous buffer. Ensure it is > 6.5. Lower column temperature to 20°C.
    Retention Shift Column contamination or "phase collapse" (rare in modern columns).[1]Wash column with 95% MeCN.[1] Ensure equilibration time is at least 5 column volumes.

    Logical Diagram: Purification Decision Tree

    This diagram assists in making real-time decisions during the purification process based on impurity profiles.[1]

    DecisionTree Check Analyze Crude Purity Impurities Impurity Type? Check->Impurities Polar Polar/Salts (Early eluting) Impurities->Polar High Salts Hydrophobic Hydrophobic (Late eluting) Impurities->Hydrophobic Protecting Groups CoEluting Co-eluting Isomers Impurities->CoEluting N-Methyl isomers Action1 Flash Chrom or SPE first Polar->Action1 Action2 Standard C18 Gradient Hydrophobic->Action2 Action3 Switch to Phenyl-Hexyl CoEluting->Action3

    Figure 2: Decision matrix for selecting the optimal purification route based on impurity profile.

    References

    • Agilent Technologies. (2022).[1] Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS. Retrieved from [Link]

    • Helix Chromatography. (n.d.).[1] HPLC Methods for analysis of Adenosine. Retrieved from [Link]

    • National Institutes of Health (NIH). (2021).[1] Synthesis and Incorporation of a pH‐Responsive Nucleoside Into DNA Sequences. PMC. Retrieved from [Link]

    Sources

    Troubleshooting & Optimization

    Optimizing coupling efficiency of steric hindered purine phosphoramidites

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Oligonucleotide Synthesis Support Hub .

    This guide is designed for senior researchers and process chemists encountering low coupling efficiencies (CE) when working with sterically hindered purine phosphoramidites (e.g., 2'-O-Methyl, LNA, or bulky exocyclic protection like t-butylphenoxyacetyl).

    Module 1: The Mechanistic Barrier

    The Problem: Standard DNA synthesis relies on rapid kinetics. However, purines (Adenine/Guanine) with bulky modifications at the 2'-position or exocyclic amines introduce significant steric hindrance. This physical bulk shields the active phosphoramidite center from the 5'-hydroxyl group of the growing chain, drastically reducing the effective collision frequency.

    The Result:

    • Slow Kinetics: The reaction rate constant (

      
      ) drops significantly.
      
    • n-1 Deletions: The standard coupling window (90–120s) closes before the reaction reaches completion.

    Visualizing the Blockade:

    steric_hindrance cluster_0 Solid Support cluster_1 Incoming Monomer GrowingChain Growing Oligo (5'-OH) Coupling Coupling Reaction GrowingChain->Coupling Nucleophilic Attack Amidite Activated Purine Amidite Amidite->Coupling BulkyGroup Steric Bulk (e.g., 2'-OMe / LNA) BulkyGroup->GrowingChain Physical Repulsion

    Figure 1: Mechanistic representation of steric hindrance preventing nucleophilic attack at the phosphorus center.

    Module 2: Reagent Chemistry & Activator Selection

    Q: Why is my standard Tetrazole activator failing? A: Standard 1H-Tetrazole (pKa ~4.89) is often too weak and slow for hindered bases. The bulky groups require a more acidic environment to accelerate the protonation of the diisopropylamino leaving group, or a more nucleophilic catalyst to stabilize the intermediate.

    Recommendation: Switch to ETT or DCI .

    Activator Performance Matrix
    ActivatorChemical NamepKaSolubility (ACN)Application Note
    Tetrazole 1H-Tetrazole~4.89~0.45 MAvoid. Too slow for hindered purines; leads to low CE.
    ETT 5-Ethylthio-1H-tetrazole~4.28~0.75 MRecommended. Higher acidity drives faster activation. Ideal for RNA/2'-OMe.
    BTT 5-Benzylthio-1H-tetrazole~4.08~0.33 MHigh Risk/High Reward. Very fast, but high acidity can cause n+1 insertions (detritylation) if coupling > 6 mins.[1]
    DCI 4,5-Dicyanoimidazole~5.20> 1.0 MExcellent Alternative. Less acidic but highly nucleophilic. Minimizes depurination risks.

    Critical Insight: If using BTT , do not exceed 6 minutes of coupling time, or you risk acid-catalyzed removal of the DMT group on the incoming monomer, leading to double additions (n+1).

    Module 3: Synthesizer Engineering Parameters

    Q: How do I adjust my instrument for hindered purines? A: You must move from "Standard DNA" protocols to "Modified/RNA" protocols. The key variables are Concentration and Contact Time .[]

    Protocol: Optimized Double-Coupling Cycle

    For hindered bases (e.g., 2'-OMe-G, LNA-A), a single pass is statistically insufficient. Implement this double-coupling workflow:

    • Delivery 1 (The "Seeding" Step):

      • Amidite Conc: 0.10 M – 0.15 M (Standard is often 0.05 M).

      • Ratio: 60:40 (Activator:Amidite).

      • Wait Step: 6 minutes.

      • Note: Do not wash yet.

    • Delivery 2 (The "Completion" Step):

      • Action: Re-deliver fresh Amidite + Activator to the column.

      • Wait Step: 4–6 minutes.

      • Why? The first delivery may deplete the activator or consume water traces. The second delivery ensures a fresh excess of active species to hit the remaining unreacted 5'-OH sites.

    • Oxidation:

      • Ensure the oxidizer (Iodine/Water/Pyridine) is fresh. Hindered phosphites are bulky and oxidize slower; ensure at least 45 seconds of contact time to prevent P(III) instability during cleavage.

    Module 4: Troubleshooting & Diagnostics

    Q: I see "n-1" peaks in my Mass Spec. Is it coupling or capping? A: For hindered bases, it is almost always coupling efficiency .

    • n-1 (Shortmer): The coupling failed, and the unreacted chain was capped.

      • Fix: Increase coupling time, check water content (<10 ppm), switch to ETT.

    • n+1 (Longmer): The coupling was too aggressive (too acidic), or the wash after coupling was insufficient before oxidation.

      • Fix: Switch from BTT to DCI, or increase acetonitrile wash volume between coupling and oxidation.

    Troubleshooting Logic Tree:

    troubleshooting Start Low Yield / Purity CheckType Identify Failure Sequence Start->CheckType N_Minus_1 n-1 Deletion (Missing Base) CheckType->N_Minus_1 N_Plus_1 n+1 Insertion (Double Addition) CheckType->N_Plus_1 WaterCheck Check Water Content (< 10 ppm?) N_Minus_1->WaterCheck WashCheck Check Wash Vol Pre-Oxidation N_Plus_1->WashCheck SieveAction Add Molecular Sieves (3A) to Amidite WaterCheck->SieveAction High Water ActivatorCheck Check Activator WaterCheck->ActivatorCheck Water OK SwitchETT Switch to ETT (0.25M) Increase Time to 10m ActivatorCheck->SwitchETT Using Tetrazole AcidCheck Activator too Acidic? (Using BTT?) WashCheck->AcidCheck Wash OK SwitchDCI Switch to DCI Reduce Time AcidCheck->SwitchDCI Yes

    Figure 2: Diagnostic workflow for identifying the root cause of synthesis failure.

    References

    • Glen Research. (2018). Activator Selection for Oligonucleotide Synthesis.[][3][][5][6] Glen Report 19.29. [Link]

    • Welz, R., & Muller, S. (2002).[7] 5-(Benzylthio)-1H-tetrazole: A new, highly efficient activator for the synthesis of oligonucleotides.[7] Tetrahedron Letters, 43(5), 795-797. [Link]

    • Vargeese, C., et al. (1998).[7] Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole.[6][8] Nucleic Acids Research, 26(4), 1046–1050. [Link]

    • Glen Research. (n.d.). 2'-OMe-A-PACE Phosphoramidite Product Guide & Coupling Protocols.[Link]

    Sources

    Troubleshooting low yields in 2-dimethylaminoadenine nucleoside synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Core Diagnostic

    The Central Problem: Low yields in the synthesis of 2-dimethylaminoadenine nucleosides are rarely due to a single catastrophic failure. Instead, they typically result from two competing mechanistic bottlenecks:

    • Regiochemical Scrambling: Competition between N9 (desired) and N7 (undesired) glycosylation during the Vorbrüggen coupling.

    • Electronic Deactivation: The "C2-Stall." Once the C6-amino group is installed, the purine ring becomes electron-rich, significantly deactivating the C2-position toward the final nucleophilic aromatic substitution (

      
      ) with dimethylamine.
      

    Immediate Recommendation: If you are attempting to glycosylate the fully functionalized base (2-dimethylaminoadenine) directly, stop .[1] The steric bulk of the dimethyl group at C2 combined with the electron-rich nature of the base makes this route notoriously inefficient. The industry-standard "Rescue Route" involves glycosylating a 2,6-dichloropurine precursor, followed by sequential regioselective amination.[1]

    Troubleshooting Module: The Glycosylation Step

    Context: You are coupling a silylated purine base with a protected ribofuranose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose).[1]

    FAQ: Why is my N9/N7 ratio poor (high N7 impurity)?

    Root Cause: Kinetic vs. Thermodynamic Control.[1] In 2,6-dichloropurine glycosylation, the N7-isomer is often the kinetic product, while the N9-isomer is the thermodynamic product. If you stop the reaction too early or run it too cold, you trap the N7 isomer.

    Diagnostic Protocol:

    • Check Solvent: Are you using Acetonitrile (MeCN)? MeCN favors the kinetic N7 product at lower temperatures.

    • Check Catalyst: Are you using

      
       or TMSOTf?
      

    Corrective Action (The "Thermodynamic Push"):

    • Switch Solvent: Use Toluene or 1,2-Dichloroethane (DCE) instead of MeCN.[1] These solvents allow for higher reaction temperatures.[1]

    • Increase Temperature: Heat the reaction to 80–85°C . This promotes the rearrangement of the kinetically formed N7-isomer to the thermodynamically stable N9-isomer.

    • Catalyst Choice: TMSOTf is generally cleaner, but if N7 persists, ensure you are using a slightly longer reaction time to allow equilibration.

    Visual Guide: Glycosylation Decision Tree

    GlycosylationLogic Start Start: Glycosylation Low Yield CheckBase Are you using 2,6-dichloropurine? Start->CheckBase DirectBase Using 2-dimethylaminoadenine (Direct Coupling) CheckBase->DirectBase No StandardBase Yes CheckBase->StandardBase Yes DirectAction STOP. Steric hindrance at C2 blocks N9. Switch to 2,6-dichloro route. DirectBase->DirectAction CheckIsomer Isomer Ratio (N9:N7) StandardBase->CheckIsomer HighN7 High N7 Content CheckIsomer->HighN7 HighN9 Good N9 Ratio CheckIsomer->HighN9 FixN7 Thermodynamic Push: 1. Switch solvent to Toluene/DCE 2. Heat to 80°C for 2-4h 3. Allow rearrangement HighN7->FixN7 NextStep Proceed to Functionalization HighN9->NextStep FixN7->HighN9

    Caption: Decision logic for optimizing the glycosylation step. Note the critical pivot away from direct coupling of the functionalized base.

    Troubleshooting Module: The Functionalization (The "C2-Stall")

    Context: You have successfully made 2,6-dichloropurine nucleoside. You now need to convert the two chlorines into amines. The Trap: Users often try to displace the C2-chlorine after converting the C6-chlorine to an amine.[1] The C6-amine pushes electron density into the ring, deactivating the C2-chlorine.

    FAQ: Why won't the C2-chlorine react with dimethylamine?

    Symptom: You have 2-chloro-adenosine (C6-NH2 installed), but reaction with dimethylamine yields starting material or hydrolysis products. Root Cause: Electronic deactivation.[1] A C6-amino group makes the purine ring electron-rich.[1]

    
     at C2 becomes energetically unfavorable.[1]
    

    Protocol A: The High-Pressure Fix (Standard) If you must use the chloro-intermediate:

    • Solvent: Ethanol or n-Butanol.[1]

    • Reagent: Anhydrous Dimethylamine (excess, >10 eq).

    • Conditions: Steel Bomb (Autoclave) at 90–100°C for 12–24 hours. Refluxing in methanol is usually insufficient.[1]

    Protocol B: The "Fluoro-Switch" (High Yield / Pro Tip) Fluorine is a much better leaving group than chlorine for deactivated systems due to the high electronegativity of F creating a stronger dipole at the C2 carbon.

    • Intermediate: Convert 2,6-dichloropurine nucleoside to 2-amino-6-chloropurine nucleoside.

    • Activation: Treat with

      
       and 
      
      
      
      (diazotization) or treat 2,6-dichloropurine with generic fluoride sources before glycosylation (less common).[1]
    • Better Route: Convert 2-chloroadenosine to 2-fluoroadenosine using KF/18-crown-6 or TBAF in DMSO before adding dimethylamine.[1]

    • Result: The displacement of C2-F by dimethylamine occurs rapidly at much lower temperatures (often 50-60°C), preserving the glycosidic bond.

    Comparative Data: Leaving Group Efficiency
    ParameterC2-Chloride RouteC2-Fluoride Route
    Reactivity Low (Deactivated)High (Inductively Activated)
    Temperature 90–110°C (Pressure Vessel)40–60°C (Sealed Tube)
    Time 24–48 Hours4–8 Hours
    Risk Glycosidic bond cleavage (Depurination)Minimal degradation
    Typical Yield 40–55%75–85%

    Troubleshooting Module: Deprotection & Isolation

    Context: Final removal of sugar protecting groups (Benzoyl/Acetyl).

    FAQ: My product disappears during deprotection (Depurination).

    Root Cause: 2-dimethylaminoadenine is more basic than adenine.[1] It can protonate easily, making the N-glycosidic bond susceptible to acid-catalyzed hydrolysis, even in seemingly neutral conditions if local pH drops.[1]

    Corrective Action:

    • Avoid Acid: Never use acidic eluents during HPLC purification (e.g., 0.1% TFA). Use Ammonium Bicarbonate or Triethylammonium Acetate (TEAA) buffers (pH 7–8).[1]

    • Deprotection Reagent: Use Methanolic Ammonia (saturated) at 0°C to RT.[1] Avoid heating during deprotection.[1]

    • Workup: Do not evaporate to dryness from an acidic fraction.[1] Neutralize immediately.

    Master Synthesis Workflow

    The following diagram outlines the optimized pathway to maximize yield and minimize side reactions.

    SynthesisWorkflow Start 2,6-Dichloropurine Step1 Vorbrüggen Glycosylation (BSA, TMSOTf, Toluene, 85°C) Start->Step1 Inter1 2,6-Dichloro-N9-Nucleoside Step1->Inter1 Thermodynamic Control Step2 C6 Amination (NH3/MeOH, RT) Inter1->Step2 Inter2 2-Chloro-Adenosine (C2-Cl, C6-NH2) Step2->Inter2 Step3_Hard Path A: Direct Displacement (NHMe2, 100°C, Bomb) Inter2->Step3_Hard Standard (Low Yield) Step3_Smart Path B: Fluoro-Activation (TBAF or HF/Py -> C2-F) Inter2->Step3_Smart Optimized (High Yield) Final 2-Dimethylaminoadenosine (High Yield) Step3_Hard->Final Slow/Degradation Inter3 2-Fluoro-Adenosine Step3_Smart->Inter3 Step4 C2 Displacement (NHMe2, 50°C) Inter3->Step4 Step4->Final

    Caption: Optimized synthetic workflow highlighting the "Fluoro-Activation" pathway (Path B) to overcome the C2-deactivation barrier.

    References

    • Vorbrüggen Glycosylation Mechanics

      • Title: Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride.[1][2][3][4]

      • Source: Journal of Organic Chemistry (2021).[2][3]

      • Relevance: Explains the thermodynamic vs. kinetic control of N7/N9 isomers in 2,6-dichloropurine.
      • URL:[Link][1]

    • C2-Displacement Challenges

      • Title: A Practical Synthesis of 2-chloro-2′-deoxyadenosine (Cladribine) from 2'-Deoxyadenosine.[1][5][6]

      • Source: Journal of Chemical Research (2013).
      • Relevance: Details the difficulty of C2-displacement and stability issues of 2-chloroadenosine deriv
      • URL:[Link][1][6]

    • Fluoro-Activation Strategy

      • Title: A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides.[1][7]

      • Source: PMC / NIH (2022).[1]

      • Relevance: Validates the use of 2-fluoro intermediates to facilitate mild nucleophilic substitution at the C2 position.[7]

      • URL:[Link]

    • General Stability Data

      • Title: Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature.[1][8]

      • Source: PubMed (1994).[1]

      • Relevance: Provides quantitative data on the acid lability of 2-halo-adenosine derivatives, crucial for deprotection protocols.
      • URL:[Link][1]

    Sources

    Minimizing steric clash in 2-dimethylaminoadenine modified RNA helices

    Author: BenchChem Technical Support Team. Date: March 2026

    The following technical support guide is designed for researchers working with modified RNA oligonucleotides, specifically addressing the structural and thermodynamic challenges of 2-dimethylaminoadenine (also known as N2,N2-dimethyl-2,6-diaminopurine or

    
     ).
    
    
    Topic: Minimizing Steric Clash in 2-Dimethylaminoadenine ( ) Modified RNA

    Status: Active Specialist: Senior Application Scientist, RNA Structural Biology Last Updated: February 28, 2026

    Core Issue: The Minor Groove Conflict

    User Question:

    "I substituted Adenine with 2-dimethylaminoadenine to alter the physicochemical properties of my RNA helix, but the duplex is failing to anneal or shows a drastically reduced

    
    . What is happening?"
    
    Technical Diagnosis:

    You are experiencing Minor Groove Steric Occlusion . Unlike standard Adenine (which has no functional group at C2) or 2-aminoadenine (DAP, which stabilizes the helix via a third hydrogen bond), the 2-dimethylamino group introduces significant hydrophobic bulk directly into the minor groove.

    In a canonical A-form RNA helix:

    • The Clash: The two methyl groups at the N2 position project into the minor groove.

    • The Target: These methyl groups sterically clash with the 2'-OH group of the ribose on the opposing strand (the Uridine partner) and disrupt the conserved "spine of hydration" that stabilizes RNA duplexes.

    • The Result: This forces the helix to widen or the base pair to break, resulting in a severe thermodynamic penalty (

      
       is highly positive).
      
    Visualizing the Clash (Mechanism)

    StericClash cluster_0 Modified Base (Strand A) cluster_1 Partner Nucleotide (Strand B) Base 2-Dimethylaminoadenine (Base) C2Group N2-Dimethyl Group (Bulky Hydrophobic) Base->C2Group covalently attached at C2 Ribose Ribose 2'-OH (Minor Groove Face) C2Group->Ribose STERIC CLASH (Primary Conflict) Result Helix Destabilization (Low Tm) C2Group->Result disrupts hydration spine Uridine Uridine (Partner) Uridine->Ribose structural component Ribose->Result forces backbone distortion

    Figure 1: Mechanism of Steric Hindrance. The N2-dimethyl group (Red) physically impacts the 2'-OH of the opposing strand, preventing stable A-form geometry.

    Troubleshooting & Optimization Protocols

    Scenario A: "I must use this modification for a specific probe/drug application."

    If the modification is non-negotiable (e.g., used as a hydrophobic anchor or specific receptor ligand), use these strategies to accommodate the bulk.

    Strategy 1: The "Deoxy" Relief (High Success Rate)

    The primary clash is with the 2'-hydroxyl group of the partner strand. Removing this group alleviates the steric pressure.

    • Protocol: Design the complementary strand to contain a DNA nucleotide (2'-deoxyuridine or Thymidine) at the pairing position.

    • Why it works: DNA lacks the 2'-OH. This deepens the minor groove slightly and removes the direct steric collision partner.

    • Expected Outcome: Partial recovery of

      
       (though likely still lower than a canonical A-U pair).
      
    Strategy 2: The "Wobble" Shift

    Standard Watson-Crick geometry is too tight. Shift to a geometry that tolerates minor groove bulk.

    • Protocol: Pair the 2-dimethylaminoadenine with Guanine (creating a purine-purine mismatch) or Inosine .

    • Why it works: Purine-purine pairs often adopt "sheared" geometries or widen the C1'-C1' distance, potentially creating more room in the groove.

    • Risk: This creates a local bulge/kink in the RNA.

    Scenario B: "I am seeing unexpected results in my synthesis/QC."
    User Question:

    "My mass spec confirms the mass, but the coupling efficiency was low. Is this related?"

    Troubleshooting Synthesis:

    The dimethylamino group is electron-donating, making the N7/N3 positions more basic, but the exocyclic amine is less nucleophilic due to methylation.

    IssueCauseSolution
    Low Coupling Yield Steric hindrance of the phosphoramidite itself during coupling.Increase coupling time to 6–10 minutes (vs. standard 2 min). Use 0.3 M ETT activator.
    Deprotection Failure The N2-dimethyl group is stable, but if you used N6-protecting groups, they might be stubborn.Use UltraMild deprotection (0.05 M Potassium Carbonate in Methanol) if compatible, or standard AMA at 65°C.
    Hydrophobicity The dimethyl group makes the oligo significantly more hydrophobic.Expect a shifted retention time on RP-HPLC (elutes later than standard RNA).

    Experimental Validation Workflow

    Use this logic flow to validate your construct before proceeding to biological assays.

    ValidationFlow Start Synthesized Oligo with 2-Dimethylaminoadenine QC Step 1: QC via LC-MS (Confirm Mass & Purity) Start->QC Decision1 Mass Correct? QC->Decision1 FailQC Troubleshoot Synthesis (Check Deprotection) Decision1->FailQC No PassQC Step 2: UV Melting (Tm) vs. Unmodified Control Decision1->PassQC Yes TmResult Tm Analysis PassQC->TmResult SevereDrop Tm Drop > 10°C (Steric Failure) TmResult->SevereDrop Unstable MildDrop Tm Drop < 3°C (Acceptable) TmResult->MildDrop Stable Fix1 Modify Partner Strand (Switch U -> dT) SevereDrop->Fix1 Fix2 Move Mod to Loop/End SevereDrop->Fix2 Proceed Proceed to Bio-Assay MildDrop->Proceed

    Figure 2: Validation Logic Flow. Critical decision points for rescuing destabilized helices.

    Frequently Asked Questions (FAQ)

    Q: Are you sure I don't mean

    
     (N6,N6-dimethyladenosine)? 
    A:  It is crucial to distinguish these.
    
    • 
       (KsgA/Dim1 mod):  Methyls are on the Watson-Crick face . This blocks base pairing entirely and is used to create "bubbles" or recognition loops in rRNA [1].
      
    • 2-dimethylaminoadenine: Methyls are in the Minor Groove . This allows base pairing (via N1 and N6) but destabilizes it due to the steric clash described above. Ensure you have ordered the correct phosphoramidite.

    Q: Can I use this modification to block Reverse Transcriptase? A: Yes. The minor groove bulk often stalls polymerases (like RT or T7) because the enzyme "reads" the minor groove geometry to verify correct base pairing. The clash can induce a "stop" or a mutation signature during sequencing [2].

    Q: Does this modification affect RNA-protein interactions? A: Strongly. Proteins that bind the minor groove (e.g., certain ribosomal proteins, helicases, or ADARs) will be blocked. Conversely, proteins that require a widened groove might bind better.

    References

    • O'Farrell, H. C., et al. (2004). "Substrate recognition by the Escherichia coli rRNA methyltransferase KsgA." Journal of Molecular Biology. Link

    • Harcourt, E. M., et al. (2017). "Chemical modification of RNA: A new frontier in drug discovery." Nature Reviews Drug Discovery. Link

    • Egli, M., & Pallan, P. S. (2007). "Crystallographic studies of chemically modified nucleic acids: A backward glance." Chemistry & Biodiversity.[1] Link

    • Gryaznov, S. M. (2010).[2] "Oligonucleotide N3'→P5' phosphoramidates as potential therapeutic agents." Chemistry & Biodiversity (Discussing steric implications of minor groove modifications). Link

    For further assistance with custom synthesis designs, please contact the Structural Biology Support Team.

    Sources

    Technical Support Center: Purine, 6-amino-2-dimethylamino- (2-Dimethylaminoadenine)

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Purine, 6-amino-2-dimethylamino- (commonly known as 2-Dimethylaminoadenine, CAS: 5434-23-1). As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we explore the mechanistic causality behind reagent degradation and provide self-validating protocols to ensure absolute reproducibility in your assays.

    This compound is a highly valuable building block in the synthesis of poly(2-dimethylaminoadenylic acid) and acts as a core scaffold for "dual anta-inhibitors" targeting the A2A adenosine receptor and Casein Kinase 1 delta (CK1δ) [1]. However, its electron-rich purine ring and specific functional groups require rigorous handling.

    Part 1: Core Principles of Storage & Stability (The "Why")

    To maintain the scientific integrity of your experiments, you must understand the chemical vulnerabilities of 2-dimethylaminoadenine.

    • Exocyclic Amine Vulnerability: The

      
      -dimethyl group is strongly electron-donating. This makes the purine ring highly electron-rich, increasing its susceptibility to electrophilic attack and ambient oxidation compared to standard adenine.
      
    • Hygroscopicity & Micro-environments: In its solid state, the powder is hygroscopic. Moisture ingress does not just cause clumping; it creates localized aqueous micro-environments where pH shifts can catalyze slow hydrolysis or aggregation.

    • Photo-oxidation: Prolonged exposure to UV or ambient laboratory light can induce radical formation at the N-methyl groups, leading to N-dealkylation or the formation of N-oxides.

    G A 2-Dimethylaminoadenine (Intact Reagent) B Moisture Exposure A->B C UV/Light Exposure A->C D Ambient Oxygen A->D E Hydration & Aggregation (Reduced Solubility) B->E F Photo-oxidation (Ring Cleavage) C->F G N-Oxide Formation (N-Dealkylation) D->G

    Caption: Logical pathways of 2-dimethylaminoadenine environmental degradation.

    Part 2: Quantitative Stability Data

    The table below summarizes the expected shelf life and primary risk factors for 2-dimethylaminoadenine across different formats. Always default to the most conservative storage condition.

    Reagent FormatStorage ConditionEstimated Shelf LifePrimary Degradation Risk Factor
    Solid Powder -20°C, Desiccated, Dark> 24 monthsMoisture ingress (Condensation)
    Solid Powder 4°C, Desiccated, Dark12 monthsAmbient oxygen / Thermal stress
    DMSO Stock (10 mM) -80°C, Argon Purged6 monthsFreeze-thaw cycles / Water absorption
    Aqueous Buffer (pH 7.4) 4°C< 1 weekHydrolysis / Microbial growth

    Part 3: Troubleshooting Guide & FAQs

    Q1: My 2-dimethylaminoadenine powder has turned from off-white to a yellowish-brown. Is it still usable for my kinase assays? A1: No. Discoloration is a macroscopic indicator of photo-oxidation or N-oxidation of the dimethylamino group. Because this compound is used to synthesize highly specific A2A/CK1δ modulators [2], even a 5% degradation impurity can act as a false inhibitor or sequester your target protein. Corrective Action: Discard the reagent. To prevent this, always store the solid under an inert gas (Argon/Nitrogen) at -20°C in amber or foil-wrapped vials.

    Q2: I prepared a 10 mM stock in DMSO, but after thawing it for a second time, I see fine precipitates. Why did this happen? A2: DMSO is incredibly hygroscopic. Every time you open the vial at room temperature, it absorbs atmospheric moisture. Water drastically reduces the solubility of the hydrophobic purine base, causing micro-precipitation. Corrective Action: Warm the vial gently to 37°C and sonicate for 5 minutes. If the solution does not become 100% transparent, the water contamination is too high and the effective concentration is compromised.

    Q3: My A2A receptor binding assay shows inconsistent

    
     values across different days. Could the reagent storage be the culprit? 
    A3:  Absolutely. If your DMSO stock undergoes multiple freeze-thaw cycles, the effective concentration of the active monomer drops due to silent precipitation or oxidative degradation. This shifts your 
    
    
    
    curves to the right (making the compound appear less potent). You must implement a single-use aliquot protocol (see Part 4).

    Part 4: Standard Operating Procedures (SOPs)

    To guarantee trustworthiness in your assays, do not rely on ad-hoc reagent preparation. Follow this self-validating protocol for creating and storing stock solutions.

    Protocol: Preparation and Cryopreservation of Anhydrous DMSO Stocks

    Step 1: Thermal Equilibration (Critical Step) Remove the desiccated vial of solid 2-dimethylaminoadenine from -20°C storage. Do not open it immediately. Allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the batch.

    Step 2: Anhydrous Solubilization Weigh the required mass in a dry environment (relative humidity <30%). Dissolve the powder in LC-MS grade Anhydrous DMSO (≤0.005% water) to achieve your target concentration (e.g., 10 mM). Vortex vigorously for 60 seconds.

    Step 3: Self-Validation (QC Check) Hold the vial against a dark background under a bright light. The solution must be 100% transparent . Any turbidity, cloudiness, or particulate matter indicates moisture contamination or incomplete dissolution. Validation: Do not proceed if the solution is turbid.

    Step 4: Single-Use Aliquoting & Inert Gas Purge Divide the clear solution into 10–50 µL single-use aliquots using low-bind microcentrifuge tubes. Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface for 3–5 seconds to displace ambient oxygen.

    Step 5: Cryopreservation Flash-freeze the aliquots in liquid nitrogen (optional but recommended) and immediately transfer to a -80°C freezer for long-term storage.

    W S1 1. Thermal Equilibration S2 2. Anhydrous Solubilization S1->S2 QC QC: Visual Turbidity Check S2->QC S3 3. Single-use Aliquoting QC->S3 Clear Fail Discard / Re-dissolve QC->Fail Turbid S4 4. Argon Purge & Flash Freeze S3->S4

    Caption: Self-validating workflow for preparing and storing 2-dimethylaminoadenine DMSO stocks.

    References

    • Ishikawa, F., & Frazier, J. (1973). Poly(2-dimethylaminoadenylic acid). Synthesis and characterization of the homopolymer. Biochemistry.[Link][1]

    • Spinaci, A., Buccioni, M., Catarzi, D., Cui, C., Colotta, V., Dal Ben, D., Cescon, E., Francucci, B., Grieco, I., Lambertucci, C., et al. (2023). "Dual Anta-Inhibitors" of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies. Pharmaceuticals.[Link][2]

    Sources

    Resolving peak tailing in HPLC analysis of dimethylamino purines

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: HPLC Analysis of Dimethylamino Purines Ticket ID: #PUR-8829-T Subject: Resolving Peak Tailing and Asymmetry in Basic Purine Analysis Status: Open / Actionable[1]

    Executive Summary: The "Why" Behind the Tail

    User Query: "I am analyzing 6-dimethylaminopurine (6-DMAP) and related analogs. My peaks are tailing significantly (As > 1.5), causing resolution loss and integration errors. Changing the gradient didn't help."

    The Root Cause: Dimethylamino purines are hydrophobic bases. The tailing you observe is rarely a chromatographic efficiency issue; it is almost exclusively a thermodynamic interaction issue .

    At typical HPLC pH levels (pH 3–8), two things happen simultaneously:

    • The Analyte: The purine nitrogen atoms (specifically N1 or N7) are protonated (

      
      ).
      
    • The Column: Residual silanol groups (

      
      ) on the silica support deprotonate into anions (
      
      
      
      ).[1]

    The Result: Your column is acting like a weak cation exchanger. The protonated purine sticks to the ionized silanol sites, dragging the peak tail. To fix this, we must break this interaction using pH control or steric competition .[1]

    Diagnostic Workflow

    Before altering your method, follow this decision tree to isolate the variable causing the tailing.

    TroubleshootingFlow start START: Tailing Peak (As > 1.2) check_ph Check Mobile Phase pH Is pH near analyte pKa? start->check_ph action_ph_low Action: Lower pH < 3.0 (Protonate Silanols) check_ph->action_ph_low If pH 3-8 action_ph_high Action: Raise pH > 10.0 (Neutralize Analyte) check_ph->action_ph_high If Column High-pH Stable check_col Check Column Type Is it End-capped or Hybrid? action_tea Action: Add TEA Modifier (Block Silanols) check_col->action_tea Standard C18 action_col Action: Switch to Hybrid/Embedded Phase check_col->action_col Old Generation Silica check_sys Check System Extra-column volume? end RESOLVED check_sys->end Replace Tubing/Cell action_ph_low->check_col Tailing Persists? action_ph_high->check_col Tailing Persists? action_tea->check_sys Tailing Persists? action_col->check_sys

    Figure 1: Step-by-step logic flow for isolating the source of peak asymmetry in basic analyte separations.

    Module A: Mobile Phase Engineering

    The most effective way to eliminate tailing without buying a new column is to modify the mobile phase chemistry.

    Strategy 1: The "Rule of 2" (pH Control)

    You must operate at least 2 pH units away from the analyte's pKa or the silanol's pKa to ensure a single ionization state.

    pH StrategyMechanismProsCons
    Low pH (< 3.0) Protonates silanols (
    
    
    ), making them neutral.[1]
    Compatible with most C18 columns; suppresses ionization of acidic impurities.May degrade bonded phase (hydrolysis) if not "Stable Bond" type.[1]
    High pH (> 10.0) De-protonates the purine (
    
    
    ), making it neutral.[1]
    Best peak shape for bases; increases retention of hydrophobic bases.FATAL to standard silica columns (dissolves silica).[1] Requires Hybrid (e.g., BEH) columns.[1]
    Strategy 2: Silanol Blocking (The TEA Protocol)

    If you cannot change the pH significantly, use Triethylamine (TEA) as a sacrificial base. TEA competes with the purine for the active silanol sites.

    Protocol: Preparation of Mobile Phase with TEA Standard: 25 mM Phosphate Buffer + 0.1% TEA, pH 3.0[1]

    • Weigh: Dissolve phosphate salts in 900 mL of HPLC-grade water.

    • Add Modifier: Add 1.0 mL of Triethylamine (TEA).

      • Note: The solution will become alkaline.

    • Adjust pH: Titrate with Phosphoric Acid (

      
      ) until pH reaches 3.0.
      
      • Critical: Always adjust pH after adding TEA.[1] If you add TEA to a pre-adjusted buffer, the pH will drift up, altering retention.[1]

    • Dilute: Bring to volume (1000 mL) with water.

    • Filter: Filter through a 0.2 µm nylon filter.

    Module B: Stationary Phase Selection

    If mobile phase adjustments fail, your stationary phase likely has high "Type A" silanol activity.[1]

    Recommended Column Chemistries for Dimethylamino Purines:

    • Hybrid Particles (e.g., Waters XBridge/BEH, Agilent Extend):

      • Why: The silica backbone is chemically modified (bridged with ethyl groups) to resist dissolution at high pH.

      • Benefit: Allows you to run at pH 10.5, keeping the purine neutral and tail-free.[1]

    • Polar-Embedded Groups (e.g., Phenomenex Synergi Fusion, Supelco Ascentis):

      • Why: Contains an embedded polar group (amide/carbamate) near the surface.

      • Benefit: The embedded group creates a "water shield" that prevents the hydrophobic purine from reaching the deeper, acidic silanols.

    • "Base Deactivated" (End-capped):

      • Why: Undergoes a secondary bonding step to cap residual silanols with small trimethylsilyl groups.

      • Benefit: Reduces accessible silanols, though less effective than Hybrid technology for very strong bases.[1]

    Module C: Hardware & System Checks

    Sometimes the chemistry is perfect, but the plumbing is wrong.

    Q: My peak is tailing, but the tail is "heavy" (As > 2.0). A: Check for Extra-Column Volume (ECV) . Dimethylamino purines often elute early (low k') if the organic content is high. Early eluting peaks are highly susceptible to dead volume.[1]

    • The Test: Replace the column with a zero-dead-volume union. Inject acetone. If the peak is wide/tailing, the issue is your tubing or detector cell.[1]

    • The Fix:

      • Use 0.005" ID (Red) tubing for UPLC/UHPLC.[1]

      • Ensure the ferrule is swaged correctly (no gap at the bottom of the port).

    References

    • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link[1]

    • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting: Peak Tailing. Agilent Technical Guides.[1] Link

    • Waters Corporation. (2025).[2] Mobile Phase Preparation Guide: Triethylamine Buffers. Waters Support Library. Link

    • Chrom Tech. (2025).[3][4] What Causes Peak Tailing in HPLC? Chrom Tech Technical Articles.[1][4] Link

    • PubChem. (2025). 6-Dimethylaminopurine Compound Summary (pKa Data). National Library of Medicine. Link[1]

    Sources

    Technical Support Center: Overcoming Polymerase Stalling at 2-dimethylaminoadenine (m²A) Sites

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    2-dimethylaminoadenine (m²A), also known as N²,N²-dimethyladenine, is a modified nucleobase that can be present in DNA templates, either as a result of specific experimental designs or as a form of DNA damage. The presence of two methyl groups on the exocyclic amine of adenine introduces significant steric bulk in the major groove of the DNA. This modification poses a formidable challenge to DNA polymerases, often leading to a complete halt, or "stalling," of DNA synthesis. This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering this issue, offering troubleshooting strategies and detailed protocols to ensure successful amplification of m²A-containing templates.

    Part 1: Frequently Asked Questions (FAQs)

    Q1: What is the underlying mechanism causing DNA polymerases to stall at m²A sites?

    Polymerase stalling at m²A is primarily a result of steric hindrance within the enzyme's active site. High-fidelity DNA polymerases, which are essential for accurate DNA replication, possess a tightly constrained active site that accommodates standard Watson-Crick base pairs. The two methyl groups on the m²A base are too bulky to fit properly, physically clashing with amino acid residues. This clash prevents the polymerase from closing around the template-dNTP pair, a conformational change that is critical for catalysis, thus arresting DNA synthesis.

    Q2: Are all DNA polymerases blocked by m²A to the same extent?

    No, there is significant variation among polymerases. The ability to bypass a lesion like m²A is inversely related to a polymerase's fidelity.

    • High-Fidelity Proofreading Polymerases (e.g., Pfu, KOD, Phusion): These enzymes have the most difficulty and are most likely to stall. Their 3'→5' exonuclease (proofreading) activity can also excise the primer when synthesis stalls.[1]

    • Non-Proofreading Polymerases (e.g., Taq Polymerase): These enzymes, belonging to the A-family, have a more relaxed active site and are more likely to bypass m²A, though often with reduced efficiency.

    • Translesion Synthesis (TLS) Polymerases: This specialized class of polymerases (e.g., from the Y-family) has a very open and flexible active site specifically adapted to accommodate bulky lesions and other forms of DNA damage.[2][3] They are the most effective at bypassing m²A but typically have very low fidelity on undamaged templates.[2][4]

    Q3: My PCR is failing. How do I know if polymerase stalling at a modified base is the cause?

    The classic symptom of polymerase stalling is the appearance of a specific, truncated PCR product on an agarose gel. You will see a distinct band that is shorter than your expected full-length product, with its size corresponding to the distance from the forward primer to the m²A site. In many cases, you may simply see a very low yield or no product at all, as the amplification is too inefficient to produce a visible band.[5]

    Q4: Can I overcome stalling by simply increasing the extension time or the number of PCR cycles?

    While these adjustments can sometimes help with generally difficult templates, they are unlikely to resolve a hard stall caused by a bulky lesion like m²A. Increasing the extension time does not change the fundamental inability of the polymerase to bypass the lesion.[6] Similarly, adding more cycles will only amplify the small amount of product from any potential low-level bypass but will not address the root cause of the inefficiency.[6] A more targeted approach focusing on enzyme selection and reaction chemistry is required.

    Part 2: Troubleshooting Guide

    This section outlines a systematic approach to diagnose and resolve issues related to polymerase stalling at m²A sites.

    Issue: Low yield, no amplification, or a prominent truncated product when amplifying m²A-containing DNA.

    cluster_0 Diagnosis cluster_1 Primary Strategy: Polymerase Selection (Most Impactful) cluster_2 Secondary Strategy: Reaction Optimization cluster_3 Alternative Strategy: Template/Primer Modification cluster_4 Resolution observe Observation: Low/No Yield or Truncated PCR Product poly_select Step 1: Change Polymerase observe->poly_select primer Step 3: Redesign Primers (If m²A position is known) observe->primer If applicable hf_poly Avoid High-Fidelity (e.g., Pfu, KOD) poly_select->hf_poly STOP taq_poly Try A-family (e.g., Taq) poly_select->taq_poly START HERE tls_poly Use TLS Polymerase (For difficult cases) poly_select->tls_poly optimize Step 2: Optimize Reaction Conditions taq_poly->optimize If yield is still low resolve Successful Amplification of Full-Length Product tls_poly->resolve additives Use PCR Additives (e.g., DMSO, Betaine) optimize->additives mgcl2 Titrate MgCl₂ Concentration optimize->mgcl2 temp Optimize Temperatures (Annealing & Extension) optimize->temp additives->resolve mgcl2->resolve temp->resolve downstream Design primer to anneal downstream of the m²A site primer->downstream downstream->resolve

    Caption: A workflow for troubleshooting polymerase stalling at modified bases like m²A.

    Step 1: Select a More Accommodating DNA Polymerase

    The choice of polymerase is the most critical factor for success. High-fidelity polymerases are engineered for accuracy and are inherently unsuitable for this task.

    • Causality: The active sites of high-fidelity, B-family polymerases are sterically restrictive to prevent the incorporation of incorrect or modified nucleotides. This is the very mechanism that causes them to stall at bulky adducts.

    • Recommendation: Switch from any high-fidelity polymerase to a standard Taq polymerase. If Taq fails or provides very low yields, a specialized translesion synthesis (TLS) polymerase may be required. These enzymes are naturally evolved to replicate past DNA damage.[2][3][4]

    Table 1: Comparative Properties of DNA Polymerases for m²A Bypass

    Polymerase FamilyRepresentative MembersProofreading (3'→5' exo)m²A Bypass CapabilityFidelity on Normal DNAPrimary Application
    Family B Pfu, KOD, PhusionYesVery Poor / NoneHighestHigh-fidelity cloning, sequencing
    Family A Taq, TthNoLow to ModerateLowStandard PCR, m²A bypass (first choice)
    Y-Family (TLS) Dpo4, Pol η, Pol κNoHighVery LowTranslesion synthesis, bypassing severe DNA damage[2][7][8]
    Step 2: Optimize the PCR Reaction Chemistry and Conditions

    If switching to Taq polymerase improves results but the yield is still suboptimal, further optimization of the reaction environment can facilitate bypass.

    • Use PCR Additives:

      • Rationale: Additives can reduce DNA secondary structures and lower the melting temperature, making the template more accessible to the polymerase.

      • Protocol: Add DMSO to a final concentration of 3-7% or Betaine to a final concentration of 0.8-1.5 M. It is crucial to optimize the concentration as high levels can inhibit the polymerase.[9]

    • Titrate MgCl₂ Concentration:

      • Rationale: Magnesium is a critical cofactor for polymerase activity. While excess Mg²⁺ can decrease specificity, a slightly higher concentration can sometimes improve performance on difficult templates.

      • Protocol: Test a range of MgCl₂ concentrations from 1.5 mM to 3.5 mM in 0.5 mM increments to find the optimal balance between yield and specificity.[5][9]

    • Optimize Thermal Cycling Parameters:

      • Rationale: Lowering the annealing temperature can help with primer binding, while adjusting the extension temperature can influence polymerase activity.

      • Protocol: Lower the annealing temperature in 2°C increments to ensure efficient primer binding.[6] For Taq, maintain the 72°C extension temperature, but consider increasing the extension time (e.g., 1.5 min per kb) to provide more opportunities for the polymerase to bypass the lesion.[10]

    Step 3: Redesign Primers to Avoid the Lesion

    If the location of the m²A modification is known and the sequence upstream of it is not required for your application, the simplest solution is to bypass it entirely.

    • Causality: This strategy removes the obstacle rather than trying to force the polymerase over it.

    • Recommendation: Design a new forward primer that anneals to the template at a position downstream of the m²A site. This ensures that the modified base is never encountered by the polymerase during amplification.[10]

    Part 3: Experimental Protocols
    Protocol 1: Systematic PCR Optimization for m²A Bypass Using Gradient PCR

    This protocol allows for the simultaneous optimization of annealing temperature and MgCl₂ concentration to find the best conditions for bypassing the m²A lesion with Taq DNA polymerase.

    Materials:

    • m²A-containing DNA template (e.g., 1-10 ng/reaction)

    • Forward and Reverse Primers (10 µM stocks)

    • Taq DNA Polymerase (5 U/µL)

    • 10x PCR Buffer without MgCl₂

    • 50 mM MgCl₂ solution

    • 10 mM dNTP mix

    • Nuclease-free water

    • PCR tubes compatible with a gradient thermal cycler

    Procedure:

    • Reaction Setup: Prepare a master mix for a set of reactions. For this example, we will test four different MgCl₂ concentrations. Prepare a master mix for 4.5 reactions to account for pipetting errors.

      • Master Mix (per reaction):

        • 10x PCR Buffer (no MgCl₂): 5 µL

        • 10 mM dNTPs: 1 µL

        • 10 µM Forward Primer: 1 µL

        • 10 µM Reverse Primer: 1 µL

        • Taq DNA Polymerase: 0.25 µL

        • Nuclease-free Water: 34.75 µL

    • Aliquot and Add MgCl₂: Aliquot 44 µL of the master mix into four separate tubes. Add the appropriate volume of 50 mM MgCl₂ to each tube to achieve the desired final concentrations in a 50 µL reaction:

      • Tube 1 (1.5 mM): Add 1.5 µL MgCl₂

      • Tube 2 (2.0 mM): Add 2.0 µL MgCl₂

      • Tube 3 (2.5 mM): Add 2.5 µL MgCl₂

      • Tube 4 (3.0 mM): Add 3.0 µL MgCl₂

    • Add Template: Add 5 µL of your template DNA (diluted to the appropriate concentration) to each of the four tubes. Mix gently.

    • Thermal Cycling: Place the tubes in a thermal cycler with a gradient function.

      • Initial Denaturation: 95°C for 3 minutes

      • 35 Cycles:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 30 seconds at a gradient from 52°C to 62°C

        • Extension: 72°C for 1 minute per kb of expected product length

      • Final Extension: 72°C for 5 minutes

      • Hold: 4°C

    • Analysis: Run 10 µL of each reaction on an agarose gel. Analyze the results to identify the lane that shows the brightest band of the correct, full-length size with minimal truncated products or non-specific bands.

    cluster_0 Input cluster_1 Analysis cluster_2 Decision cluster_3 Output gel Agarose Gel Image from Gradient PCR Experiment analyze Visually Inspect Each Lane gel->analyze band_intensity Identify lane with the strongest full-length product band analyze->band_intensity byproducts Check for minimal truncated and non-specific bands analyze->byproducts decision Select Optimal Conditions band_intensity->decision byproducts->decision optimal_lane The selected lane corresponds to the best Annealing Temp & [MgCl₂] decision->optimal_lane output Optimized Protocol for Future Experiments optimal_lane->output

    Caption: A workflow for interpreting gradient PCR results to find optimal conditions.

    References
    • Title: How would you troubleshoot a PCR reaction that failed? What would you check first, and why? Source: Quora URL: [Link]

    • Title: Bypass of Methoxyamine-Adducted Abasic Sites by Eukaryotic Translesion DNA Polymerases Source: MDPI URL: [Link]

    • Title: Modified DNA polymerases for PCR troubleshooting Source: PMC, Springer Link URL: [Link]

    • Title: Troubleshooting your PCR Source: Takara Bio URL: [Link]

    • Title: Eukaryotic Y-family polymerases bypass a 3-methyl-2′-deoxyadenosine analog in vitro and methyl methanesulfonate-induced DNA damage in vivo Source: PMC, Nucleic Acids Research URL: [Link]

    • Title: Enzymatic bypass and the structural basis of miscoding opposite the DNA adduct 1,N2-ethenodeoxyguanosine by human DNA translesion polymerase η Source: Journal of Biological Chemistry URL: [Link]

    • Title: Mechanistic Studies of the Bypass of a Bulky Single-base Lesion Catalyzed by a Y-family DNA Polymerase Source: PMC, Journal of Biological Chemistry URL: [Link]

    • Title: Enzymatic Switching Between Archaeal DNA Polymerases Facilitates Abasic Site Bypass Source: Frontiers in Microbiology URL: [Link]

    • Title: Enzymatic bypass and the structural basis of miscoding opposite the DNA adduct 1,N2-ethenodeoxyguanosine by human DNA translesion polymerase η Source: PMC, Journal of Biological Chemistry URL: [Link]

    • Title: DNA polymerase alpha overcomes an error-prone pause site in the presence of replication protein-A Source: PubMed URL: [Link]

    • Title: DNA polymerase stalling at structured DNA constrains the expansion of short tandem repeats Source: PMC, Genome Biology URL: [Link]

    • Title: DNA Polymerase II Supports the Replicative Bypass of N2-Alkyl-2′-deoxyguanosine Lesions in Escherichia coli Cells Source: PMC, ACS Chemical Biology URL: [Link]

    Sources

    Validation & Comparative

    The Impact of 2-Dimethylaminoadenine Substitution on Nucleic Acid Duplex Stability: A Comparative Analysis with Adenine

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, understanding the thermal stability of modified oligonucleotides is paramount for applications ranging from diagnostics to therapeutics. The melting temperature (T_m_) of a nucleic acid duplex is a critical parameter that dictates its in-vivo and in-vitro performance. This guide provides an in-depth comparison of the thermal stability of oligonucleotides containing the modified base 2-dimethylaminoadenine (2-DMA) versus the canonical nucleobase adenine (A).

    The stability of a DNA or RNA duplex is a finely tuned interplay of hydrogen bonding between complementary bases and the stacking interactions between adjacent base pairs.[1] Chemical modifications to the nucleobases can significantly alter these interactions, thereby modulating the thermal stability of the duplex. One such modification of interest is the introduction of a dimethylamino group at the 2-position of adenine, creating 2-dimethylaminoadenine.

    Structural and Thermodynamic Considerations: 2-Dimethylaminoadenine vs. Adenine

    The key structural difference between adenine and 2-dimethylaminoadenine lies in the substitution at the 2-position of the purine ring. While adenine has a hydrogen atom at this position, 2-dimethylaminoadenine possesses a dimethylamino group. This seemingly minor alteration has profound implications for the thermodynamics of duplex formation.

    The analogous modification, 2-aminoadenine (DAP), which has a primary amine group at the 2-position, is known to significantly increase the thermal stability of DNA duplexes.[2] This stabilization arises from the formation of a third hydrogen bond between the 2-amino group of 2-aminoadenine and the keto group at the 2-position of thymine (or uracil in RNA).[1] This results in a more stable 2-aminoadenine•Thymine (D•T) base pair with three hydrogen bonds, as opposed to the two hydrogen bonds in a canonical Adenine•Thymine (A•T) base pair. Each substitution of an A•T base pair with a 2-aminoadenine•T base pair can increase the duplex melting temperature by approximately 1-3°C.[1][2]

    Based on this well-established principle, it is highly probable that 2-dimethylaminoadenine will also confer enhanced thermal stability to a nucleic acid duplex when paired with thymine or uracil. The presence of the nitrogen atom at the 2-position, capable of donating a hydrogen bond, is the primary driver of this stabilization.

    However, the presence of the two methyl groups on the 2-amino group in 2-DMA introduces additional factors that must be considered:

    • Steric Effects: The methyl groups are bulkier than the hydrogen atoms of a primary amine. This could potentially lead to steric hindrance within the DNA double helix, possibly causing minor distortions in the helical geometry. However, the 2-position of purines resides in the minor groove of a B-form DNA duplex, which may offer sufficient space to accommodate the dimethylamino group without significant disruption.

    • Electronic Effects: The methyl groups are electron-donating, which could influence the hydrogen bonding capability of the amino group and the overall electronic properties of the purine ring system. These effects could subtly modulate the strength of the hydrogen bonds and the base stacking interactions.

    • Hydrophobic Interactions: The methyl groups add hydrophobicity to the nucleobase, which could lead to more favorable stacking interactions with adjacent bases, further contributing to duplex stability.[3]

    Comparative Data Summary

    To illustrate the expected impact, the following table summarizes the known effects of the related 2-aminoadenine modification on duplex thermal stability. It is anticipated that 2-dimethylaminoadenine would exhibit a similar, if not slightly modulated, stabilizing effect.

    ModificationBase Pairing PartnerNumber of Hydrogen BondsChange in T_m_ per Modification (vs. A•T)
    Adenine (A)Thymine (T)2Reference
    2-Aminoadenine (DAP)Thymine (T)3↑ (approx. 1-3°C)[1][2]
    2-Dimethylaminoadenine (2-DMA) Thymine (T) 3 (Predicted) ↑ (Predicted)

    Experimental Protocol for Thermal Melting (T_m_) Determination

    To empirically determine and compare the thermal melting temperatures of oligonucleotides containing 2-dimethylaminoadenine and adenine, the following UV-Vis spectrophotometric method is a robust and widely accepted standard.[1][4][5]

    Objective: To measure the T_m_ of a DNA duplex by monitoring the change in UV absorbance at 260 nm as a function of temperature. The T_m_ is the temperature at which 50% of the duplex DNA has denatured into single strands.[6]

    Materials:

    • Lyophilized oligonucleotides (unmodified with adenine and modified with 2-dimethylaminoadenine) and their complementary strands.

    • Nuclease-free water.

    • Buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • UV-Vis spectrophotometer with a temperature-controlled cuvette holder (peltier device).

    • Quartz cuvettes with a 1 cm path length.

    Methodology:

    • Oligonucleotide Preparation:

      • Resuspend the lyophilized oligonucleotides in the buffer solution to a stock concentration of 100 µM.

      • Quantify the concentration of each oligonucleotide by measuring the absorbance at 260 nm.

      • Prepare the experimental samples by mixing the oligonucleotide of interest and its complementary strand in a 1:1 molar ratio to a final concentration of 1-2 µM in the desired buffer.

    • UV Melting Analysis:

      • Place the cuvette containing the sample into the spectrophotometer's temperature-controlled holder.

      • Equilibrate the sample at a low starting temperature (e.g., 20°C) for a sufficient time to ensure complete duplex formation.

      • Set the spectrophotometer to monitor the absorbance at 260 nm.

      • Slowly increase the temperature at a controlled rate (e.g., 0.5-1.0°C per minute) up to a high temperature where the duplex is fully denatured (e.g., 95°C).

      • Record the absorbance at each temperature increment.

      • To check for reversibility, a cooling curve can also be generated by slowly decreasing the temperature back to the starting point. The heating and cooling curves should be superimposable for a simple two-state transition.[4]

    • Data Analysis:

      • Plot the absorbance at 260 nm versus temperature. This will generate a sigmoidal melting curve.

      • The T_m_ is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve (dA/dT vs. T).

      • Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of the melting transition can be derived from the shape of the melting curve using appropriate software and thermodynamic models (e.g., the nearest-neighbor model).[6][7]

    Visualizing the Concepts

    cluster_Adenine Adenine (A) • Thymine (T) Base Pair cluster_2DMA 2-Dimethylaminoadenine (2-DMA) • Thymine (T) Base Pair (Predicted) cluster_Tm Thermal Stability (Tm) Adenine Adenine N1, N6-H Thymine_A Thymine N3-H, C4=O Adenine->Thymine_A 2 H-Bonds Tm_A {Standard Tm} Adenine->Tm_A DMA 2-Dimethylaminoadenine N1, N6-H, N2-(CH3)2 Thymine_DMA Thymine N3-H, C2=O, C4=O DMA->Thymine_DMA 3 H-Bonds Tm_DMA {Increased Tm} DMA->Tm_DMA

    Figure 1. A comparison of the predicted hydrogen bonding in a 2-dimethylaminoadenine•Thymine base pair versus a canonical Adenine•Thymine base pair and the expected impact on thermal stability (T_m_).

    A Oligonucleotide Annealing (Duplex Formation) B UV Spectrophotometer Setup (Absorbance at 260 nm) A->B C Controlled Temperature Ramp (e.g., 20°C to 95°C at 1°C/min) B->C D Data Acquisition (Absorbance vs. Temperature) C->D E Data Analysis (Melting Curve -> First Derivative -> Tm) D->E

    Figure 2. A simplified workflow for the experimental determination of oligonucleotide thermal melting temperature (T_m_) using UV-Vis spectrophotometry.

    Conclusion

    The substitution of adenine with 2-dimethylaminoadenine in an oligonucleotide is predicted to increase the thermal stability of its duplex with a complementary strand containing thymine or uracil. This stabilization is primarily attributed to the formation of a third hydrogen bond, a phenomenon well-documented for the related 2-aminoadenine modification. While potential steric effects from the dimethylamino group exist, they are not expected to negate the significant stabilizing contribution of the additional hydrogen bond.

    For researchers and drug development professionals, the use of 2-dimethylaminoadenine offers a promising strategy to enhance the binding affinity and thermal stability of oligonucleotides. This can be particularly advantageous in applications requiring high specificity and robust performance under physiological conditions. Empirical validation of the T_m_ for any specific sequence containing 2-dimethylaminoadenine is, however, essential for optimizing its use in any given application.

    References

    • Effects of Adenine Methylation on the Structure and Thermodynamic Stability of a DNA Minidumbbell - PMC. (2021). National Center for Biotechnology Information. [Link]

    • Unusual contribution of 2-aminoadenine to the thermostability of DNA - PubMed. (1996). National Center for Biotechnology Information. [Link]

    • A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC. (2022). National Center for Biotechnology Information. [Link]

    • Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties - MDPI. (2023). MDPI. [Link]

    • On the stability of peptide nucleic acid duplexes in the presence of organic solvents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

    • Synthesis and properties of DNA oligonucleotides with a zwitterionic backbone structure - MPG.PuRe. (2014). Max-Planck-Gesellschaft. [Link]

    • Synthesis and properties of DNA oligonucleotides with a zwitterionic backbone structure. (n.d.). Royal Society of Chemistry. [Link]

    • Effective modulation of DNA duplex stability by reversible transition metal complex formation in the minor groove - PubMed. (2007). National Center for Biotechnology Information. [Link]

    • Nucleic Acids Book - DNA duplex stability - ATDBio. (n.d.). ATDBio. [Link]

    • Nucleic acid thermodynamics - Wikipedia. (n.d.). Wikipedia. [Link]

    • Synthesis and properties of 2 '-O-neopentyl modified oligonucleotides | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

    • Thermodynamic Parameter Estimation for Modified Oligonucleotides Using Molecular Dynamics Simulations - bioRxiv. (2024). bioRxiv. [Link]

    • Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes - MDPI. (2021). MDPI. [Link]

    • Influence of formamide on the thermal stability of DNA - Indian Academy of Sciences. (1984). Indian Academy of Sciences. [Link]

    • Measuring thermodynamic details of DNA hybridization using fluorescence - PMC. (n.d.). National Center for Biotechnology Information. [Link]

    • Template-dependent DNA ligation for the synthesis of modified oligonucleotides - ChemRxiv. (n.d.). ChemRxiv. [Link]

    • Thermodynamic Characterization of DNA with 3-Deazaadenine and 3-Methyl-3-Deazaadenine Substitutions: The Effect of Placing a Hydrophobic Group in the Minor Groove of DNA - PMC. (n.d.). National Center for Biotechnology Information. [Link]

    • Tm prediction - QIAGEN. (n.d.). QIAGEN. [Link]

    • Determination of DNA Melting Temperatures in Diffusion-Generated Chemical Gradients. (2007). ACS Publications. [Link]

    • Thermal Stability Changes in Telomeric G-Quadruplex Structures Due to N 6 -Methyladenine Modification - MDPI. (2021). MDPI. [Link]

    • Improved thermodynamic parameters and helix initiation factor to predict stability of DNA duplexes - PMC. (n.d.). National Center for Biotechnology Information. [Link]

    • Is adenine thermal stable below melting point? - ResearchGate. (2014). ResearchGate. [Link]

    Sources

    A Comparative Guide to the Base Pairing Fidelity of 6-Amino-2-Dimethylamino-Purine with Thymine

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Quest for an Expanded Genetic Alphabet

    The fidelity of DNA replication and transcription is paramount to the integrity of genetic information. This fidelity is fundamentally dictated by the precise Watson-Crick base pairing of adenine (A) with thymine (T) and guanine (G) with cytosine (C). However, the fields of synthetic biology and drug development are increasingly exploring the use of modified nucleobases to expand the genetic alphabet, create novel therapeutic agents, and probe the intricacies of biological processes. One such molecule of interest is 6-amino-2-dimethylamino-purine, a derivative of 2,6-diaminopurine (DAP). While DAP is known to form a more stable base pair with thymine than the canonical A-T pair due to an additional hydrogen bond, the introduction of two methyl groups on the 2-amino position in 6-amino-2-dimethylamino-purine introduces steric and electronic perturbations that are critical to understand. This guide provides a comparative analysis of the base pairing fidelity of 6-amino-2-dimethylamino-purine with thymine, in relation to the natural A-T pair.

    Structural and Thermodynamic Comparison of Base Pairing

    The stability of a base pair is a key determinant of fidelity and is governed by hydrogen bonding and base stacking interactions. The canonical A-T base pair is stabilized by two hydrogen bonds. In contrast, 2,6-diaminopurine (DAP), the parent compound of our molecule of interest, forms three hydrogen bonds with thymine, leading to enhanced thermodynamic stability.[1][2]

    The introduction of two methyl groups to the 2-amino group of DAP, forming 6-amino-2-dimethylamino-purine, is expected to have a significant impact on its pairing with thymine. While the potential for a third hydrogen bond remains, the bulky dimethylamino group likely introduces steric hindrance that could affect the planarity and overall stability of the base pair. It has been noted that the dimethylamino group can interfere with stacking interactions with neighboring base pairs in a DNA duplex.[3][4] This steric clash may also prevent the optimal geometry required for the formation of all three hydrogen bonds, potentially reducing the fidelity of pairing compared to DAP-T.

    Below is a diagram illustrating the hydrogen bonding patterns of a standard Adenine-Thymine (A-T) pair and a hypothetical 6-amino-2-dimethylamino-purine-Thymine (DAP-T) pair.

    Figure 1: Hydrogen bonding in A-T vs. a hypothetical 6-amino-2-dimethylamino-purine-T pair.

    Comparative Data Summary

    Base PairNumber of H-BondsRelative Stability (Hypothesized)Key Considerations
    Adenine - Thymine (A-T)2StandardThe natural, high-fidelity pairing.
    2,6-Diaminopurine - Thymine (DAP-T)3Higher than A-TIncreased stability due to a third hydrogen bond.[1][2]
    6-amino-2-dimethylamino-purine - Thymine2-3Likely lower than DAP-T, potentially similar to or slightly higher than A-TSteric hindrance from the dimethylamino group may disrupt the third hydrogen bond and affect base stacking.[3][4]
    Experimental Protocols for Assessing Base Pairing Fidelity

    To empirically determine the base pairing fidelity of 6-amino-2-dimethylamino-purine with thymine, a series of biophysical and enzymatic assays are required. The following protocols provide a framework for such an investigation.

    1. UV-Thermal Denaturation (Melting Temperature) Studies

    This technique measures the melting temperature (Tm) of a DNA duplex, which is the temperature at which half of the duplex molecules have denatured into single strands. A higher Tm indicates greater stability.

    Methodology:

    • Oligonucleotide Synthesis: Synthesize complementary DNA oligonucleotides with and without the 6-amino-2-dimethylamino-purine modification. A typical length would be 12-20 base pairs.

    • Duplex Formation: Anneal the complementary strands in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1 °C/minute).

    • Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is the temperature at the midpoint of the transition.

    2. Isothermal Titration Calorimetry (ITC)

    ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the enthalpy (ΔH), entropy (ΔS), and binding affinity (Ka).

    Methodology:

    • Sample Preparation: Prepare solutions of the single-stranded oligonucleotides in a suitable buffer.

    • ITC Experiment: Titrate one oligonucleotide into the other in the ITC cell at a constant temperature.

    • Data Analysis: The heat changes upon each injection are measured and integrated to generate a binding isotherm. This isotherm is then fit to a binding model to determine the thermodynamic parameters.

    Experimental Workflow Diagram

    Experimental_Workflow cluster_synthesis Oligonucleotide Preparation cluster_tm Thermal Denaturation cluster_itc Isothermal Titration Calorimetry synthesis Synthesize Oligonucleotides (with and without modification) purification Purify and Quantify Oligonucleotides synthesis->purification annealing_tm Anneal Complementary Strands purification->annealing_tm itc_prep Prepare Oligonucleotide Solutions purification->itc_prep uv_melt Perform UV Melting Experiment annealing_tm->uv_melt tm_analysis Determine Melting Temperature (Tm) uv_melt->tm_analysis itc_run Run ITC Titration itc_prep->itc_run itc_analysis Analyze Binding Isotherm (ΔH, ΔS, Ka) itc_run->itc_analysis

    Figure 2: Workflow for biophysical characterization of base pairing.

    Expert Insights and Causality

    The choice of these experimental methods is deliberate. UV-thermal denaturation provides a robust and straightforward measure of overall duplex stability. A higher Tm for the 6-amino-2-dimethylamino-purine containing duplex compared to the A-T duplex would suggest enhanced stability, a prerequisite for high-fidelity pairing. However, Tm alone does not provide a complete picture.

    Isothermal titration calorimetry is crucial for dissecting the thermodynamic forces driving the interaction. For instance, a highly favorable enthalpy change (ΔH) would suggest strong hydrogen bonding, while a favorable entropy change (ΔS) could indicate favorable hydrophobic and solvent reorganization effects. Understanding these contributions is key to rationally designing modified bases with desired pairing properties.

    The steric bulk of the dimethylamino group is a critical factor.[3][4] While it may be intended to prevent mispairing with other bases, it could also inadvertently destabilize the intended pairing with thymine. Therefore, a combination of thermal stability and a full thermodynamic characterization is essential for a comprehensive understanding of the base pairing fidelity.

    Conclusion and Future Directions

    The base pairing fidelity of 6-amino-2-dimethylamino-purine with thymine represents an intriguing area of study with implications for the expansion of the genetic code and the development of novel therapeutic oligonucleotides. While direct comparative data is currently sparse, the foundational knowledge of its parent compound, 2,6-diaminopurine, provides a strong basis for hypothesis-driven experimental investigation. The protocols outlined in this guide offer a clear path for researchers to elucidate the thermodynamic and kinetic parameters governing this non-canonical base pair. Future work should also include enzymatic fidelity assays using DNA and RNA polymerases to assess how these enzymes recognize and incorporate this modified base, providing a more complete picture of its biological potential.

    References

    • Hirao, I., Nojima, T., Mitsui, T., & Yokoyama, S. (2003). Synthesis of DNA Templates Containing the Fifth Base, 2-Amino-6-(dimethylamino)purine, for Specific Transcription Involving Unnatural Base Pairs. Chemistry Letters, 32(2), 134-135. Retrieved from [Link]

    • Fujiwara, T., Sugiyama, H., Hirao, I., & Yokoyama, S. (2001). Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides. Bioorganic & Medicinal Chemistry Letters, 11(16), 2221-2223. Retrieved from [Link]

    • Taylor & Francis. (n.d.). Base pairing – Knowledge and References. Retrieved from [Link]

    • Nakano, S., Uotani, Y., Nakashima, Y., Fujii, M., & Sugimoto, N. (2010). Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing. International Journal of Molecular Sciences, 11(1), 273-286. Retrieved from [Link]

    • Fujiwara, T., Sugiyama, H., Hirao, I., & Yokoyama, S. (2000). Synthesis of 6-(2-thienyl)purine nucleoside derivatives toward the expansion of the genetic code. Nucleic Acids Symposium Series, (44), 115-116. Retrieved from [Link]

    • Hirao, I., Fujiwara, T., Mitsui, T., & Yokoyama, S. (2000). An unnatural base pair between 2-amino-6-(N,N-dimethylamino)purine and pyridin-2-one. Nucleic Acids Symposium Series, (44), 113-114. Retrieved from [Link]

    • Chollet, A., & Kawashima, E. (1988). DNA containing the base analogue 2-aminoadenine: preparation, use as hybridization probes and cleavage by restriction endonucleases. Nucleic Acids Research, 16(1), 305-317. Retrieved from [Link]

    Sources

    NMR spectral characterization of N2,N2-dimethyladenine derivatives

    NMR Spectral Characterization of -Dimethyladenine Derivatives: A Comprehensive Comparison Guide

    Executive Summary

    In the rapidly evolving field of therapeutic oligonucleotides and RNA modifications, the precise structural characterization of modified nucleobases is a critical regulatory and analytical hurdle.

    
    
    
    

    This guide provides an objective performance comparison between Isotopically Enriched (

    
    C/
    
    
    N) Reference Standards
    Natural Abundance (Unlabeled) Standards
    
    
    
    
    
    

    Performance Comparison: Isotope-Enriched vs. Natural Abundance Standards

    When establishing a reference library for modified nucleosides, analytical laboratories must choose between standard unlabeled compounds and isotopically enriched variants. While unlabeled standards are cost-effective, the complex tautomeric nature of purines often necessitates advanced 2D NMR techniques that suffer from low sensitivity at natural abundance.

    Table 1: Analytical Performance Comparison
    Analytical ParameterNatural Abundance (Unlabeled) Standard
    
    
    C/
    
    
    N-Enriched Standard
    
    
    H-
    
    
    N HMBC Acquisition Time
    12–24 hours (requires high sample concentration)< 30 minutes
    Signal-to-Noise Ratio (
    
    
    N)
    Low (often limited by solubility limits)Extremely High
    Tautomeric State Resolution Ambiguous at 298K; requires low-temperature NMRUnambiguous at 298K via direct
    
    
    J
    
    
    couplings
    Isomer Differentiation (
    
    
    vs
    
    
    )
    Relies on weaker
    
    
    J
    
    
    long-range couplings
    Absolute certainty via
    
    
    C-
    
    
    C /
    
    
    N-
    
    
    C mapping
    Cost per Analysis Workflow Low upfront material cost, high instrument time costHigh upfront material cost, ultra-low instrument time cost

    Verdict: For routine batch screening, natural abundance standards suffice if utilizing optimized 1D methodologies. However, for IND-enabling structural elucidation and absolute isomeric assignment,

    
    C/
    
    
    N-enriched standards

    Experimental Methodology: A Self-Validating NMR Workflow

    To prevent the misidentification of

    
    
    Step 1: Solvent Selection and Sample Preparation
    • Action: Dissolve 5–10 mg of the

      
      -dimethyladenine derivative in 600 µL of anhydrous DMSO-
      
      
      .
    • Causality: Protic solvents like D

      
      O induce rapid proton/deuteron exchange at the 
      
      
      -amine position, obliterating the
      
      
      H signal required for long-range correlation. DMSO-
      
      
      restricts this exchange, preserving the
      
      
      -H
      
      
      protons and enabling critical
      
      
      H-
      
      
      N and
      
      
      H-
      
      
      C HMBC experiments [2].
    Step 2: 1D H and C Acquisition
    • Action: Acquire standard 1D spectra at 298K.

    • Causality: Establishes baseline purity and identifies the intense 6H singlet of the

      
      -dimethyl group (typically ~3.15 ppm).
      
    Step 3: H- C HSQC (Direct Mapping)
    • Action: Run a multiplicity-edited HSQC experiment.

    • Causality: Directly maps the

      
      -dimethyl protons to their corresponding carbon (~37 ppm) and the C8 proton (~7.9 ppm) to the C8 carbon (~138 ppm), filtering out quaternary carbons.
      
    Step 4: Self-Validating H- C HMBC
    • Action: Set the long-range coupling delay to optimize for

      
      J
      
      
      (~8 Hz).
    • Causality & Validation: This is the critical self-validating node of the system. The

      
      -dimethyl protons must show a strong 
      
      
      J
      
      
      cross-peak to the C2 quaternary carbon (~159 ppm) . If the molecule were the structural isomer
      
      
      -dimethyladenine, the methyl protons would correlate to C6 (~156 ppm) and C5 (~114 ppm). The absolute absence of a C5 correlation from the methyl protons unambiguously confirms
      
      
      -substitution.
    Step 5: H- N HMBC (Orthogonal Confirmation)
    • Action: Acquire

      
      H-
      
      
      N HMBC to map the nitrogen backbone.
    • Causality: The

      
      -amine protons (~6.8 ppm) will correlate to the 
      
      
      nitrogen (~64 ppm) and the purine ring nitrogens (N1/N7). The
      
      
      -dimethyl protons correlate to the
      
      
      nitrogen (~76 ppm). This orthogonal dataset locks the structural assignment, preventing misidentification of tautomeric states [3].

    Mandatory Visualization: NMR Assignment Logic

    The following diagram illustrates the logical flow of the self-validating NMR methodology, demonstrating how orthogonal 2D techniques converge to provide absolute structural certainty.

    GStartSample Preparation(DMSO-d6, 298K)OneD1D 1H & 13C NMR(Initial Screening)Start->OneD AcquireHSQC1H-13C HSQC(Direct C-H Mapping)OneD->HSQC Identify N-CH3HMBC_C1H-13C HMBC(C2/C6 Differentiation)HSQC->HMBC_C Setup 2DHMBC_N1H-15N HMBC(N2/N6 Validation)HSQC->HMBC_N Setup 2DAssign_N2Confirm N2,N2-Dimethyl(3J coupling to C2)HMBC_C->Assign_N2 3J(H,C)Assign_N6Confirm N6-Amine(3J coupling to C5/C6)HMBC_C->Assign_N6 3J(H,C)HMBC_N->Assign_N2 2J(H,N)ValidateFinal Structural Validation(Isomer Confirmed)Assign_N2->ValidateAssign_N6->Validate

    Fig 1: Self-validating multinuclear 2D NMR workflow for N2,N2-dimethyladenine characterization.

    Quantitative Data: Chemical Shift Reference

    To aid in the rapid identification of

    Table 2: Characteristic NMR Chemical Shifts (DMSO- , 298K)
    Molecular Position
    
    
    H Shift (ppm)
    
    
    C Shift (ppm)
    
    
    N Shift (ppm)
    Key HMBC Correlations (Self-Validation)
    
    
    -CH
    
    
    3.10 – 3.20 (s, 6H)36.5 – 37.575.0 – 78.0C2 , N2
    C2 158.5 – 159.5Correlates with
    
    
    -CH
    
    
    C4 151.0 – 153.0Correlates with C8-H
    C5 113.5 – 114.5Correlates with
    
    
    -H
    
    
    and C8-H
    C6 155.0 – 157.0Correlates with
    
    
    -H
    
    
    
    
    -H
    
    
    6.70 – 6.90 (br s, 2H)62.0 – 65.0C5, C6, N6
    C8-H 7.85 – 8.00 (s, 1H)137.5 – 139.0C4, C5, N7, N9

    (Note: Exact shifts will vary slightly depending on the specific glycosidic linkage or protecting groups present on the derivative).

    Conclusion

    The structural verification of

    
    
    C/
    
    
    N-enriched reference standards
    
    

    References

    • A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups Organic Letters URL
    • Proceedings of the National Academy of Sciences (PNAS)
    • Supramolecular Nature of Multicomponent Crystals Formed from 2,2′-Thiodiacetic Acid with 2,6-Diaminopurine or N9-(2-Hydroxyethyl)

    Comparative Stability Guide: 2-Aminoadenine vs. 2-Dimethylaminoadenine in DNA

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth technical comparison of 2-aminoadenine (2-AA) and 2-dimethylaminoadenine (2-DMAA) . It focuses on their structural impact on the DNA double helix, thermodynamic stability (

    
    ), and distinct applications in oligonucleotide therapeutics and drug discovery.
    
    

    Executive Summary

    The modification of the Adenine base at the C2 position acts as a "molecular switch" for DNA duplex stability.

    • 2-Aminoadenine (2-AA) acts as a Super-Stabilizer . It introduces an exocyclic amine that donates a third hydrogen bond to Thymine, increasing melting temperature (

      
      ) by approximately 3.0°C per substitution.[1]
      
    • 2-Dimethylaminoadenine (2-DMAA) acts as a Steric Disruptor . The dimethylation of the C2-amine eliminates the hydrogen bond donor capability and introduces significant steric bulk into the minor groove, severely destabilizing the Watson-Crick helix.

    This guide details the mechanistic basis for these opposing effects and provides protocols for their characterization.

    Part 1: Structural Mechanism of Action

    To understand the stability data, one must first visualize the hydrogen bonding interface in the minor groove.

    The "Lock and Key" at Position 2

    In canonical B-DNA, the C2 position of Adenine (A) contains a hydrogen atom. This position faces the minor groove and does not participate in Watson-Crick pairing with Thymine (T), although it is crucial for hydration spine formation.

    • 2-Aminoadenine (2-AA): Also known as 2,6-diaminopurine (D or Z).[2][3][4][5] The substitution of H with

      
       creates a donor-acceptor-donor pattern (instead of donor-acceptor) that perfectly complements Thymine's O2 carbonyl.
      
    • 2-Dimethylaminoadenine (2-DMAA): The substitution of H with

      
       creates a hydrophobic, bulky protrusion. It lacks the protons necessary to bond with Thymine's O2 and physically clashes with the sugar-phosphate backbone of the opposing strand.
      
    Mechanistic Pathway Diagram

    The following diagram illustrates the structural divergence and its consequences on duplex integrity.

    DNA_Stability_Pathway Adenine Adenine (Canonical) Mod_2AA Modification: 2-Amino (-NH2) Adenine->Mod_2AA Substitution Mod_2DMAA Modification: 2-Dimethylamino (-NMe2) Adenine->Mod_2DMAA Substitution Mech_2AA Mechanism: New H-Bond Donor (to T-O2) Mod_2AA->Mech_2AA Mech_2DMAA Mechanism: Steric Clash + Loss of Donor Mod_2DMAA->Mech_2DMAA Outcome_Stab Outcome: High Affinity (Tm +3.0°C) 'Super A' Mech_2AA->Outcome_Stab Outcome_Destab Outcome: Helix Destabilization Steric Blocking Mech_2DMAA->Outcome_Destab

    Figure 1: Divergent structural consequences of C2-modification on Adenine. Green path indicates stabilization; Red path indicates destabilization.

    Part 2: Detailed Performance Comparison

    Thermodynamic Stability ( )
    Feature2-Aminoadenine (2-AA)2-Dimethylaminoadenine (2-DMAA)
    
    
    / Substitution
    +3.0°C (Range: +1.5 to +4.0°C)Negative (Destabilizing)*
    H-Bonds with Thymine 3 (Watson-Crick-Franklin)0 at C2 (2 total, weak/distorted)
    Minor Groove Impact Enhances hydration spine; compacts groove.Disrupts hydration; steric exclusion.
    Specificity High specificity for Thymine (T).Low; induces wobble or bulge.
    Primary Application High-affinity capture probes, PCR clamps.Kinase inhibitors, steric blockers (MedChem).

    *Note: While specific

    
     values for 2-DMAA in DNA are rarely reported in hybridization literature (due to its poor performance), analogous N2-dimethylation in Guanine decreases 
    
    
    
    by >5°C and blocks Watson-Crick pairing.
    Biological Context & Causality[2]
    • 2-AA (The Natural "Super-Base"): Nature validates this stability. The S-2L cyanophage completely replaces Adenine with 2-aminoadenine (Z-base) in its genome.[2][3][5][6] This modification renders the phage DNA resistant to host restriction enzymes and increases the melting temperature of its genome, allowing survival in harsh conditions.

    • 2-DMAA (The Synthetic Inhibitor): 2-DMAA is not used for hybridization. Instead, it serves as a scaffold in medicinal chemistry (e.g., CK1

      
       inhibitors). The bulky dimethyl group is designed to fill hydrophobic pockets in enzyme active sites, not to fit inside the tight constraints of a DNA double helix.
      

    Part 3: Experimental Protocols

    Protocol: Measuring Comparative (UV-Melting)

    To validate the stability differences in your own lab, use this self-validating thermal denaturation protocol.

    Reagents:

    • Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA. (Avoid high salt initially, as it masks destabilization effects).

    • Oligonucleotides:

      • Target: 5'-...T T T T T...-3'

      • Probe A (Control): 5'-...A A A A A...-3'

      • Probe B (2-AA): 5'-...D D D D D...-3' (Where D = 2-aminoadenine)

      • Probe C (2-DMAA): 5'-...X X X X X...-3' (Where X = 2-dimethylaminoadenine)

    Workflow:

    • Preparation: Dilute complementary strands to 1.0 µM equimolar concentration in degassing buffer.

    • Annealing: Heat to 95°C for 5 minutes, then cool slowly (-1°C/min) to 20°C to ensure thermodynamic equilibrium.

    • Data Acquisition:

      • Monitor Absorbance at 260 nm .

      • Ramp temperature from 20°C to 90°C at 0.5°C/min .

      • Validation Check: Ensure the initial absorbance (20°C) is ~15-20% lower than the final absorbance (90°C) due to hypochromicity. If not, duplexes did not form.

    • Analysis: Calculate the first derivative (

      
      ). The peak of the derivative curve is the 
      
      
      
      .

    Expected Results:

    • Probe A (Control): Baseline

      
      .
      
    • Probe B (2-AA):

      
       shift of +10°C to +15°C (for a 5-mer substitution).
      
    • Probe C (2-DMAA): No cooperative transition observed (or

      
       < 20°C), indicating failure to form a stable duplex.
      
    Synthesis Workflow (Graphviz)

    The incorporation of these bases requires different protection strategies during solid-phase synthesis.

    Synthesis_Protocol Step1 1. Phosphoramidite Selection Branch_AA Path A: 2-Aminoadenine (Pac-Protection) Step1->Branch_AA Branch_DMAA Path B: 2-Dimethylaminoadenine (No N2-Protection needed) Step1->Branch_DMAA Process_AA Requires mild deprotection (e.g., t-Butylamine/Methanol) to avoid N2-acylation side products. Branch_AA->Process_AA Process_DMAA Standard deprotection. N2-methyls are stable. Check for steric coupling efficiency. Branch_DMAA->Process_DMAA QC Quality Control (ESI-MS) Process_AA->QC Process_DMAA->QC

    Figure 2: Differential synthesis considerations. 2-AA requires specific "Pacific Blue" (Pac) or similar labile protecting groups to prevent permanent capping of the exocyclic amine.

    Part 4: Authoritative References

    • Chollet, A., & Kawashima, E. (1988). DNA containing the base analogue 2-aminoadenine: preparation, use as hybridization probes and cleavage by restriction endonucleases.[1][4] Nucleic Acids Research, 16(1), 305–317.[1] Link

      • Key Finding: Establishes the +3°C stabilization effect and 3-H bond mechanism.

    • Bailly, C., & Waring, M. J. (1995). The use of diaminopurine to investigate structural aspects of DNA-drug interactions. Nucleic Acids Research.[1][4][6]

      • Key Finding: Demonstrates how filling the minor groove (via 2-amino) alters ligand binding, serving as a contrast to the steric exclusion of dimethyl groups.

    • Czernecki, D., et al. (2021). Structural dynamics and determinants of 2-aminoadenine specificity in DNA polymerase DpoZ of vibriophage ϕVC8.[3] Nucleic Acids Research, 49(20), 11974–11985.[6] Link

      • Key Finding: Structural validation of 2-aminoadenine (Z) in natural phage genomes and its superior stability over Adenine.[2][3][5][6]

    • Pallan, P. S., et al. (2008). Effects of N2,N2-dimethylguanosine on RNA Structure and Stability.[7] RNA, 14(8), 1632–1641. Link

      • Key Finding: Provides the thermodynamic proof that N2-dimethylation (analogous to 2-DMAA) prevents Watson-Crick pairing and forces alternative geometries.

    • BenchChem. A Comparative Analysis of 2,6-Diaminopurine and Guanine. Link

      • Key Finding: General properties of 2,6-diaminopurine (2-AA) vs canonical bases.

    Sources

    Binding Affinity Analysis of Modified Purines to RNA Binding Proteins

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The Epitranscriptomic Challenge

    The analysis of modified purines—such as N6-methyladenosine (m6A), N1-methyladenosine (m1A), and Inosine (I)—represents a frontier in drug discovery and RNA biology. Unlike canonical RNA-protein interactions driven largely by electrostatics and shape complementarity, modified purine recognition often hinges on subtle thermodynamic shifts, such as the hydrophobic effect of a single methyl group within an aromatic cage (e.g., YTHDF2 recognition of m6A).

    Standard binding assays often fail to capture these nuances. A

    
     value alone is insufficient; understanding the kinetic on/off rates and thermodynamic drivers (
    
    
    
    vs.
    
    
    ) is critical for designing small molecule inhibitors or "erasers." This guide compares the three dominant methodologies—Surface Plasmon Resonance (SPR) , Microscale Thermophoresis (MST) , and Isothermal Titration Calorimetry (ITC) —specifically for the context of modified RNA-RBP interactions.

    Part 1: The Landscape of Modified Purine Interactions

    To select the right assay, one must understand the biophysics of the target.

    The "Aromatic Cage" Mechanism

    Most modified purine "readers" (e.g., YTH domain family) utilize an aromatic cage composed of Tryptophan (Trp) residues.

    • The Challenge: The binding energy contribution of a methyl group is small (~1–2 kcal/mol).

    • The Implication: Assays must have high signal-to-noise ratios to distinguish between modified (m6A) and unmodified (A) RNA.

    • Thermodynamics: The interaction is often entropically driven (displacement of ordered water from the hydrophobic pocket).

    Part 2: Comparative Methodology Guide

    Surface Plasmon Resonance (SPR)

    Best For: Kinetic profiling (

    
    ) and high-throughput screening.
    
    • The Principle: Measures mass changes on a sensor chip surface in real-time.

    • Application to Modified Purines:

      • Pros: distinct kinetic profiles. A modified purine often has a slower

        
         (residence time) compared to unmodified controls, which equilibrium methods (like fluorescence polarization) miss.
        
      • Cons: Requires immobilization. If you immobilize the RNA via the 5' end, and the modification is near the 5' end, steric hindrance can artificially lower affinity.

    • Expert Insight: Always use a streptavidin-biotin capture system rather than direct amine coupling for RNA. This ensures the RNA backbone remains flexible and accessible to the RBP.

    Microscale Thermophoresis (MST)

    Best For: Sticky proteins, low sample consumption, and solution-phase analysis.

    • The Principle: Measures the motion of molecules in a temperature gradient (thermophoresis), which changes upon binding due to alterations in hydration shell, charge, or size.[1][2]

    • Application to Modified Purines:

      • Pros: Highly sensitive to hydration changes. Since m6A recognition involves water displacement, MST often yields very clean binding curves where other optical methods fail.

      • Cons: Requires a fluorophore.[3]

    • Expert Insight: Label the Protein, not the RNA. Attaching a fluorophore to a short RNA oligo containing a modification can alter the secondary structure or interfere with the binding pocket. Use Red-NHS labeling on the RBP (Lysine residues) generally far from the RNA binding groove.

    Isothermal Titration Calorimetry (ITC)

    Best For: The "Gold Standard" of thermodynamics (

    
    ).
    
    • The Principle: Directly measures the heat released or absorbed during binding.[2]

    • Application to Modified Purines:

      • Pros: The only method that directly reads the enthalpy of the hydrogen bonds and the entropy of the hydrophobic stacking. It proves mechanism.

      • Cons: "Sample hungry." Requires milligrams of protein and RNA.

    • Expert Insight: Use ITC to validate your "hit" from SPR. If SPR shows binding, ITC tells you if it's specific (enthalpy-driven) or non-specific aggregation (often entropy-driven alone).

    Part 3: Comparative Data & Decision Matrix

    The following table summarizes performance metrics specifically for a YTHDF2-m6A interaction model.

    FeatureSPR (Biacore/Octet)MST (Monolith)ITC (MicroCal)
    Primary Output Kinetics (
    
    
    )
    Equilibrium
    
    
    Thermodynamics (
    
    
    )
    Sample Consumption Low (< 50
    
    
    L)
    Ultra-Low (< 10
    
    
    L)
    High (> 300
    
    
    L)
    Sensitivity for Modifications High (Mass based)High (Hydration based)Medium (Heat based)
    Immobilization Risk High (Steric hindrance)None (Free solution)None (Free solution)
    Throughput High (96/384 well)MediumLow (1 at a time)
    Cost Per Data Point Low (after chip purchase)Low (capillaries)High (protein cost)
    Decision Logic Visualization

    DecisionMatrix Start Start: Modified Purine Analysis SampleQ Is Protein Sample Limited (<100 ug)? Start->SampleQ KineticsQ Is Residence Time (k_off) Critical? SampleQ->KineticsQ No UseMST Method: MST (Low sample, Solution phase) SampleQ->UseMST Yes MechQ Is Thermodynamic Mechanism Required? KineticsQ->MechQ No UseSPR Method: SPR (Kinetics, Screening) KineticsQ->UseSPR Yes MechQ->UseMST No (Just Kd needed) UseITC Method: ITC (Enthalpy/Entropy Validation) MechQ->UseITC Yes

    Caption: Decision tree for selecting the optimal binding assay based on sample availability and data requirements.

    Part 4: Detailed Experimental Protocols

    These protocols are designed to be self-validating , ensuring that the observed binding is due to the modified purine and not artifacts.

    Protocol A: SPR Analysis (Biacore/Octet)

    Objective: Determine kinetic rate constants for YTHDF2 binding to m6A-RNA.

    1. Ligand Preparation (The RNA):

    • Design: Synthesize a 15-mer RNA oligo containing the consensus motif (e.g., 5'-...GG(m6A)CU...-3').

    • Control: Synthesize the exact same sequence with an unmodified Adenosine (A).

    • Labeling: Biotinylate the 3' end .

      • Why? YTH domains often engage the RNA backbone 5' to the m6A. 3' biotinylation minimizes steric clash with the sensor surface.

    2. Surface Immobilization:

    • Chip: Streptavidin (SA) Sensor Chip.

    • Conditioning: Three 1-minute injections of 1M NaCl / 50mM NaOH to remove non-specifically bound streptavidin.

    • Capture: Inject 10 nM biotin-RNA at 10

      
      L/min until ~100 RU (Resonance Units) is reached.
      
      • Validation: Keep RU low (<100) to avoid "mass transport limitation" which masks true kinetics.

    3. Analyte Injection (The Protein):

    • Buffer: HBS-EP+ (HEPES buffered saline, EDTA, P20 surfactant). Crucial: Match running buffer and sample buffer exactly.

    • Titration: Inject YTHDF2 protein in a 2-fold dilution series (e.g., 0 nM to 500 nM).

    • Association: 120 seconds.

    • Dissociation: 300 seconds (critical to see the slow off-rate of m6A binding).

    4. Self-Validation Steps:

    • Reference Subtraction: Run the protein over a flow cell with unmodified RNA. Subtract this signal. The remaining curve represents the specific contribution of the methyl group.

    • Zero Concentration: Inject buffer only. If you see a curve, your system is drifting.

    Protocol B: MST Analysis (NanoTemper)

    Objective: Measure equilibrium affinity (

    
    ) in free solution.
    

    1. Labeling (The Protein):

    • Reagent: RED-NHS (Amine Reactive) dye.

    • Target: YTHDF2 protein (Lysine residues).[4][5]

    • Purification: Remove excess free dye using a gravity flow desalting column.

      • Validation: Check the Ratio of Dye to Protein (DOL). Optimal is 0.5–1.0. If >1.0, over-labeling may occlude the binding pocket.

    2. Assay Setup:

    • Serial Dilution: Prepare 16 tubes. Keep labeled protein constant (e.g., 20 nM). Titrate the m6A-RNA ligand (highest concentration should be 20x estimated

      
      ).
      
    • Incubation: 10 minutes at room temperature in dark.

    3. Measurement:

    • Power: Medium MST power (40%).

    • Capillaries: Standard treated capillaries (hydrophobic coating prevents protein sticking).

    4. Data Analysis & Validation:

    • Capillary Scan: Before the laser turns on, check initial fluorescence. It must be flat across all 16 capillaries. If fluorescence increases with RNA concentration, you have ligand-induced aggregation or denaturation (false positive).

    • The Curve: Fit to the

      
       model. Compare the m6A-RNA curve to the A-RNA curve.[4] The shift in the inflection point quantifies the specificity.
      

    Part 5: Scientific Visualization of the Workflow

    The following diagram illustrates the rigorous pipeline required to validate modified purine binders.

    Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Interaction cluster_2 Phase 3: Analysis RNA_Syn RNA Synthesis (m6A vs A) QC QC: Mass Spec (Verify Methylation) RNA_Syn->QC Method Method Selection (SPR/MST) QC->Method Binding Binding Event (Equilibrium) Method->Binding RawData Raw Sensorgrams Binding->RawData Fit Global Fitting (1:1 Model) RawData->Fit Output Delta-G / Kd Specificity Ratio Fit->Output

    Caption: End-to-end workflow for validating modified RNA-protein interactions, emphasizing QC and Global Fitting.

    References

    • Li, F. et al. (2014). Crystal structure of the YTH domain of YTHDF2 reveals mechanism for recognition of N6-methyladenosine.[4] Nature Structural & Molecular Biology.

    • Xu, C. et al. (2014). Structural basis for the discriminative recognition of N6-methyladenosine RNA by the human YTHDC1 YTH domain.[6] Journal of Biological Chemistry.

    • Wiedmer, L. et al. (2021). Atomistic and Thermodynamic Analysis of N6-Methyladenosine (m6A) Recognition by the Reader Domain of YTHDC1.[7][8][9][10] Journal of Chemical Theory and Computation.

    • Winz, M.L. et al. (2015). Molecular Interactions between the m6A Writer Complex and RNA.[4][6][7][9][10] Nucleic Acids Research.[11][12]

    • NanoTemper Technologies. (2023). MST vs SPR Comparison Guide.

    Sources

    Structural Impact of N2-Dimethylation on DNA Double Helix Geometry

    [1]

    Executive Summary

    The N2-position of guanine is a critical determinant of DNA stability and recognition. While N2-monomethylation (m2G) is a common minor groove modification that slightly destabilizes the helix, N2,N2-dimethylation (m22G) represents a drastic structural intervention. By replacing both protons on the exocyclic amine with methyl groups, m22G abolishes the central hydrogen bond donor capability of guanine, preventing canonical Watson-Crick pairing with cytosine.

    This guide details the structural, thermodynamic, and biological consequences of this modification. Unlike minor groove alkylation adducts that merely distort the helix, m22G forces a fundamental shift in base-pairing geometry—often necessitating non-canonical pairing (e.g., m22G:A) or resulting in local helix denaturation ("bubbles") that stall replicative polymerases.

    Mechanistic Comparison: Canonical vs. Methylated Guanine

    The structural impact of N2-dimethylation is best understood by comparing it to the canonical base and its monomethylated counterpart.

    Hydrogen Bonding & Sterics

    In a canonical G:C Watson-Crick base pair , the N2-amino group of guanine acts as a hydrogen bond donor to the O2-carbonyl of cytosine.

    FeatureGuanine (G) N2-Methylguanine (m2G) N2,N2-Dimethylguanine (m22G)
    N2 H-Bond Donor Yes (2 protons)Partial (1 proton)None (0 protons)
    G:C H-Bonds 3 (Strong)2-3 (Distorted)2 (Weak/Disrupted)
    Steric Bulk LowMedium (Minor groove projection)High (Severe clash with C-O2)
    Helix Conformation B-DNA (Canonical)B-DNA (Local distortion)Distorted / Bubble / A-like
    Preferred Pair Cytosine (Watson-Crick)Cytosine (Wobble/Sheared)Adenine (Pseudo-WC) or Unpaired
    The "Steric Gate" Effect

    The addition of two methyl groups at N2 creates a "steric gate."

    • Loss of H-Bond: The central hydrogen bond (N2-H ··· O2-C) is impossible because there are no protons on N2.

    • Steric Clash: The bulky methyl groups clash with the O2 of cytosine and the sugar-phosphate backbone of the opposing strand, widening the minor groove and reducing the twist angle.

    • Alternative Pairing: Structural studies (primarily in RNA, applicable to DNA) suggest m22G prefers pairing with Adenine in a specific imino-hydrogen bonded conformation (trans-sugar edge/Hoogsteen-like) to accommodate the bulk, rather than the canonical sheared G:A geometry.

    Thermodynamic Stability Analysis

    The introduction of m22G into a DNA duplex significantly lowers the melting temperature (

    Comparative Thermodynamic Data (Approximated)

    Data extrapolated from N2-alkyl-dG and RNA structural studies.

    Duplex TypeSequence Context
    
    
    (vs. Unmodified)
    
    
    (kcal/mol)
    Structural Consequence
    G:C (Control) 5'-...GCG...-3'Reference (0°C)-12.5Stable B-DNA
    m2G:C 5'-...G*CG...-3'-3°C to -6°C-10.8Minor groove widening; local flexibility.
    m22G:C 5'-...GCG...-3' -10°C to -15°C -8.2 Significant destabilization; loss of central H-bond.
    m22G:A 5'-...GAG...-3'-2°C to -5°C-11.0Stabilized relative to m22G:C ; adopts pseudo-WC geometry.

    Key Insight: m22G is thermodynamically more stable when paired with Adenine than Cytosine in certain contexts, effectively changing the coding potential of the base from G to a "pseudo-A" or "bulky-G" that prefers purine-purine mismatch pairing.

    Biological Implications: Polymerase Stalling & Bypass

    The structural alteration caused by m22G acts as a potent block to high-fidelity DNA replication.

    Replicative Polymerase Stalling

    High-fidelity polymerases (e.g., Pol III in E. coli, Pol

    
    
    • Clashes with the "steric gate" amino acids in the polymerase active site.

    • Fails to position the incoming dCTP correctly due to the missing H-bond.

    • Result: Replication fork stalling, potentially leading to double-strand breaks if not rescued.

    Translesion Synthesis (TLS) Bypass

    Cells employ Y-family DNA polymerases to bypass these lesions.

    • Pol

      
       (Kappa):  Specialized for minor groove N2-dG adducts.[1] It has an open active site that can accommodate the N2-dimethyl group. It often performs error-free bypass (inserting C).
      
    • Pol

      
       (Eta):  Can also bypass but with lower efficiency/fidelity.
      
    • Pol

      
       (Iota):  Often blocked or error-prone.
      
    Visualization: Polymerase Bypass Logic

    The following diagram illustrates the cellular decision-making process when encountering m22G.

    TLS_BypassStartReplication Fork EncountersN2,N2-dimethyl-dG (m22G)HiFi_PolHigh-Fidelity Polymerase(Pol III / Pol delta)Start->HiFi_PolStallStalling & Conformational Change(Steric Clash)HiFi_Pol->StallCannot form W-C pairSwitchPolymerase Switching(PCNA/Clamp Ubiquitylation)Stall->SwitchPol_KappaPol Kappa (DinB homolog)RecruitmentSwitch->Pol_KappaPreferred PathwayPol_EtaPol EtaRecruitmentSwitch->Pol_EtaSecondary PathwayInsertionNucleotide InsertionPol_Kappa->InsertionPol_Eta->InsertionOutcome_CInsertion of C(Error-Free Bypass)Insertion->Outcome_CPol Kappa (Major)Outcome_TInsertion of T/A(Mutagenesis)Insertion->Outcome_TPol Eta (Minor)ExtensionExtension by Pol Zetaor Switch back to HiFiOutcome_C->ExtensionOutcome_T->Extension

    Caption: Decision matrix for replication machinery encountering N2-dimethylguanine. Pol Kappa is the primary "reader" for N2-minor groove adducts.

    Experimental Protocols

    To study m22G-DNA, researchers must synthesize the modified oligonucleotide and verify its structure.

    Synthesis: Phosphoramidite Method

    Direct synthesis is preferred over post-synthetic modification due to specificity.

    Protocol:

    • Reagent: Use N2,N2-dimethyl-5'-O-DMT-2'-deoxyguanosine 3'-CE phosphoramidite .

      • Note: The N2-dimethyl group is stable and does not require the isobutyryl (iBu) protection used for standard G. However, it makes the N2 position more basic.

    • Coupling: Standard coupling time (increase to 6-10 mins to ensure high efficiency due to potential steric hindrance near the coupling center).

    • Deprotection:

      • UltraMild Chemistry: Use phenoxyacetyl (Pac) protected dG/dA/dC to allow mild deprotection (0.05 M

        
         in MeOH, 4h) if the m22G is sensitive (though m22G is generally base-stable).
        
      • Standard: Concentrated

        
         at 55°C is usually acceptable for m22G, unlike some fragile adducts.
        
    • Purification: RP-HPLC (DMT-on) followed by detritylation. m22G is more hydrophobic than G, causing a slight retention time shift.

    Measurement (UV Melting)

    Objective: Quantify destabilization.

    • Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.

    • Sample: 1.0

      
      M duplex (1:1 ratio of m22G-strand and complement).
      
    • Ramp: 0.5°C/min from 20°C to 90°C.

    • Analysis: Monitor Absorbance at 260 nm. Calculate

      
       using the first derivative method (
      
      
      ).
      • Expectation: Broader transition and lower

        
         for m22G vs. G.
        
    Visualization Workflow

    The following diagram outlines the experimental pipeline for validating the structural impact.

    Experimental_WorkflowDesignOligonucleotide Design(Sequence Context)SynthSolid-Phase Synthesis(m22G Phosphoramidite)Design->SynthPurifyHPLC Purification& Mass Spec (ESI-MS)Synth->PurifyExp1UV Melting (Tm)ThermodynamicsPurify->Exp1Exp2CD SpectroscopyHelix Geometry (B vs A/Z)Purify->Exp2Exp3Primer Extension AssayPolymerase BypassPurify->Exp3ResultStructural ModelValidationExp1->ResultExp2->ResultExp3->Result

    Caption: Workflow from design to structural validation of N2-dimethylguanine DNA.

    References

    • Pallan, P. S., et al. (2008). "Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m22G:A pairs."[2][3] RNA, 14(10), 2125–2135. Link

    • Choi, J. Y., & Guengerich, F. P. (2006). "Adduct size limits efficient and accurate bypass of N2-alkylguanine DNA lesions by human DNA polymerase eta." Journal of Molecular Biology, 352(1), 72-90. Link

    • Yuan, B., et al. (2011). "DNA polymerases kappa and iota are key to the bypass of N2-dimethylguanine." Chemical Research in Toxicology, 24(11). Link

    • Ghodke, P. P., & Pradeepkumar, P. I. (2019). "Synthesis of N2-Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides." Current Protocols in Nucleic Acid Chemistry, 78(1), e93.[1] Link

    • Steinbrecher, T., et al. (2012). "DNA melting temperatures: A comparison of experimental data and theoretical predictions." Biophysical Journal. Link

    Evaluating Cytotoxicity of 6-Amino-2-Dimethylaminopurine (6-DMAP) in Cell Culture: A Comparative Technical Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    6-Amino-2-dimethylaminopurine (6-DMAP) is a broad-spectrum serine/threonine kinase inhibitor widely utilized for two distinct purposes: inducing oocyte activation in assisted reproduction (SCNT/parthenogenesis) and synchronizing somatic cells at the G2/M transition. However, its utility is often compromised by a narrow therapeutic window. 6-DMAP is "promiscuous," inhibiting not only its target Cyclin-Dependent Kinase 1 (CDK1) but also disrupting mitochondrial function and inducing genotoxicity.

    This guide provides a rigorous framework for evaluating 6-DMAP cytotoxicity. It compares 6-DMAP against its primary alternatives—Cycloheximide (CHX) for protein synthesis inhibition and Roscovitine for selective CDK inhibition—and details a self-validating protocol to determine the optimal efficacy-to-toxicity ratio in your specific cell line.

    Mechanistic Profile & Signaling Pathways[1][2][3][4]

    To evaluate toxicity, one must understand the mechanism of action. 6-DMAP functions primarily by competing with ATP for the binding sites of kinases.[1]

    Primary Targets
    • MPF (Maturation Promoting Factor): A complex of CDK1 and Cyclin B. 6-DMAP inhibits CDK1 phosphorylation, preventing the G2

      
       M transition or forcing M-phase exit (essential for oocyte activation).[1]
      
    • MAPK (Mitogen-Activated Protein Kinase): Inhibition here disrupts spindle assembly and can lead to chromosomal abnormalities.

    Cytotoxicity Mechanism

    Prolonged exposure to 6-DMAP triggers the intrinsic apoptotic pathway. It induces mitochondrial membrane depolarization, leading to Cytochrome C release and Caspase-3 activation.[2]

    Diagram: 6-DMAP Signaling & Toxicity Pathway

    The following diagram illustrates the dual action of 6-DMAP: its intended cell cycle arrest and its unintended apoptotic cascade.

    G cluster_cycle Cell Cycle Modulation (Intended) cluster_tox Cytotoxicity (Unintended) DMAP 6-DMAP CDK1 CDK1/Cyclin B (MPF) DMAP->CDK1 Inhibits MAPK MAPK Pathway DMAP->MAPK Inhibits Mito Mitochondrial Dysfunction (ΔΨm Loss) DMAP->Mito High Dose/Time Arrest M-Phase Exit / G2 Arrest CDK1->Arrest MAPK->Arrest ROS ROS Generation Mito->ROS Caspase Caspase-3 Activation Mito->Caspase DNA DNA Fragmentation ROS->DNA Apoptosis Apoptosis / Necrosis DNA->Apoptosis Caspase->Apoptosis

    Caption: 6-DMAP inhibits CDK1/MAPK for cell cycle control but triggers mitochondrial dysfunction and ROS at high concentrations.

    Comparative Analysis: 6-DMAP vs. Alternatives

    The choice between 6-DMAP and its alternatives depends heavily on whether your goal is Oocyte Activation or Cell Cycle Synchronization .

    Scenario A: Oocyte Activation (Embryology)

    Comparator: Cycloheximide (CHX) [3][4]

    • 6-DMAP: Inhibits phosphorylation.[1][5][6] Generally yields higher blastocyst formation rates but induces higher rates of chromosomal aneuploidy (genotoxicity) [1, 7].

    • CHX: Inhibits protein synthesis.[6][7] Less genotoxic but can compromise embryonic development if essential proteins are depleted.

    Scenario B: Cell Cycle Synchronization (Somatic Cells)

    Comparator: Roscovitine [6][8][9]

    • 6-DMAP: Broad, "dirty" inhibitor. Cheap and effective for gross arrest, but causes cytoskeletal collapse [14].

    • Roscovitine: Highly selective for CDK1, CDK2, CDK5. Reversible with less mitochondrial toxicity. Preferred for precision molecular biology [13].

    Master Comparison Table
    Feature6-DMAPCycloheximide (CHX)Roscovitine
    Primary Mechanism Broad Kinase Inhibitor (Ser/Thr)Protein Synthesis InhibitorSelective CDK Inhibitor (1, 2, 5)
    Primary Use Case Oocyte Activation, M-phase exitOocyte Activation, Translation blockCell Cycle Synch, Cancer Research
    Cytotoxicity Type Genotoxic (Aneuploidy), MitochondrialMetabolic suppressionApoptotic (at high doses)
    Reversibility Moderate (Washout critical)HighHigh
    Specificity Low (Promiscuous)MediumHigh
    Cost LowLowHigh
    Key Risk Chromosomal fragmentationDevelopmental arrestCost/Availability

    Experimental Protocol: Evaluating Cytotoxicity

    Senior Scientist Note: Do not rely on a single assay. 6-DMAP can inhibit metabolic activity without immediately killing the cell (cytostasis). You must couple a metabolic assay (MTT/CCK-8) with a structural/death assay (Annexin V).

    Phase 1: Preparation & Stability
    • Solubility: 6-DMAP is soluble in water or DMSO. Recommendation: Use DMSO to create a 100 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles as precipitation alters effective concentration.

    • Vehicle Control: If using DMSO, the final concentration in culture must be <0.1%. Your "0 mM" control must contain the same volume of DMSO as your highest treatment dose.

    Phase 2: Experimental Workflow (Graphviz)

    Workflow cluster_assays Dual Assay Validation Seed Seed Cells (5k-10k/well) Attach Attachment (24h) Seed->Attach Treat Treatment (Serial Dilution) Attach->Treat Incubate Incubation (4h - 24h) Treat->Incubate MTT MTT/CCK-8 (Metabolic) Incubate->MTT Annexin Annexin V/PI (Apoptosis) Incubate->Annexin Analysis IC50 Calculation MTT->Analysis Annexin->Analysis

    Caption: Workflow for dual-validation of 6-DMAP toxicity using metabolic and apoptotic markers.

    Phase 3: Step-by-Step Methodology
    Assay A: Metabolic Viability (MTT Assay)

    Use this to determine the IC50 (concentration inhibiting 50% of growth).[10]

    • Seeding: Plate cells (e.g., HeLa, CHO, or specific oocytes) at

      
       cells/well in 96-well plates. Incubate 24h.
      
    • Treatment:

      • Remove media.[11]

      • Add fresh media containing 6-DMAP serial dilutions (e.g., 0, 0.5, 1.0, 2.0, 5.0, 10.0 mM).

      • Control 1 (Vehicle): Media + DMSO (equivalent to 10 mM dose).

      • Control 2 (Positive): Media + 0.1% Triton X-100 (induces 100% death).

    • Exposure: Incubate for relevant time (4h for oocyte activation simulation; 24h for somatic cell cycle arrest).

    • Labeling: Add MTT reagent (final conc. 0.5 mg/mL).[12] Incubate 4h at 37°C.

    • Solubilization: Aspirate media carefully (do not disturb formazan crystals). Add 100 µL DMSO.[10][11] Shake 10 mins.

    • Read: Measure absorbance at 570 nm (reference 630 nm).

    Assay B: Apoptosis Verification (Annexin V/PI)

    Use this to distinguish between cell cycle arrest (cytostasis) and actual cell death.

    • Treatment: Treat cells in 6-well plates with the IC50 concentration derived from Assay A.

    • Harvest: Trypsinize cells (gentle action) and collect supernatant (floating dead cells are critical).

    • Staining: Wash with PBS. Resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI).

    • Flow Cytometry:

      • Q1 (Annexin-/PI-): Viable.

      • Q2 (Annexin+/PI-): Early Apoptosis (Critical marker for 6-DMAP toxicity).

      • Q3 (Annexin+/PI+): Late Apoptosis/Necrosis.

    Data Interpretation & Troubleshooting

    Interpreting the Results
    • The "Sweet Spot": For oocyte activation, you are looking for the concentration that induces pronuclear formation (efficacy) without significantly increasing Annexin V+ populations.

    • Discrepancy Check: If MTT shows low viability but Annexin V shows low apoptosis, 6-DMAP is likely causing mitochondrial quiescence without immediate death. This is common with kinase inhibitors.

    Troubleshooting Table
    ObservationProbable CauseCorrective Action
    Precipitation in wells 6-DMAP concentration too high (>10mM) or cold mediaPre-warm media to 37°C before adding drug. Vortex stock vigorously.
    High background in MTT Serum interference or phenol redUse phenol-red free media; include cell-free blank wells.
    Inconsistent replicates Evaporation in outer wellsFill edge wells with PBS (do not use for data); use "inner 60" wells only.
    Cells detach during wash Cytoskeletal disruption by 6-DMAP6-DMAP affects actin. Use CCK-8 (no wash required) instead of MTT.

    References

    • Susko-Parrish, J. L., et al. (1994). Inhibition of protein kinases by 6-dimethylaminopurine accelerates the transition to interphase in activated mouse oocytes. Developmental Biology.

    • Liu, Z., et al. (2021). Optimal Treatment of 6-Dimethylaminopurine Enhances the In Vivo Development of Canine Embryos. MDPI Animals.

    • Meijer, L., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry.

    • Vigneron, C., et al. (2003). Effect of cycloheximide, 6-DMAP, roscovitine and butyrolactone I on resumption of meiosis in porcine oocytes.[6] Molecular Reproduction and Development.

    • BenchChem. (2025).[3] MTT Assay for Assessing Inhibitor Cytotoxicity: Application Notes.

    • Abcam. (2024). MTT Assay Protocol for Cell Viability and Proliferation.[10][11][13]

    • Mastromonaco, G. F., et al. (2006).[4] The effect of 6-dimethylaminopurine (6-DMAP) and cycloheximide (CHX) on the development and chromosomal complement of sheep embryos.[3][4] Molecular Reproduction and Development.

    Sources

    Safety Operating Guide

    Safe Handling Guide: Purine, 6-amino-2-dimethylamino- (2-Dimethylaminoadenine)

    [1][2][3][4]

    Compound Identification & Risk Context[2][4][5][6][7]

    Chemical Name: 2-(Dimethylamino)adenine Synonyms: N2,N2-Dimethyl-6-aminopurine; 2-Dimethylamino-6-aminopurine CAS Registry Number: 1931-03-9 (Isomer specific; distinct from the common 6-DMAP, CAS 938-55-6)[1][2][3][4]

    Scientific Context: Unlike the widely used 6-Dimethylaminopurine (6-DMAP), which is a general kinase inhibitor used in embryology, 2-Dimethylaminoadenine is a specific modified nucleobase often used in RNA structure studies (isostere of Guanine) and specific kinase inhibition assays.[1][2][3][4]

    Critical Hazard Assessment: While standard Safety Data Sheets (SDS) for aminopurines often list them as Irritants (H315/H319/H335), this specific isomer possesses structural features (N2-dimethylation) that increase lipophilicity and membrane permeability.[1][2][3][4]

    • Bioactivity: As a nucleoside analog, it must be treated as a potential mutagen and reproductive toxin .[1][2][3][4]

    • Solvent Vector Risk: This compound is frequently dissolved in DMSO or DMF.[1][2][3][4] These solvents act as "chemical vectors," carrying the dissolved purine directly through intact nitrile gloves and skin into the bloodstream.[3][4]

    Personal Protective Equipment (PPE) Matrix

    The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

    Protection ZoneEquipment StandardScientific Rationale
    Respiratory Fume Hood (Primary) N95/P100 (Secondary)Engineering controls are mandatory.[1][2][3][4] The compound is a light, electrostatic powder.[2][3][4] Inhalation allows direct access to the bloodstream via alveolar capillaries, bypassing first-pass hepatic metabolism.[1][2][3][4]
    Dermal (Hands) Double-Gloving Protocol Inner: Nitrile (4 mil) Outer:[1][2][3][4] Nitrile (4-8 mil) or LaminateCrucial: If using DMSO/DMF, standard nitrile degrades.[1][2][3][4] The outer glove protects against physical abrasion; the inner glove provides a short-term barrier.[1][2][3][4] Immediately change gloves upon splash contact.
    Ocular Chemical Splash Goggles Safety glasses are insufficient for powders that can become airborne or solutions that can splash.[1][2][3][4] Prevents transmucosal absorption via the lacrimal duct.[2][3][4]
    Body Lab Coat (Buttoned/Snap) Tyvek Sleeves (Recommended)Prevents accumulation of static-charged dust on street clothes.[1][2][3][4] Tyvek sleeves cover the wrist gap between the glove and coat cuff.[2][4]
    Operational Protocol: The "Solvent Vector" Workflow

    This protocol is designed to mitigate the highest risk factor: Dermal absorption of the solubilized compound. [2][4]

    Phase A: Preparation & Weighing[2]
    • Static Control: Purine derivatives are often fluffy, electrostatic solids.[1][2][3][4] Use an ionizing fan or anti-static gun inside the balance enclosure to prevent "fly-away" powder.[1][2][3][4]

    • Containment: Place the analytical balance inside a Vented Balance Enclosure (VBE) or a Fume Hood with low-flow turbulence.[1][2][3][4]

    • Tare: Pre-weigh the vial/tube with the cap on.

    Phase B: Solubilization (The Critical Step)

    Risk: Once dissolved in DMSO (Dimethyl Sulfoxide), the compound's skin permeability increases by orders of magnitude.[3][4]

    • Solvent Addition: Add the solvent (DMSO/DMF) slowly down the side of the vial to minimize aerosol generation.[1][2][4]

    • Vortexing: Cap the vial tightly. Do not vortex open tubes.

    • Inspection: Check the bottom of the vial for undissolved solids.

    • Secondary Containment: Transport the solution vial only within a secondary rack or beaker. Never carry the vial directly in your hand across the lab.

    Phase C: Spill Response
    • Powder Spill: Do not sweep.[1][2][3][4] Cover with wet paper towels (water-dampened) to prevent dust generation, then wipe up.[1][2][3][4]

    • Solution Spill (DMSO):

      • Evacuate the immediate area.[2][3][4][5]

      • Don Silver Shield/Laminate gloves (DMSO permeates nitrile in <5 mins).[1][2][3][4]

      • Absorb with vermiculite or specific organic spill pads.[1][2][3][4]

      • Clean surface with 70% Ethanol, then water.[1][2][3][4]

    Waste Disposal & Deactivation[2][4][5][7]
    Waste StreamClassificationDisposal Method
    Solid Waste Hazardous ChemicalCollect in a dedicated solid waste drum.[1][2][3][4] Label as "Purine Derivative - Toxic."[1][2][3][4]
    Liquid Waste Organic Solvent/ToxicSegregate into "Halogenated" or "Non-Halogenated" depending on the solvent.[1][2][4] Do not mix with oxidizers (e.g., Bleach) as this may create hazardous byproducts with the amine groups.[2][3][4]
    Sharps Biohazard/ChemicalSyringes used for injection/transfer must be discarded immediately into sharps containers without recapping.[1][2][3][4]
    Safety Logic Visualization

    The following diagram illustrates the critical decision points where exposure risk is highest.

    SafeHandlingStartStart: Handling RequestRiskAssessRisk Assessment:Is DMSO/DMF required?Start->RiskAssessDryPowderDry Powder HandlingRiskAssess->DryPowderNo (Dry only)SolventHandlingSolution Handling (High Risk)RiskAssess->SolventHandlingYes (DMSO/DMF)PPE_StandardPPE: Nitrile + Lab CoatEng: Fume HoodDryPowder->PPE_StandardPPE_EnhancedPPE: Double Glove (Nitrile)+ Tyvek SleevesSolventHandling->PPE_EnhancedWeighingWeighing:Use Anti-Static GunAvoid DraftsPPE_Standard->WeighingPPE_Enhanced->WeighingDissolutionDissolution:Cap Tightly Before VortexingWeighing->DissolutionDisposalDisposal:Segregate Solvent WasteDissolution->Disposal

    Caption: Workflow decision tree emphasizing enhanced PPE requirements when organic solvents are introduced to the purine analog.

    References
    • PubChem Compound Summary. (2025). 2-Dimethylaminoadenine (CAS 1931-03-9).[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] [Link][1][2][3][4]

    • Occupational Safety and Health Administration (OSHA). (2024).[1][2][3][4] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1][2][3][4] [Link][1][2][3][4]

    • National Institutes of Health (NIH). (2024).[1][2][3][4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][4][Link]

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
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    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Purine, 6-amino-2-dimethylamino-
    Reactant of Route 2
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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.